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  • Product: 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine
  • CAS: 1339615-47-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structure Elucidation of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine

Abstract This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of the novel heterocyclic compound, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. Aimed at...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of the novel heterocyclic compound, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. Aimed at researchers, chemists, and professionals in drug development, this document details the integrated application of modern analytical techniques, including Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative emphasizes the causality behind experimental choices and the logic of data interpretation, ensuring a self-validating approach to structural confirmation. Each section includes detailed protocols and data interpretation strategies, grounded in authoritative scientific principles.

Introduction

The intersection of pyrazole and piperidine scaffolds in a single molecular entity presents a compelling target for medicinal chemistry and materials science. Pyrazoles are well-established pharmacophores found in numerous therapeutic agents, while the piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals.[1] The title compound, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine, represents a key building block for creating more complex molecules.[2] Unambiguous confirmation of its chemical structure is a prerequisite for any further investigation into its properties or applications.

This guide presents a systematic workflow for the structural verification of this compound, moving from initial molecular formula determination to the precise mapping of atomic connectivity and spatial relationships. The core of this process relies on the synergistic interpretation of mass spectrometry and a suite of one- and two-dimensional NMR experiments.[3][4]

Analytical Workflow Overview

The structure elucidation process follows a logical progression from gross molecular characteristics to fine atomic details. The chosen workflow is designed to be efficient and self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.

G MS Mass Spectrometry (MS) Determine Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Hypothesize Functional Groups NMR1D 1D NMR (¹H, ¹³C) Identify Spin Systems & Carbon Skeleton IR->NMR1D Confirm Functional Groups NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR1D->NMR2D Assign Fragments CONFIRM Final Structure Confirmation Integrate All Data NMR2D->CONFIRM Assemble Structure G Structure Numbered Structure Placeholder

Caption: Atom numbering for NMR assignments. (Note: A visual diagram would be inserted here. Pyrazole: N1-methyl, C5 attached to methylene. Piperidine: N1-H, C4 attached to methylene).

4.2. ¹H NMR Spectroscopy

  • Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).

  • Predicted Spectrum (300 MHz, CDCl₃):

    • ~7.3-7.5 ppm (1H, d): Pyrazole H3. Expected to be a doublet due to coupling with H4. [5] * ~6.0-6.2 ppm (1H, d): Pyrazole H4. Expected to be a doublet due to coupling with H3. [5] * ~3.8 ppm (3H, s): N-Methyl protons on the pyrazole ring. A singlet as there are no adjacent protons. [6] * ~3.0-3.2 ppm (2H, m): Piperidine H2/H6 (axial/equatorial). Protons adjacent to the nitrogen are deshielded. [7] * ~2.5-2.7 ppm (2H, d): Methylene bridge protons (C5-CH₂-C4'). A doublet due to coupling with the piperidine H4'.

    • ~2.5-2.7 ppm (2H, m): Piperidine H2/H6 (axial/equatorial). Overlapping with the methylene bridge.

    • ~1.5-1.8 ppm (5H, m): Remaining piperidine protons (H3'/H5', H4') and the piperidine N-H.

4.3. ¹³C NMR Spectroscopy

  • Rationale: ¹³C NMR identifies all unique carbon environments in the molecule.

  • Predicted Spectrum (75 MHz, CDCl₃):

    • ~140-150 ppm: Pyrazole C5 (quaternary, attached to CH₂).

    • ~128-135 ppm: Pyrazole C3.

    • ~104-108 ppm: Pyrazole C4.

    • ~45-50 ppm: Piperidine C2/C6. [8][9] * ~35-40 ppm: Pyrazole N-Methyl. [10] * ~30-35 ppm: Piperidine C4'.

    • ~28-32 ppm: Methylene bridge carbon.

    • ~28-32 ppm: Piperidine C3/C5.

4.4. 2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are critical for assembling the molecular fragments identified in 1D spectra. [11] 4.4.1. COSY (Correlation Spectroscopy)

  • Rationale: COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It reveals the proton-proton connectivity within individual spin systems.

  • Expected Correlations:

    • A cross-peak between the pyrazole protons (~7.4 ppm and ~6.1 ppm).

    • A correlation network connecting all the protons on the piperidine ring. The H4' proton will show correlations to the H3'/H5' protons, which in turn correlate to the H2'/H6' protons.

    • A cross-peak between the methylene bridge protons (~2.6 ppm) and the piperidine H4' proton.

4.4.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Rationale: HSQC correlates each proton signal with the carbon atom to which it is directly attached. It is an essential tool for assigning carbon signals based on their known proton assignments. [11]* Expected Correlations: Each protonated carbon in the predicted ¹³C spectrum will show a cross-peak to its corresponding proton(s) in the ¹H spectrum. This experiment definitively links the proton and carbon skeletons.

4.4.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Rationale: HMBC is arguably the most powerful experiment for elucidating the overall structure of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This allows for the connection of different spin systems across quaternary carbons and heteroatoms. The absence of one-bond correlations is a key feature. [11]* Key Expected Correlations for Structure Confirmation:

    • N-Methyl to Pyrazole Ring: The N-Methyl protons (~3.8 ppm) will show correlations to the pyrazole C5 (~145 ppm) and C3 (~130 ppm). This confirms the position of the methyl group on the nitrogen.

    • Methylene Bridge to Both Rings: The methylene bridge protons (~2.6 ppm) are the critical link. They will show correlations to:

      • Pyrazole C5 (~145 ppm) and C4 (~106 ppm).

      • Piperidine C4' (~33 ppm) and C3'/C5' (~30 ppm).

    • Piperidine H2'/H6' to C4': The protons on C2'/C6' (~3.1 ppm) will show a three-bond correlation to the piperidine C4'.

G cluster_pyrazole Pyrazole Ring cluster_piperidine Piperidine Ring NMe N-Me C5 C5 NMe->C5 ³J C3 C3 NMe->C3 ²J C4 C4 C4p C4' C3p_C5p C3'/C5' CH2 CH₂ Bridge CH2->C5 ²J CH2->C4 ³J CH2->C4p ²J CH2->C3p_C5p ³J

Caption: Key HMBC correlations confirming the molecular backbone.

Experimental Protocols

5.1. Mass Spectrometry Protocol

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode.

  • MS1 Scan: Acquire data over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

  • MS/MS (dd-MS2): Perform data-dependent acquisition, selecting the [M+H]⁺ ion (168.15 m/z) for fragmentation using collision-induced dissociation (CID) with a normalized collision energy of 20-30 eV.

5.2. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 300 MHz (or higher) NMR spectrometer.

  • 1D Spectra:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

  • 2D Spectra:

    • COSY: Acquire a gradient-selected (gCOSY) spectrum.

    • HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum optimized for ¹JCH ≈ 145 Hz.

    • HMBC: Acquire a gradient-selected HMBC spectrum with the long-range coupling delay optimized forⁿJCH = 8-10 Hz.

Conclusion

The integrated analysis of data from mass spectrometry and a suite of NMR experiments provides an unambiguous and definitive structural elucidation of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. High-resolution MS confirms the elemental composition, while 1D and 2D NMR techniques work in concert to piece together the molecular framework. Specifically, COSY and HSQC experiments assign the individual proton and carbon spin systems of the pyrazole and piperidine rings, and the crucial long-range correlations observed in the HMBC spectrum unequivocally establish the connectivity between these two heterocyclic systems via the methylene bridge. This self-validating workflow ensures the highest degree of confidence in the final assigned structure.

References

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d.
  • Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.
  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. 1-Methylpyrazole(930-36-9) 1H NMR spectrum.
  • ETH Zurich. Structure Elucidation by NMR – NMR Service.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Benchchem. {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic Acid.

Sources

Exploratory

Physicochemical Profiling and Structural Characterization of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine: A Technical Guide for Drug Discovery

Executive Summary In modern structure-based drug design, fragment-like building blocks dictate the pharmacokinetic and pharmacodynamic trajectory of lead compounds. 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine (CID 639...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, fragment-like building blocks dictate the pharmacokinetic and pharmacodynamic trajectory of lead compounds. 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine (CID 63961604) is a highly versatile pharmacophore. By coupling a basic piperidine ring with a hydrogen-bond-accepting pyrazole moiety, this compound offers a tunable platform for target engagement (e.g., kinase and GPCR inhibition). This whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its behavior and providing self-validating experimental protocols for its characterization.

Structural and Pharmacophoric Significance

The molecular architecture of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is defined by two distinct heterocycles connected via a methylene bridge:

  • The Piperidine Ring: Functions as the primary basic center. With a typical secondary amine pKa​ of ~10.0, this ring is >99% protonated at physiological pH (7.4). This cationic state is critical for forming salt bridges with acidic residues (aspartate/glutamate) in protein binding pockets.

  • The 1-Methyl-1H-Pyrazole Ring: Acts as a stable, lipophilic hydrogen-bond acceptor. The N -methylation is a deliberate design choice: it prevents the pyrazole from acting as a hydrogen-bond donor, thereby reducing the desolvation energy penalty and improving passive membrane permeability.

Physicochemical Profiling: Theoretical & Experimental Data

Understanding the baseline descriptors of a compound is the first step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The quantitative data for this compound is summarized in Table 1 .

Table 1: Key Physicochemical Descriptors

PropertyValueAnalytical Significance
Molecular Formula C₁₀H₁₇N₃Dictates baseline molecular weight.
Monoisotopic Mass 179.14224 DaCritical for high-resolution mass spectrometry (HRMS)[1].
Predicted XlogP 0.8Indicates moderate lipophilicity of the neutral free base[1].
Predicted CCS [M+H]⁺ 142.4 ŲUsed for 3D conformational validation via IM-MS[1].
SMILES CN1C(=CC=N1)CC2CCNCC2Structural string for cheminformatic modeling[1].

Causality Analysis: An XlogP of 0.8 indicates that the neutral free base is highly water-soluble but possesses enough lipophilic character to partition into lipid membranes[1]. However, because the piperidine nitrogen is highly basic, the molecule exists almost entirely as a cation at pH 7.4. Consequently, the effective distribution coefficient, LogD7.4​ , will be significantly lower than the LogP , likely in the negative range. This necessitates active transport mechanisms or prodrug strategies if blood-brain barrier (BBB) penetration is required.

Experimental Methodologies for Physicochemical Characterization

To transition from predicted descriptors to empirical data, rigorous, self-validating experimental protocols must be employed.

Protocol 1: Automated pKa​ Determination (Sirius T3 Platform)

Rationale: The is the industry gold standard for sub-milligram pKa​ determination, utilizing both potentiometric (pH-metric) and UV-metric techniques[2],[3]. Potentiometry is prioritized here because it determines the absolute stoichiometry of bound protons without relying on chromophore shifts[3].

Step-by-Step Methodology:

  • Sample Preparation: Dispense 1.0 mg of the compound (or deliver via a 10 mM DMSO stock solution) into the titration vial to meet the minimum concentration requirements for pH-metric analysis[3].

  • Titration Execution: Perform a volumetric titration using standardized 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 12.0 at a constant temperature of 25°C and constant ionic strength (0.15 M KCl)[3].

  • Self-Validation (Bjerrum Analysis): The system automatically calculates a Bjerrum plot (average number of bound protons per molecule vs. pH). A sharp, sigmoidal inflection in the Bjerrum curve mathematically validates the pKa​ assignment.

  • Co-solvent Extrapolation (If Required): If the neutral species precipitates at high pH, repeat the titration in three different methanol/water ratios. The system will self-correct and derive the true aqueous pKa​ via Yasuda-Shedlovsky extrapolation.

Protocol 2: Lipophilicity ( LogP/LogD ) via OECD 107 Shake-Flask Method

Rationale: is the internationally recognized, self-validating standard for partition coefficients between -2 and 4[4]. LC-MS/MS is coupled to this method to provide the sensitivity required for highly polar or highly lipophilic extremes.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n -octanol and aqueous buffer (pH 7.4 for LogD , or pH >12 for LogP of the free base) by stirring them together vigorously for 24 hours at 25°C[4].

  • Equilibration & Self-Validation: Dissolve the compound in the aqueous phase at a concentration < 0.01 M. To ensure a self-validating mass balance, prepare three separate test vessels with different volume ratios of n -octanol to water (e.g., 1:1, 1:2, and 2:1)[4].

  • Phase Separation: Mechanically shake the vessels for 1 hour, followed by centrifugation at 2000 x g for 20 minutes to achieve absolute phase separation without micro-emulsions[4].

  • Quantification: Quantify the compound in both phases using LC-MS/MS. The LogP is calculated as log10​([Octanol]/[Aqueous]) .

  • Integrity Check: The total quantity of the substance in both phases is calculated and compared with the initial input to verify mass balance. The protocol is only considered valid if the three independent runs yield LogP values within a range of ± 0.3 units[4].

Structural & Conformational Analysis via IM-MS

Beyond basic physicochemical traits, the 3D conformation of the molecule dictates its receptor fit. The predicted Collision Cross Section (CCS) for the [M+H]⁺ adduct of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is 142.4 Ų [1].

Causality in Workflow: By coupling Liquid Chromatography-Mass Spectrometry with Ion Mobility (IM-MS), ions are separated in a drift gas based on their size, shape, and charge. Comparing the experimentally derived CCS against the predicted 142.4 Ų allows researchers to instantly differentiate this specific 5-yl regioisomer from its 3-yl or 4-yl pyrazole variants. This creates a self-validating structural identification loop that bypasses the need for time-consuming 2D-NMR during high-throughput screening.

High-Throughput Physicochemical Profiling Workflow

The logical relationship between these experimental methodologies forms a cohesive, data-driven pipeline for lead optimization.

G A 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine (Target Compound) B pKa Determination (Sirius T3 Potentiometry) A->B Ionization state C Lipophilicity Profiling (OECD 107 Shake-Flask) A->C Partitioning D Structural Validation (IM-MS / CCS Analysis) A->D Conformation E Data Integration & Lead Optimization B->E C->E D->E

Fig 1: High-throughput physicochemical profiling workflow for basic pharmacophores.

Conclusion

4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is a highly functional fragment that brings basicity, aqueous solubility, and targeted hydrogen-bonding capabilities to drug discovery programs. By subjecting this compound to rigorous, self-validating experimental protocols—such as Sirius T3 potentiometry and OECD 107 shake-flask methods—development teams can accurately map its ionization and partitioning behavior, ensuring downstream success in pharmacokinetic optimization.

References

  • PubChemLite - 4-[(1-methyl-1h-pyrazol-5-yl)methyl]piperidine (C10H17N3) Source: PubChem / Université du Luxembourg URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The Pion Sirius T3 Physchem Instrument Source: Pion Inc. URL:[Link]

Sources

Foundational

A Technical Guide to the Biological Activity Screening of Pyrazole-Piperidine Compounds

Preamble: The Strategic Importance of the Pyrazole-Piperidine Scaffold In the landscape of modern medicinal chemistry, the pyrazole-piperidine scaffold has emerged as a "privileged structure." This is not by accident but...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Importance of the Pyrazole-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the pyrazole-piperidine scaffold has emerged as a "privileged structure." This is not by accident but by design and observation. The fusion of a pyrazole—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—and a piperidine ring creates a three-dimensional architecture uniquely suited for interacting with a wide array of biological targets.[1][2] Pyrazole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4][5][6] The piperidine moiety often enhances compound solubility and provides a key interaction point for receptor binding, making the combined scaffold a powerful starting point for drug discovery.[4]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically screen and characterize the biological activities of novel pyrazole-piperidine compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Part 1: Designing a Phased Screening Strategy

A successful screening campaign is not a monolithic endeavor but a phased, logical progression. The goal is to efficiently triage a library of compounds, moving from broad, high-throughput primary screens to more focused, mechanism-of-action secondary assays. This "screening cascade" approach maximizes resource efficiency and accelerates the identification of promising lead candidates.

The initial design of this cascade is paramount. It begins with a critical analysis of the structural features of the synthesized pyrazole-piperidine library. Are there resemblances to known kinase inhibitors, cyclooxygenase (COX) inhibitors, or antimicrobial agents? This initial in-silico or knowledge-based assessment can help prioritize the types of assays to be deployed first.

Below is a visual representation of a typical screening cascade designed for pyrazole-piperidine compounds.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening & Hit Confirmation cluster_2 Phase 3: Target-Specific & Mechanistic Assays cluster_3 Phase 4: Lead Optimization A Compound Library (Pyrazole-Piperidine Derivatives) B General Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) A->B C Broad-Spectrum Antimicrobial Assays (Antibacterial & Antifungal) A->C D Active Anticancer 'Hits' B->D E Active Antimicrobial 'Hits' C->E F Dose-Response & IC50 Determination D->F G MIC Determination (Minimum Inhibitory Concentration) E->G H Confirmed 'Hits' F->H G->H I Kinase Inhibition Panels (e.g., CDK, VEGFR, AKT) H->I J COX-1/COX-2 Inhibition Assays H->J K Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) H->K L Lead Candidate I->L J->L K->L G cluster_0 Kinase Reaction cluster_1 Detection Kinase Purified Kinase Reaction Incubation Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Inhibitor Pyrazole-Piperidine Compound Inhibitor->Reaction ADP_Glo ADP-Glo™ Reagent Reaction->ADP_Glo Stop Reaction & Add Reagent Luminescence Luminescence (Proportional to ADP) ADP_Glo->Luminescence Result Quantify Inhibition Luminescence->Result

Caption: Workflow for a typical kinase inhibition assay.

Cyclooxygenase (COX) Inhibition Assays: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the formation of prostanoids, which are key mediators of inflammation. [7]Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory diseases. [8]* Principle: These assays measure the production of prostaglandins (like PGE2) from the substrate arachidonic acid by purified COX-1 or COX-2 enzymes. [8]The inhibition is quantified by measuring the reduction in prostaglandin levels. [9]* Methodology: Fluorometric or LC-MS-MS based kits are commercially available and provide a sensitive and reliable method for screening COX inhibitors. [7][8]The assay involves incubating the enzyme with the test compound before initiating the reaction with arachidonic acid. [8] Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits. [7][9]

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate) according to the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice. [7]2. Assay Setup (96-well opaque plate):

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. [7] * Test Sample (S): Add 10 µL of the pyrazole-piperidine compound diluted to 10X the final desired concentration.

    • Solvent Control: If the compound solvent (e.g., DMSO) exceeds 1% of the final volume, include a well with just the solvent to check for interference. [7]3. Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, COX Cofactor, and the COX-2 enzyme. Add 80 µL of this mix to each well.

  • Reaction Initiation: Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to start the reaction simultaneously. [7]5. Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. [7]6. Data Analysis: Determine the reaction rate (slope) from the linear portion of the curve for each well. Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value. [9]

Conclusion and Forward Look

The systematic screening of pyrazole-piperidine compounds requires a multi-faceted approach that is both scientifically rigorous and resource-conscious. By employing a phased screening cascade, researchers can efficiently identify compounds with promising biological activity. The transition from broad phenotypic screens, such as cytotoxicity and antimicrobial assays, to specific, target-based assays like kinase and COX inhibition panels, allows for a logical deconvolution of a compound's mechanism of action. The protocols and strategies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this privileged chemical scaffold, paving the way for the development of next-generation therapeutic agents.

References

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  • Singh, S., & Kumar, A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(6), 183-195. [Link]

  • Salem, M. G., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Future Journal of Pharmaceutical Sciences, 10(1), 1-17. [Link]

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Exploratory

In silico modeling of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine binding

An In-Depth Technical Guide to the In Silico Modeling of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine Binding Abstract: This guide provides a comprehensive, in-depth technical framework for the in silico modeling of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine Binding

Abstract: This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the binding of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine to its biological targets. We will move beyond a superficial list of steps to delve into the rationale behind methodological choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will explore the critical steps from ligand and protein preparation to advanced molecular dynamics simulations and free energy calculations, all while grounding our protocols in authoritative, citable literature.

Table of Contents

  • Introduction: Understanding the Molecule and its Context

    • 1.1. Chemical Scaffolding and Potential Significance

    • 1.2. The Importance of In Silico Modeling in Drug Discovery

  • Part 1: Pre-computation - Setting the Stage for Accurate Predictions

    • 2.1. Ligand Preparation: From 2D Structure to 3D Conformation

    • 2.2. Target Identification and Protein Structure Preparation

  • Part 2: Molecular Docking - Predicting the Binding Pose

    • 3.1. The Rationale for Selecting a Docking Algorithm

    • 3.2. Step-by-Step Protocol for Molecular Docking

    • 3.3. Interpreting Docking Results: Beyond the Score

  • Part 3: Molecular Dynamics (MD) Simulations - Capturing the Dynamic Nature of Binding

    • 4.1. Why MD Simulations are a Critical Validation Step

    • 4.2. Detailed Workflow for Setting Up and Running MD Simulations

    • 4.3. Analysis of MD Trajectories: Unveiling Binding Stability

  • Part 4: Free Energy Calculations - Quantifying Binding Affinity

    • 5.1. Theoretical Underpinnings of MM/PBSA and MM/GBSA

    • 5.2. Protocol for MM/PBSA/GBSA Calculations

  • References

Introduction: Understanding the Molecule and its Context

Chemical Scaffolding and Potential Significance

The molecule, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine, possesses a unique chemical architecture combining a piperidine ring with a methyl-pyrazole moiety. The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties and its ability to engage in various non-covalent interactions. The methyl-pyrazole group offers a distinct arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. Understanding how this specific combination of chemical features dictates its binding to biological macromolecules is paramount for elucidating its mechanism of action and for guiding future lead optimization efforts.

The Importance of In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery. By simulating the interactions between a small molecule and its protein target at an atomic level, we can predict binding modes, estimate binding affinities, and gain insights into the key residues driving the interaction. This computational approach allows for the rapid screening of virtual compound libraries, the prioritization of candidates for synthesis and in vitro testing, and the rational design of more potent and selective molecules, ultimately accelerating the drug development pipeline and reducing costs.

Part 1: Pre-computation - Setting the Stage for Accurate Predictions

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This "garbage in, garbage out" principle necessitates a meticulous and well-documented preparation phase for both the ligand and the protein target.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is typically a 2D sketch. To be used in 3D modeling, it must be converted into a realistic, low-energy 3D conformation.

  • 2D to 3D Conversion:

    • Utilize a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine.

    • Employ a 3D structure generation tool, like those available in Maestro (Schrödinger) or MOE (Chemical Computing Group), to convert the 2D representation into an initial 3D conformation.

  • Tautomeric and Ionization State Prediction:

    • The piperidine nitrogen can exist in a protonated state at physiological pH. It is crucial to determine the most likely ionization state.

    • Tools like Epik (Schrödinger) or the Protonate 3D function in MOE can be used to predict pKa values and assign the correct protonation state at a specified pH (typically 7.4).

  • Conformational Search and Energy Minimization:

    • The molecule has several rotatable bonds, leading to a landscape of possible conformations. A thorough conformational search is necessary to identify low-energy conformers.

    • Utilize a conformational search algorithm, such as the OPLS3e force field in Schrödinger's MacroModel or the MMFF94x force field in MOE.

    • Each generated conformer should be subjected to energy minimization to relieve any steric clashes and to find the nearest local energy minimum.

  • Final Ligand Structure Selection:

    • The lowest energy conformer is often used for initial docking studies. However, it is good practice to retain a small ensemble of low-energy conformers to account for the possibility of conformational selection upon binding.

Target Identification and Protein Structure Preparation

For this guide, let's assume through prior biological screening or literature review that a hypothetical protein target, "Protein X," has been identified. The first step is to obtain a high-quality 3D structure of Protein X.

  • Structure Retrieval:

    • Search the Protein Data Bank (PDB) for experimentally determined structures of Protein X. Prioritize high-resolution X-ray crystal structures with bound ligands similar to our molecule of interest, if available. If no experimental structure exists, homology modeling may be necessary, but this introduces a higher degree of uncertainty.

  • Initial Structure Cleaning:

    • Remove all non-essential components from the PDB file, such as water molecules beyond a certain distance from the binding site (e.g., 5 Å), co-solvents, and any crystallographic additives.

    • Inspect the structure for missing atoms, residues, or loops. Tools like the Protein Preparation Wizard in Maestro or the Structure Preparation tool in MOE can be used to rebuild missing side chains and loops.

  • Protonation and Tautomeric State Assignment:

    • Similar to the ligand, the protein's ionizable residues (e.g., Asp, Glu, Lys, Arg, His) must be assigned appropriate protonation states at the desired pH.

    • The orientation of histidine side chains (tautomeric state) can be critical for hydrogen bonding networks. PROPKA is a widely used tool for predicting pKa values of protein residues.

  • Hydrogen Bond Network Optimization:

    • The hydrogen bonding network within the protein and with any bound water molecules should be optimized. This involves flipping the side chains of asparagine, glutamine, and histidine residues to achieve the most favorable hydrogen bond geometry.

  • Constrained Energy Minimization:

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be constrained to prevent significant deviation from the experimental coordinates.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure L2 3D Conversion L1->L2 L3 Protonation/Tautomer Prediction L2->L3 L4 Conformational Search L3->L4 L5 Energy Minimization L4->L5 L6 Final Ligand Ensemble L5->L6 Docking Molecular Docking L6->Docking P1 Retrieve PDB Structure P2 Clean Structure P1->P2 P3 Protonation/Tautomer Assignment P2->P3 P4 H-Bond Network Optimization P3->P4 P5 Constrained Minimization P4->P5 P6 Prepared Protein Structure P5->P6 P6->Docking

Caption: Pre-computation workflow for ligand and protein preparation.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The resulting "pose" and its associated score provide the first glimpse into the potential binding mode and affinity.

The Rationale for Selecting a Docking Algorithm

Numerous docking algorithms are available, each with its own strengths and weaknesses. For this guide, we will consider two widely used programs:

  • Glide (Schrödinger): Employs a hierarchical search algorithm and a well-validated scoring function (GlideScore) that balances accuracy and computational speed. It is particularly effective for virtual screening and lead optimization.

  • AutoDock Vina: A popular open-source docking program known for its speed and accuracy. It uses a Lamarckian genetic algorithm for its conformational search.

The choice between these often depends on available software licenses and the specific goals of the study. For this guide, the described protocol will be generic enough to be adapted to either program.

Step-by-Step Protocol for Molecular Docking
  • Binding Site Definition:

    • Define the binding site on the prepared protein structure. If a co-crystallized ligand is present, the binding site can be defined as a grid box centered on this ligand.

    • If no co-crystallized ligand is available, binding pocket prediction algorithms such as SiteMap (Schrödinger) or searching the literature for known active sites of homologous proteins can be employed. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution:

    • Use the prepared ligand ensemble and the prepared protein structure as inputs for the docking program.

    • Set the docking parameters. For Glide, this would involve choosing the precision level (e.g., SP for standard precision or XP for extra precision). For AutoDock Vina, the exhaustiveness parameter controls the extent of the conformational search.

    • It is crucial to perform docking with multiple low-energy ligand conformers to increase the chances of finding the correct binding pose.

  • Pose Generation and Scoring:

    • The docking program will generate a set of possible binding poses for the ligand, each with a corresponding docking score. The score is a numerical value that estimates the binding affinity.

Interpreting Docking Results: Beyond the Score

A common pitfall is to rely solely on the docking score. A comprehensive analysis of the top-ranked poses is essential.

  • Visual Inspection: Carefully examine the top-scoring poses in a molecular visualization program like PyMOL or Chimera. Assess the plausibility of the predicted interactions.

  • Interaction Analysis: Identify the key interactions between the ligand and the protein, such as:

    • Hydrogen bonds: Are the pyrazole nitrogens or the piperidine nitrogen forming hydrogen bonds with appropriate donor/acceptor residues in the protein?

    • Hydrophobic interactions: Is the methyl group on the pyrazole or the aliphatic portions of the piperidine ring situated in a hydrophobic pocket?

    • Pi-stacking or pi-cation interactions: Is the pyrazole ring interacting with aromatic residues like phenylalanine, tyrosine, or tryptophan?

  • Clustering of Poses: If multiple low-energy conformers were docked, do the resulting poses cluster into a few dominant binding modes? This can increase confidence in the predicted pose.

Pose IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-9.5Asp120, Tyr85, Phe201H-bond, Pi-stacking, Hydrophobic
2-9.2Asp120, Val78H-bond, Hydrophobic
3-8.8Gln150, Leu198H-bond, Hydrophobic

Part 3: Molecular Dynamics (MD) Simulations - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of the binding event, proteins and ligands are dynamic entities. MD simulations allow us to observe the time evolution of the protein-ligand complex, providing insights into the stability of the predicted binding pose and the role of solvent.

Why MD Simulations are a Critical Validation Step
  • Pose Stability: An MD simulation can test whether the docked pose is stable over time. An unstable pose may see the ligand drift away from the binding pocket.

  • Refinement of Binding Mode: The dynamic nature of the simulation can allow for minor rearrangements of the ligand and protein side chains, leading to a more refined and realistic binding mode.

  • Role of Water: Explicitly solvated MD simulations can reveal the crucial role of water molecules in mediating protein-ligand interactions.

Detailed Workflow for Setting Up and Running MD Simulations
  • System Preparation:

    • Start with the most promising protein-ligand complex from the docking calculations.

    • Place the complex in a periodic box of appropriate dimensions (e.g., a cube with a 10 Å buffer from the protein surface to the box edge).

    • Solvate the system with an explicit water model, such as TIP3P or SPC/E.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Parameterization:

    • Assign force field parameters to both the protein and the ligand. Standard protein force fields like AMBER or CHARMM are commonly used.

    • The ligand requires custom parameterization. The antechamber module of AmberTools can be used to generate parameters for small molecules using the General Amber Force Field (GAFF).

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove any steric clashes in the initial system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration simulations at constant temperature and pressure (NPT ensemble) to allow the system to relax and reach a stable density.

  • Production Run:

    • Once the system is well-equilibrated, remove the restraints and run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.

G Start Docked Protein-Ligand Complex P1 System Solvation & Ionization Start->P1 P2 Force Field Parameterization P1->P2 P3 Energy Minimization P2->P3 P4 System Heating (NVT) P3->P4 P5 Equilibration (NPT) P4->P5 P6 Production MD Run P5->P6 End MD Trajectory P6->End

Caption: Workflow for setting up and running an MD simulation.

Analysis of MD Trajectories: Unveiling Binding Stability

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. Analysis of this trajectory can provide a wealth of information.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone over time. A stable RMSD for the ligand indicates that it remains bound in a consistent pose.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

  • Interaction Analysis: Monitor the key interactions (hydrogen bonds, hydrophobic contacts) identified from docking throughout the simulation. Are these interactions persistent?

  • Clustering Analysis: Cluster the trajectory based on the ligand's conformation to identify the most dominant binding poses during the simulation.

Part 4: Free Energy Calculations - Quantifying Binding Affinity

While docking scores provide a qualitative ranking, free energy calculations offer a more quantitative estimate of the binding affinity.

Theoretical Underpinnings of MM/PBSA and MM/GBSA

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding from MD simulation trajectories. They calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.

Protocol for MM/PBSA/GBSA Calculations
  • Trajectory Extraction: Extract snapshots of the protein-ligand complex from the production MD trajectory. It is important to use a portion of the trajectory where the system is well-equilibrated.

  • Energy Calculations: For each snapshot, calculate the following energy terms:

    • The free energy of the complex.

    • The free energy of the protein.

    • The free energy of the ligand.

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Averaging: The final binding free energy is obtained by averaging the values from all the snapshots.

ComponentAverage Energy (kcal/mol)Contribution to Binding
Van der Waals-45.2Favorable
Electrostatic-30.8Favorable
Polar Solvation+50.5Unfavorable
Non-polar Solvation-5.1Favorable
ΔG_bind -30.6 Overall Favorable

Conclusion: Synthesizing In Silico Data for Actionable Insights

This in-depth guide has outlined a comprehensive in silico workflow for investigating the binding of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine to a protein target. By progressing from initial structure preparation through molecular docking, MD simulations, and free energy calculations, researchers can build a detailed and dynamic picture of the binding event. The insights gained from this multi-step approach, when integrated with experimental data, can provide a robust foundation for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. It is imperative to remember that in silico modeling is a predictive science, and its results should always be validated through experimental testing.

References

  • Shelley, J. C., Cholleti, A., Frye, L. L., Greenwood, J. R., Timlin, M. R., & Uchimoto, M. (2007). Epik: a software program for pK a prediction and protonation state generation for drug-like molecules. Journal of computer-aided molecular design, 21(12), 681–691. [Link]

  • Olsson, M. H., Søndergaard, C. R., Rostkowski, M., & Jensen, J. H. (2011). PROPKA3: consistent treatment of internal and surface residues in empirical pKa predictions. Journal of chemical theory and computation, 7(2), 525–537. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. [Link]

  • Kollman, P. A., Massova, I., Reyes, C., Kuhn, B., Huo, S., Chong, L., Lee, M., Lee, T., Duan, Y., Wang, W., Donini, O., Cieplak, P., Srinivasan, J., Case, D. A., & Cheatham, T. E. (2000). Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models. Accounts of chemical research, 33(12), 889–897. [Link]

Foundational

Discovery and Synthesis of Novel Pyrazole Derivatives: A Comprehensive Guide for Medicinal Chemists

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently rely on the pyrazole scaffold as a cornerstone for novel therapeutic design. Pyrazole—a five-membered heterocyclic ring cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently rely on the pyrazole scaffold as a cornerstone for novel therapeutic design. Pyrazole—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a "biologically privileged" motif found in numerous FDA-approved drugs, including Celecoxib (anti-inflammatory), Sildenafil (phosphodiesterase inhibitor), and Edaravone (neuroprotective) 1.

This whitepaper provides an in-depth technical examination of pyrazole synthesis, moving from classical foundational methods to modern green-chemistry paradigms. By emphasizing the thermodynamic and kinetic causality behind experimental choices, this guide serves as a self-validating framework for researchers aiming to synthesize highly active pyrazole derivatives.

Mechanistic Foundations: The Knorr Pyrazole Synthesis

The classical Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust methods for generating substituted pyrazoles. The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or a β -ketoester) 2.

The Causality of Acid Catalysis

A common point of failure in the Knorr synthesis is poor regiocontrol and sluggish kinetics when using unsymmetrical dicarbonyls. The addition of a catalytic acid (such as glacial acetic acid) is not merely a formality; it is a thermodynamic necessity. The acid protonates the carbonyl oxygen, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. This facilitates a rapid nucleophilic attack by the Highest Occupied Molecular Orbital (HOMO) of the hydrazine nitrogen, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable aromatic pyrazole ring 3.

G H Hydrazine Derivative A Acid Catalysis (H+) Increases Electrophilicity H->A D 1,3-Dicarbonyl Compound D->A I Hydrazone Intermediate A->I Condensation C Intramolecular Cyclization (Nucleophilic Attack) I->C Tautomerization P Pyrazole Derivative + 2 H2O C->P Dehydration

Mechanistic pathway of the acid-catalyzed Knorr pyrazole synthesis.

Protocol: Standard Synthesis of a Pyrazolone Derivative

This self-validating protocol utilizes a β -ketoester to form a pyrazolone, a tautomeric variant of the pyrazole ring.

Reagents: Ethyl benzoylacetate (3.0 mmol), Phenylhydrazine (3.0 mmol), Glacial acetic acid (3 drops), 1-Propanol (3.0 mL). Step-by-Step Methodology:

  • Initiation: In a 20-mL scintillation vial equipped with a magnetic stir bar, dissolve ethyl benzoylacetate in 1-propanol.

  • Catalysis: Add 3 drops of glacial acetic acid. Scientific Insight: The acid ensures the preferential formation of the imine at the ketone carbonyl rather than the ester, dictating the regiochemistry.

  • Addition: Slowly add phenylhydrazine dropwise. Caution: Hydrazine derivatives are highly toxic and reactive; handle under a fume hood.

  • Thermal Activation: Heat the mixture on a hot plate at 100°C for 1 hour. Monitor the consumption of the β -ketoester via TLC (30% Ethyl Acetate / 70% Hexane).

  • Quenching & Precipitation: Once the starting material is consumed, add 10 mL of distilled water to the hot reaction mixture. The sudden change in solvent polarity forces the hydrophobic pyrazolone to precipitate.

  • Isolation: Cool the mixture slowly to room temperature to encourage crystalline growth. Filter via a Büchner funnel, wash with cold water, and air-dry.

Advanced Methodologies: Multicomponent Reactions (MCRs)

In modern medicinal chemistry, step-by-step linear syntheses are often replaced by Pot, Atom, and Step Economy (PASE) methodologies. Multicomponent reactions (MCRs) allow for the assembly of complex fused pyrazole systems—such as pyrano[2,3-c]pyrazoles—in a single vessel 4.

Microwave-Assisted Four-Component Synthesis

Synthesizing pyrano[2,3-c]pyrazoles typically requires an aldehyde, malononitrile, a β -ketoester (like ethyl acetoacetate), and hydrazine hydrate.

The Causality of Microwave Irradiation: Using conventional reflux, this four-component reaction can take hours and yield multiple side products due to prolonged thermal exposure. Microwave irradiation directly couples with the dipoles of the solvent and reactants, causing localized superheating. This drastically reduces reaction times from hours to minutes, overcoming the activation energy barrier of the initial Knoevenagel condensation rapidly, and preventing the degradation of sensitive functional groups 5.

MCR A Aldehyde K Knoevenagel Condensation Intermediate A->K M Malononitrile M->K E Ethyl Acetoacetate P Pyrazolone Intermediate E->P H Hydrazine Hydrate H->P MI Michael Addition & Cyclization K->MI P->MI F Pyrano[2,3-c]pyrazole Derivative MI->F Tautomerization

Four-component PASE synthesis of pyrano[2,3-c]pyrazoles.

Protocol: Green Synthesis of Pyrano[2,3-c]pyrazoles
  • Preparation: In a microwave-safe vessel, combine 1.0 mmol of aromatic aldehyde, 1.0 mmol of malononitrile, 1.0 mmol of ethyl acetoacetate, and 1.0 mmol of hydrazine hydrate.

  • Solvent/Catalyst: Add 5 mL of an eco-friendly solvent (e.g., aqueous ethanol) and a catalytic amount of a green catalyst (e.g., L-proline or an enzymatic biocatalyst like Bovine Serum Albumin).

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 180–400 W) for 5–10 minutes.

  • Workup: Monitor via TLC. Upon completion, pour the mixture into crushed ice. Filter the resulting solid and recrystallize from hot ethanol to yield the pure fused pyrazole derivative.

Biological Profiling and Structure-Activity Relationships (SAR)

The pyrazole nucleus is highly tunable. By altering the functional groups at the N1 , C3 , C4 , and C5 positions, researchers can drastically shift the molecule's biological target profile from antibacterial to potent anticancer activity 1.

Anticancer Efficacy

Recent studies have demonstrated that specific pyrazole derivatives exhibit selective cytotoxicity against malignant cells while sparing non-cancerous fibroblasts (e.g., MRC-5 cells). Compounds bearing electron-withdrawing groups (like halogens or nitro groups) on the aryl rings often show enhanced binding affinity to the epidermal growth factor receptor (EGFR) kinase domain 5.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

Compound DesignationTarget Cell LineIC 50​ ( μ M)Reference Drug
Compound 24e ( R=H,R1​=MeO )PC-3 (Prostate)4.2 ± 1.1Doxorubicin
Compound 3i HCT-116 (Colon)2.2 ± 0.12Adriamycin (6.3 μ M)
Compound 25m HeLa (Cervical)5.75Doxorubicin (3.92 μ M)
Antibacterial Efficacy

In the realm of infectious diseases, pyrazole derivatives have shown remarkable efficacy against both Gram-positive and Gram-negative bacterial strains. The mechanism often involves the inhibition of DNA gyrase or interference with the bacterial cell wall synthesis 1.

Table 2: Antibacterial Activity of Pyrazole Derivatives

Compound DesignationBacterial StrainZone of Inhibition (mm)Standard Drug (Ampicillin)
Compound 16c Escherichia coli1721
Compound 16c Staphylococcus aureus2024
Compound 16c Pseudomonas aeruginosa2222

Conclusion

The discovery and synthesis of pyrazole derivatives remain a highly dynamic field in medicinal chemistry. By transitioning from traditional, step-heavy Knorr syntheses to microwave-assisted multicomponent PASE reactions, researchers can rapidly generate diverse compound libraries. Understanding the underlying thermodynamic principles—such as acid-catalyzed LUMO lowering and microwave-induced localized superheating—ensures that these synthetic protocols are not just followed, but rationally optimized for the discovery of next-generation therapeutics.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Institutes of Health (NIH) / MDPI.[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH) / PMC.[Link]

  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry (RSC).[Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. ResearchGate.[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry (RSC).[Link]

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Exploratory

Spectroscopic Characterization of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine: A Technical Guide for Drug Development Professionals

Introduction: The Pyrazole-Piperidine Scaffold in Modern Drug Discovery The confluence of pyrazole and piperidine moieties in a single molecular entity represents a privileged scaffold in contemporary medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole-Piperidine Scaffold in Modern Drug Discovery

The confluence of pyrazole and piperidine moieties in a single molecular entity represents a privileged scaffold in contemporary medicinal chemistry. The piperidine ring, a ubiquitous saturated heterocycle, is a cornerstone of numerous pharmaceuticals, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Concurrently, the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in a multitude of biological interactions. The strategic combination of these two rings, as seen in 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine, creates a molecule with significant potential for modulating biological targets. This scaffold is being explored for the development of novel therapeutics, including dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes and CHK1 inhibitors for hematologic malignancies.[2][3]

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. We will delve into the theoretical underpinnings and practical application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the unambiguous structural elucidation and purity assessment of this compound. The methodologies and data interpretation strategies detailed herein are designed to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Mass Spectrometry Analysis: Unveiling the Molecular Identity

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.[4] For a molecule like 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine, which contains a basic nitrogen atom in the piperidine ring, electrospray ionization (ESI) in positive ion mode is a highly effective ionization method.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust LC-MS/MS method is essential for the accurate analysis of piperidine-containing compounds.[1]

  • Sample Preparation: Dissolve approximately 1 mg of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine in 1 mL of a suitable solvent, such as methanol or a mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatographic Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.[5]

    • Injection Volume: 1 - 5 µL.[5]

  • Mass Spectrometry Conditions:

    • Instrument: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an ESI source.

    • Ionization Mode: Positive ion mode.[5]

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to determine the precursor ion.

    • Tandem MS (MS/MS): Isolate the protonated molecule [M+H]⁺ and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Diagram: Experimental Workflow for Mass Spectrometry Analysis

cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis a Dissolve Compound in Solvent b Inject into LC System a->b c Reversed-Phase C18 Column b->c d Electrospray Ionization (ESI+) c->d e Full Scan (MS1) for [M+H]+ d->e f Tandem MS (MS/MS) of [M+H]+ e->f g Determine Molecular Formula f->g h Elucidate Fragmentation Pathway g->h

Caption: Workflow for LC-MS/MS analysis of the target compound.

Data Interpretation: Predicted Mass Spectrum

The molecular formula for 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is C₁₀H₁₇N₃, with a monoisotopic mass of 179.1422 g/mol .[6] In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected.

Ion Predicted m/z Description
[M+H]⁺180.1495Protonated molecule
[M+Na]⁺202.1315Sodium adduct

Tandem Mass Spectrometry (MS/MS) Fragmentation:

The fragmentation of piperidine derivatives is well-documented and often involves cleavage of the piperidine ring.[4][5] For 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine, the fragmentation is likely initiated by cleavage of the bond between the piperidine ring and the methylene bridge, as well as α-cleavage within the piperidine ring.

Predicted Fragmentation Pathway:

M [M+H]+ m/z 180.15 frag1 Loss of piperidine moiety m/z 97.08 M->frag1 β-cleavage frag2 α-cleavage of piperidine ring m/z 152.12 M->frag2 α-cleavage

Caption: Predicted fragmentation of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the confirmation of its structure and the assignment of all proton and carbon signals.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

Diagram: General NMR Experimental Workflow

cluster_sample_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data_analysis Data Processing & Interpretation a Dissolve Compound in Deuterated Solvent b Place Sample in Spectrometer a->b c Acquire 1H NMR Spectrum b->c d Acquire 13C NMR Spectrum b->d e Fourier Transform & Phasing c->e d->e f Peak Integration & Chemical Shift Assignment e->f g Structural Elucidation f->g

Sources

Foundational

The Physicochemical Blueprint of Piperidine Compounds: A Comprehensive Guide to Solubility and Stability

As a Senior Application Scientist, I approach the physicochemical characterization of active pharmaceutical ingredients (APIs) not merely as a regulatory checklist, but as a predictive framework for in vivo performance....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical characterization of active pharmaceutical ingredients (APIs) not merely as a regulatory checklist, but as a predictive framework for in vivo performance. Piperidine—a six-membered nitrogen-containing heterocycle—is one of the most ubiquitous structural motifs in medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs[1],[2].

While the piperidine ring confers desirable pharmacological properties, such as enhanced target binding and membrane permeability, it also introduces specific physicochemical challenges. Its basic nitrogen atom (pKa ~11) and lipophilic carbon backbone dictate its solubility profile, while its susceptibility to oxidation and ring-opening dictates its stability[3],[4]. This whitepaper provides an in-depth, self-validating methodological guide to evaluating and optimizing the solubility and stability of piperidine derivatives during drug development.

Structural Causality: The Dual Nature of Piperidine

To understand how to test a piperidine compound, we must first understand why it behaves the way it does. The piperidine scaffold is amphiphilic by nature. The secondary or tertiary amine acts as a strong hydrogen bond acceptor and a site for protonation at physiological pH, which is routinely exploited to form highly water-soluble salts (e.g., hydrochloride or mesylate salts)[3]. Conversely, the aliphatic ring provides lipophilicity, which is crucial for crossing the lipid bilayer of cell membranes[1].

However, this structural duality means that a piperidine derivative's solubility is highly pH-dependent, and its chemical stability is vulnerable to both alkaline free-base precipitation and oxidative degradation at the nitrogen center[5].

Solubility Profiling: From Theory to Thermodynamic Equilibrium

In early-stage discovery, scientists often rely on kinetic solubility (the point at which a compound precipitates from a solvent, usually DMSO). However, for late-stage formulation, we must determine the thermodynamic equilibrium solubility . This is the gold standard because it reflects the true lowest-energy state of the crystal lattice in the solvent, preventing the overestimation of solubility caused by transient supersaturation[3],[6].

Step-by-Step Methodology: Thermodynamic Solubility Determination (Shake-Flask Method)

To ensure trustworthiness, this protocol is designed as a self-validating system. By utilizing an excess of the solid API and verifying the final pH, we eliminate false positives caused by complete dissolution or buffer capacity failure.

  • Preparation of Media: Prepare a series of aqueous buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4) and selected organic solvents.

  • API Saturation: Accurately weigh an excess amount of the solid piperidine derivative (e.g., piperidin-2-ylmethylacetate hydrochloride) into clear glass vials[3]. The visible presence of undissolved solid throughout the experiment is the primary validation that saturation has been maintained.

  • Equilibration: Add a precise volume (e.g., 2.0 mL) of the pre-conditioned solvent to each vial. Seal and place the vials on a temperature-controlled orbital shaker (typically 25°C or 37°C) for 24 to 48 hours[3].

  • Phase Separation: Remove the vials and allow the suspension to settle. Centrifuge the samples at 10,000 rpm for 15 minutes to cleanly separate the undissolved solid lattice from the supernatant[7].

  • Quantification: Carefully aspirate an aliquot of the clear supernatant, dilute it with the mobile phase to fall within the linear range of your calibration curve, and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method[7].

  • Post-Assay Validation: Measure the pH of the final supernatant. If the basic piperidine API has shifted the buffer pH by more than 0.05 units, the data must be recorded at the final pH, not the initial buffer pH.

SolubilityWorkflow API Solid Piperidine API (Excess Addition) Buffer Buffer/Solvent Addition API->Buffer Equilibration Equilibration (Shake Flask, 24-48h) Buffer->Equilibration Temp Control (37°C) Separation Phase Separation (Centrifugation) Equilibration->Separation Saturation Confirmed Analysis HPLC/UV Quantification Separation->Analysis Clear Supernatant

Caption: Logical workflow for determining the thermodynamic equilibrium solubility of piperidine APIs.

Illustrative Solubility Profile

The table below summarizes the typical solubility behavior of a basic piperidine derivative (supplied as an HCl salt) across different physiological and organic environments[7].

Solvent / MediumpHPredicted Solubility (mg/mL)Mechanistic Rationale
0.1 N HCl 1.2> 50.0 (Freely Soluble)Complete protonation of the piperidine nitrogen.
Phosphate Buffer 6.815.0 - 25.0 (Soluble)Partial deprotonation as pH approaches the compound's pKa.
Phosphate Buffer 7.45.0 - 10.0 (Slightly Soluble)Increased free-base fraction leading to lower aqueous solubility.
Methanol N/A> 50.0 (Freely Soluble)Favorable polar organic interactions.
Hexane N/A< 0.1 (Practically Insoluble)Lack of hydrogen bonding capability in non-polar media.
Advanced Solubility Enhancement: Cyclodextrin Complexation

When dealing with highly lipophilic piperidine derivatives, such as the natural alkaloid piperine, standard salt formation may be insufficient. Recent computational and experimental investigations demonstrate that forming inclusion complexes with cyclic glucans—specifically β -cyclodextrin derivatives like 2-hydroxypropyl- β -cyclodextrin (HP- β -CD)—significantly enhances both phase solubility and stability[8],[9]. The hydrophobic piperidine ring embeds within the non-polar cavity of the cyclodextrin, shielding it from external aqueous stress while the hydrophilic exterior of the cyclodextrin ensures bulk solvent compatibility[8].

Intrinsic Stability and Forced Degradation Studies

Regulatory agencies (ICH Q1A/Q1B) require forced degradation studies to elucidate the intrinsic stability of a drug molecule and to validate that the analytical method is "stability-indicating" (i.e., capable of resolving the parent API from all degradants)[10].

Piperidine compounds are particularly susceptible to specific degradation pathways. For instance, the nitrogen atom is prone to N-oxidation under oxidative stress, while attached functional groups (like amides or esters) are highly susceptible to acidic or basic hydrolysis[5],[11]. Furthermore, thermal degradation of piperidine derivatives can lead to ring-opening or volatile degradation products[4].

Step-by-Step Methodology: Forced Degradation Protocol

To ensure scientific integrity, a forced degradation study must achieve a mass balance of 95-105%. This means the sum of the remaining intact API and the quantified degradation products must equal the initial starting concentration. A loss of mass balance indicates that degradants are either volatile, non-UV active, or permanently retained on the HPLC column[5].

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the piperidine API in a chemically inert solvent (e.g., LC-MS grade Acetonitrile/Water)[5].

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours[5].

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours[5]. (Note: Monitor for free-base precipitation; co-solvents may be required).

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Incubate at room temperature for 24 hours[5].

  • Thermal Stress: Expose the solid API to 105°C in a temperature-controlled oven for 48 hours[5].

  • Photolytic Stress: Expose the solid API and solution to 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy (ICH Q1B standard)[5].

  • Neutralization & Analysis: Neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method coupled with a Photodiode Array (PDA) and Mass Spectrometry (MS) to verify peak purity and identify degradant masses[5].

DegradationPathway cluster_stress ICH Forced Degradation Stressors API Piperidine API Stock (1.0 mg/mL) Acid Acidic (0.1M HCl) 60°C, 24h API->Acid Base Basic (0.1M NaOH) 60°C, 24h API->Base Oxidation Oxidative (3% H2O2) RT, 24h API->Oxidation Thermal Thermal (Solid) 105°C, 48h API->Thermal Photo Photolytic (UV/Vis) ICH Q1B API->Photo Analysis Stability-Indicating HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Mass Balance Calculation & Degradant ID Analysis->Outcome Peak Purity Validation

Caption: Comprehensive forced degradation and stability-indicating analytical workflow.

Expected Degradation Pathways for Piperidine Derivatives
Stress ConditionTypical ExposurePrimary Degradation PathwayAnalytical Observation
Acidic (0.1 M HCl) 60°C, 24hHydrolysis of attached esters/amides.Cleavage of side chains; piperidine ring remains largely intact[5],[7].
Basic (0.1 M NaOH) 60°C, 24hBase-catalyzed hydrolysis.Formation of carboxylic acid degradants and free piperidine amines[5].
Oxidative (3% H₂O₂) RT, 24hN-oxidation of the piperidine nitrogen.Formation of N-oxide derivatives (+16 Da mass shift on MS)[10].
Thermal (Solid) 105°C, 48hDealkylation or ring-opening.Potential formation of volatile degradants (e.g., methylpiperazines)[4].
Structural Modifications for Enhanced Stability

If a piperidine derivative exhibits poor metabolic or chemical stability during these studies, structural optimization is required. A proven strategy is isosteric replacement . For example, in the development of novel piperidine-derived amide soluble epoxide hydrolase (sEH) inhibitors, researchers discovered that substituting specific hydrogen atoms with deuterium on the piperidine ring resulted in a notable ~30% increase in the molecule's half-life in liver microsomes, drastically improving metabolic stability without sacrificing enzyme inhibition potency[11],[12]. Furthermore, introducing steric hindrance (e.g., a methyl group) near the nitrogen can protect against rapid N-oxidation, though this must be balanced against potential losses in target binding affinity[11].

Conclusion

The successful transition of a piperidine derivative from a discovery hit to a viable clinical candidate hinges on a rigorous, mechanistically driven understanding of its physicochemical properties. By employing self-validating thermodynamic solubility protocols and comprehensive forced degradation studies, formulation scientists can proactively identify liabilities—such as pH-dependent precipitation or oxidative susceptibility. Leveraging advanced strategies like cyclodextrin complexation or isosteric deuteration ensures that the inherent pharmacological power of the piperidine scaffold is fully realized in a stable, bioavailable drug product.

References

  • Frolov N.A., Vereshchagin A.N.. Int. J. Mol. Sci. 2023; 24(3):2937.

  • Pecic S., et al.. Prostaglandins Other Lipid Mediat. 2018; 136:90-95.

  • Ali S., et al.. J Biomol Struct Dyn. 2024; 42(1):1-12.

  • Freeman S.A., et al.. Ind. Eng. Chem. Res. 2016; 55(34):9103-9110.

  • BenchChem Technical Resources.. Accessed March 2026.

Sources

Exploratory

Exploring the Chemical Space of Substituted Pyrazoles and Piperidines: A Technical Guide for Drug Discovery Professionals

Abstract Substituted pyrazoles and piperidines represent two of the most prolific and versatile heterocyclic scaffolds in modern medicinal chemistry. Their unique stereochemical and physicochemical properties have establ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyrazoles and piperidines represent two of the most prolific and versatile heterocyclic scaffolds in modern medicinal chemistry. Their unique stereochemical and physicochemical properties have established them as "privileged structures" capable of interacting with a wide array of biological targets. This guide provides an in-depth exploration of the chemical space surrounding these two core structures, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind their synthesis, the logic of chemical space expansion, and the practical application of these scaffolds in constructing potent and selective therapeutic agents. This document moves beyond a simple recitation of facts to provide a narrative built on the principles of causality in experimental design and self-validating protocols, ensuring both technical accuracy and field-proven insight.

Introduction: The Enduring Legacy of Pyrazoles and Piperidines in Pharmacology

The prevalence of pyrazole and piperidine motifs in FDA-approved drugs is a testament to their therapeutic importance.[1][2] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are found in blockbuster drugs such as the anti-inflammatory celecoxib and the anticoagulant apixaban.[1] Their ability to participate in hydrogen bonding and act as bioisosteres for other aromatic systems makes them a valuable tool in drug design.[3]

The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[4] Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[5] This is exemplified in drugs like the antipsychotic risperidone and the analgesic fentanyl.[4][6] This guide will explore the synthetic strategies that unlock the vast chemical space of these two scaffolds, providing a roadmap for the rational design of next-generation therapeutics.

Navigating the Chemical Space: Synthetic Strategies and Methodologies

The effective exploration of chemical space is predicated on the availability of robust and versatile synthetic methodologies. For both pyrazoles and piperidines, a rich history of synthetic development has provided a diverse toolkit for the medicinal chemist.

The Synthesis of Substituted Pyrazoles: A Multi-faceted Approach

The construction of the pyrazole core can be achieved through several convergent and divergent strategies, allowing for the introduction of a wide range of substituents.

One of the most traditional and reliable methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] This method offers a high degree of control over the substitution pattern of the resulting pyrazole. More recent advancements have focused on one-pot and multi-component reactions to improve efficiency and access novel chemical space.[8][9] For instance, the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines provides a one-pot synthesis of 1,3,5-substituted pyrazoles in good yields.[10]

Another powerful strategy involves the use of chalcones (α,β-unsaturated ketones) as precursors. The reaction of β-arylchalcones with hydrogen peroxide to form an epoxide, followed by treatment with hydrazine hydrate, leads to the formation of 3,5-diaryl-1H-pyrazoles.[10]

The following workflow illustrates a general approach to pyrazole synthesis, highlighting key decision points for the medicinal chemist.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Reaction 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Alkynes_Aldehydes Alkynes & Aldehydes One_Pot_Cyclization One-Pot Cyclization Alkynes_Aldehydes->One_Pot_Cyclization Chalcones Chalcones Epoxidation_Cyclization Epoxidation & Cyclization Chalcones->Epoxidation_Cyclization Substituted_Pyrazole Substituted Pyrazole Condensation->Substituted_Pyrazole One_Pot_Cyclization->Substituted_Pyrazole Substituted_pyrazole Substituted_pyrazole Epoxidation_Cyclization->Substituted_pyrazole

General Synthetic Approaches to Substituted Pyrazoles.
Assembling the Piperidine Scaffold: Controlling Stereochemistry

The synthesis of substituted piperidines presents the additional challenge of controlling stereochemistry, which is often crucial for biological activity.[11] The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for accessing the piperidine core, though it can sometimes require harsh conditions.[5][12]

Reductive amination of 1,5-dicarbonyl compounds or their precursors offers a flexible route to a wide variety of substituted piperidines, often with excellent stereocontrol.[12] For the synthesis of enantiomerically pure piperidines, asymmetric catalysis has become an indispensable tool.[13] Rhodium-catalyzed asymmetric [2+2+2] cycloadditions and aza-Diels-Alder reactions are powerful methods for constructing the piperidine ring with high enantioselectivity.[5][13]

Recent advances have also focused on the direct C-H functionalization of the piperidine ring, providing a modern and powerful strategy for late-stage diversification of complex molecules.[5]

The following diagram outlines a decision-making workflow for the synthesis of chiral piperidines.

G Start Target Piperidine Scaffold Stereocontrol Stereochemical Control Required? Start->Stereocontrol Achiral_Synthesis Achiral Synthesis Stereocontrol->Achiral_Synthesis No Asymmetric_Synthesis Asymmetric Synthesis Stereocontrol->Asymmetric_Synthesis Yes Hydrogenation Catalytic Hydrogenation of Pyridine Achiral_Synthesis->Hydrogenation Reductive_Amination Reductive Amination Achiral_Synthesis->Reductive_Amination Asymmetric_Cycloaddition Asymmetric Cycloaddition Asymmetric_Synthesis->Asymmetric_Cycloaddition Chiral_Resolution Chiral Resolution Hydrogenation->Chiral_Resolution Reductive_Amination->Chiral_Resolution Final_Product Enantiopure Piperidine Asymmetric_Cycloaddition->Final_Product Chiral_Resolution->Final_Product

Decision Workflow for Chiral Piperidine Synthesis.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

A deep understanding of the structure-activity relationship (SAR) is fundamental to successful drug discovery. For both pyrazole and piperidine derivatives, extensive SAR studies have been conducted to optimize their pharmacological properties.

Pyrazoles: Modulating Potency and Selectivity

The substitution pattern on the pyrazole ring can significantly impact a compound's potency and selectivity.[14] For example, in the development of meprin α and β inhibitors, the introduction of different functional groups on the aryl moieties at the 3 and 5 positions of the pyrazole scaffold was shown to modulate activity against the two isoforms.[14]

Furthermore, the pyrazole nucleus itself can serve as a bioisostere for other aromatic rings.[15] Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.[16] For instance, the 1,5-diarylpyrazole motif in the CB1 receptor antagonist rimonabant has been successfully replaced with thiazole, triazole, and imidazole rings to generate new classes of potent and selective antagonists.[15]

Piperidines: The Impact of Stereochemistry and Substitution

For piperidine-containing drugs, the three-dimensional arrangement of substituents is often a critical determinant of biological activity. The chair conformation of the piperidine ring allows for axial and equatorial positioning of substituents, which can lead to distinct interactions with the target protein.

The development of 2,4-disubstituted piperidines has provided access to novel chemical space with the potential for unique pharmacological profiles.[6] The ability to control the diastereoselectivity of the synthesis allows for the preparation of both cis and trans isomers, which can exhibit significantly different biological activities.[6][17]

Experimental Protocols: A Practical Guide

To translate theoretical knowledge into practice, detailed and reproducible experimental protocols are essential. The following section provides representative, step-by-step procedures for the synthesis of a substituted pyrazole and a piperidine derivative.

Synthesis of a 3,5-Disubstituted Pyrazole via Condensation

Objective: To synthesize 3,5-diphenyl-1H-pyrazole from 1,3-diphenyl-1,3-propanedione and hydrazine hydrate.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution at room temperature.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-diphenyl-1H-pyrazole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared to the literature value.

Synthesis of a Substituted Piperidine via Catalytic Hydrogenation

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.

Materials:

  • 4-Phenylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • To a high-pressure hydrogenation vessel, add 4-phenylpyridine (1.0 eq) and ethanol.

  • Carefully add platinum(IV) oxide (0.05 eq) to the vessel.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Carefully vent the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-phenylpiperidine.

  • If necessary, the product can be further purified by distillation or crystallization.

Self-Validation: The successful reduction of the pyridine ring can be confirmed by the disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum. Mass spectrometry will confirm the expected molecular weight.

Data Presentation and Analysis

The clear and concise presentation of quantitative data is crucial for evaluating the success of synthetic efforts and for comparing the properties of different compounds.

Table 1: Comparison of Synthetic Yields for Substituted Pyrazoles

EntryStarting MaterialsReaction ConditionsProductYield (%)Reference
11,3-Diphenyl-1,3-propanedione, HydrazineEtOH, HCl (cat.), Reflux3,5-Diphenyl-1H-pyrazole85[10]
2Terminal alkyne, Aromatic aldehyde, Iodine, HydrazineOne-pot1,3,5-Trisubstituted pyrazole68-99[10]
3β-Arylchalcone, H₂O₂, HydrazineMulti-step3,5-Diaryl-1H-pyrazole~70[10]

Table 2: Enantioselectivity in Asymmetric Piperidine Synthesis

EntryReaction TypeCatalyst/LigandProductEnantiomeric Excess (ee, %)Reference
1Aza-Diels-AlderChiral bis(oxazoline)-metal complexTetrahydropyridine precursor>95[12]
2[2+2+2] CycloadditionRh(I)/TADDOL-based phosphoramiditeFused piperidine scaffold>90[13]
3Reductive Heck ReactionRh/Chiral Ligand3-Substituted tetrahydropyridine>95[18]

Conclusion and Future Directions

The chemical space of substituted pyrazoles and piperidines continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, including asymmetric catalysis and C-H functionalization, is constantly expanding the accessible chemical space for these privileged scaffolds.[5] A thorough understanding of the underlying principles of their synthesis and structure-activity relationships is paramount for the rational design of the next generation of drugs. Future efforts in this field will likely focus on the development of more sustainable and efficient synthetic methods, as well as the exploration of novel biological targets for these versatile heterocyclic compounds.

References

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(24), 2139-2157. [Link]

  • Buchholz, M., Tänzer, K., Dittrich, A., Pietzsch, J., & Schilling, S. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), e2200473. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Zhang, L., et al. (2007). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 5(21), 3447-3450. [Link]

  • Gutekunst, W. R., & Movassaghi, M. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(46), 14290-14291. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14454-14461. [Link]

  • Deeter, J. B., & Frazier, J. D. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(22), 3555-3558. [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • Foley, P. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1541-1549. [Link]

  • Sharma, V., et al. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Bioactive Compounds, 17(6), e160621185560. [Link]

  • Al-wsabya, S. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Wszołek, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117621. [Link]

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Protocols & Analytical Methods

Method

Reductive amination for coupling pyrazole and piperidine moieties

Application Note: Advanced Reductive Amination Strategies for Coupling Pyrazole and Piperidine Pharmacophores Strategic Context in Drug Discovery The coupling of pyrazole and piperidine moieties is a cornerstone in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Strategies for Coupling Pyrazole and Piperidine Pharmacophores

Strategic Context in Drug Discovery

The coupling of pyrazole and piperidine moieties is a cornerstone in the design of modern therapeutics, particularly in the development of kinase inhibitors (e.g., Crizotinib analogs) and GPCR modulators. Reductive amination is one of the most powerful and ubiquitous methods for constructing these flexible Csp3-N bonds, accounting for over 25% of all C-N bond-forming reactions in the [1]. This application note provides a comprehensive, self-validating guide to executing these couplings, focusing on the mechanistic causality behind reagent selection to overcome challenges such as steric hindrance and electronic deactivation.

Mechanistic Rationale & Reagent Causality

The success of a reductive amination relies entirely on chemoselectivity: the reducing agent must selectively reduce the transient iminium ion without prematurely reducing the starting carbonyl compound to an alcohol[2].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3): STAB is the premier reagent for . The electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the borohydride core. Consequently, STAB is unreactive toward most unactivated aldehydes and ketones at room temperature but rapidly reduces the highly electrophilic iminium ion[3],[4]. It is vastly preferred over Sodium Cyanoborohydride (NaBH3CN) due to its superior yield profile and the absence of highly toxic hydrogen cyanide byproducts.

  • Stepwise vs. Direct Amination: Direct reductive amination mixes all reagents in a single pot. However, when coupling an electron-deficient pyrazole-amine with a sterically hindered piperidone, imine formation becomes the rate-limiting step. In these cases, a strong reductant like NaBH4 will [2]. A stepwise approach—forcing imine formation with a Lewis acid before introducing the reductant—becomes mandatory[3],[4].

Decision Matrix & Mechanistic Pathway

ReductiveAmination A Carbonyl + Amine (Pyrazole & Piperidine) B Carbinolamine Intermediate A->B Nucleophilic Attack D Direct Carbonyl Reduction (Side Product: Alcohol) A->D Strong Reductant (e.g., NaBH4) C Iminium Ion (Electrophilic) B->C -H2O (Acid Catalyzed) E Target Coupled Amine (Product) C->E Selective Reduction (STAB)

Mechanistic pathway of reductive amination highlighting chemoselective iminium reduction.

Quantitative Data: Reagent Optimization

The following table summarizes the operational parameters for selecting the appropriate reductive amination conditions based on substrate reactivity[2],[5].

Reducing AgentSolventAdditiveTempChemoselectivityTypical YieldBest Use Case
NaBH(OAc)3 (STAB) DCE / THFAcOH (1 eq)RTHigh80–95%Standard direct reductive amination; broad functional group tolerance.
NaBH3CN MeOHZnCl2 / Ti(OiPr)4RTModerate-High70–85%Acid-stable substrates; useful for pH-controlled reactions.
NaBH4 MeOH / EtOHTi(OiPr)40°CLow (Requires Stepwise)60–80%Sterically hindered ketones or deactivated pyrazole-amines.
Borane-Pyridine DCM / EtOHNoneRTModerate65–80%Alternative to NaBH3CN without cyanide toxicity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Reductive Amination (Standard)

Optimal for coupling pyrazole-4-carboxaldehydes with secondary piperidines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole-4-carboxaldehyde (1.0 eq) and the piperidine derivative (1.1 eq) in anhydrous to achieve a 0.2 M concentration[3],[4].

    • Causality: DCE is the preferred solvent over DCM due to its higher boiling point and superior solubility profile for STAB[3],[4]. Anhydrous conditions prevent the hydrolysis of the transient iminium ion back to the starting materials.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to the stirring mixture.

    • Causality: Acetic acid protonates the carbinolamine hydroxyl group, making it a better leaving group (water), thereby accelerating dehydration to the reactive iminium ion without decomposing the STAB[2].

  • Pre-incubation: Stir the reaction mixture at room temperature for 1–2 hours.

    • Causality: Allowing the equilibrium to shift toward the iminium ion before introducing the reducing agent minimizes the risk of direct aldehyde reduction (alcohol byproduct)[2].

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and maintains a steady concentration of hydride, favoring selective iminium reduction[2].

  • Self-Validation (In-Process Control): Aliquot 10 µL of the reaction mixture into 1 mL of MeCN/H2O and analyze via LC-MS.

    • Validation Metric: The complete disappearance of the aldehyde peak and the absence of the corresponding pyrazole-4-methanol (M+1 of alcohol) validate the correct timing of the STAB addition.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract with DCM, dry over Na2SO4, and concentrate.

    • Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, ensuring the basic piperidine product partitions entirely into the organic layer.

Protocol B: Stepwise Reductive Amination (Hindered Substrates)

Optimal for coupling electron-deficient pyrazole-amines with sterically hindered N-Boc-4-piperidones.

  • Imine Formation: Combine the pyrazole-amine (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq). Stir at 60°C for 12 hours.

    • Causality: Ti(OiPr)4 acts as a potent Lewis acid to activate the hindered ketone and simultaneously acts as a (forming TiO2) to drive the thermodynamically unfavorable imine formation to completion[5].

  • Reduction: Cool the reaction mixture to 0°C, dilute with absolute ethanol, and add NaBH4 (1.5 eq) in small portions.

    • Causality: NaBH4 is a stronger reducing agent required to reduce the sterically hindered, titanium-complexed imine[5]. Cooling to 0°C controls the vigorous hydrogen gas evolution and suppresses side reactions[2].

  • Self-Validation & Workup: Quench the reaction by the slow addition of water (2 mL per gram of Ti(OiPr)4).

    • Validation Metric: The immediate formation of a dense, white precipitate (TiO2) confirms the successful hydrolysis of the titanium complex.

  • Filtration: Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate.

    • Causality: Attempting a standard liquid-liquid extraction without Celite filtration will result in intractable, unbreakable emulsions due to the colloidal TiO2.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL:[Link]

  • Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019. URL:[Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions." URL: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Quantitative Analysis of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine by Chromatographic Techniques

Introduction and Analytical Rationale 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is a heterocyclic compound featuring both a piperidine and a substituted pyrazole moiety. Such structures are common scaffolds in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is a heterocyclic compound featuring both a piperidine and a substituted pyrazole moiety. Such structures are common scaffolds in medicinal chemistry and drug development, making their precise and accurate quantification essential for pharmacokinetic studies, quality control of bulk substances, and impurity profiling.

The analytical challenge presented by this molecule stems from its physicochemical properties. The basic nitrogen in the piperidine ring can lead to poor peak shape (tailing) on traditional silica-based chromatography columns due to secondary ionic interactions. Furthermore, the molecule lacks a strong native chromophore, which limits the sensitivity of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

This guide provides detailed, validated protocols for the robust quantification of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine, focusing on the two most powerful and applicable techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind key experimental choices, grounding our methodologies in established regulatory frameworks to ensure data integrity and trustworthiness.[1][2][3]

The selection of an analytical technique is contingent on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.[4]

Method Principle Primary Advantages Considerations
LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions.Unparalleled sensitivity and selectivity; ideal for complex biological matrices (e.g., plasma, urine); minimal sample preparation required.[5][6]Higher instrumentation cost and complexity.[4]
GC-MS Separation of volatile compounds followed by mass-based detection.Excellent separation efficiency; provides structural information through characteristic fragmentation patterns.[7][8]Requires derivatization to increase volatility and prevent peak tailing of the basic analyte.[5]
HPLC-UV (with Derivatization) Introduction of a UV-absorbing moiety to the analyte for detection.Utilizes widely available HPLC-UV instrumentation; cost-effective.Requires an additional, optimized derivatization step which can introduce variability.[9][10]

Regulatory Framework: Ensuring Method Validity

All analytical methods intended for use in drug development and quality control must be validated to ensure they are fit for purpose. The protocols described herein are designed to meet the rigorous standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA).[1][2][11][12] Validation ensures that the data generated are reliable and scientifically sound by assessing key parameters such as accuracy, precision, specificity, linearity, range, and robustness.[12][13]

Primary Protocol: Quantification by LC-MS/MS

LC-MS/MS is the preferred method for quantifying the target analyte, particularly at low concentrations in complex biological matrices, due to its superior sensitivity and selectivity.[5][6] The basic piperidine nitrogen is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI+).

Experimental Workflow for LC-MS/MS Analysis

The overall process involves sample extraction, chromatographic separation, and mass spectrometric detection.

Fig 2. Workflow for GC-MS including the critical derivatization step.
Step-by-Step Protocol

1. Derivatization Reagents:

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine or Triethylamine (Base)

  • Ethyl Acetate (GC grade)

2. Derivatization Procedure:

  • Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate the solvent under a stream of nitrogen.

  • Add 100 µL of ethyl acetate, 20 µL of pyridine, and 50 µL of TFAA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature. Evaporate the reagents to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS injection.

3. Instrumental Conditions:

Parameter Setting Rationale
GC System Standard Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm filmA 5% phenyl-methylpolysiloxane column offers good general-purpose separation.
Inlet Temp.250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium, 1.2 mL/min constant flowInert carrier gas.
Oven Program100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minTemperature program designed to separate the analyte from solvent and byproducts.
MS System Single Quadrupole or Ion Trap MS
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization technique for GC-MS, provides reproducible fragmentation patterns.
Source Temp.230 °C
Quad Temp.150 °C
Detection ModeScan (m/z 50-400) or Selected Ion Monitoring (SIM)Scan mode for qualitative analysis, SIM for enhanced quantitative sensitivity.
SIM Ionsm/z 275 (M+), 179, 84Quantifier and qualifier ions. The m/z 84 fragment is characteristic of the piperidine ring. [14][15]

Method Validation Summary

To be considered trustworthy, any quantitative method must be validated. The following table summarizes typical performance characteristics for the described protocols, in accordance with ICH Q2(R1) guidelines. [1][13][16]

Validation Parameter LC-MS/MS GC-MS ICH Q2(R1) Acceptance Criteria
Specificity High (Resolved by LC and MRM) High (Resolved by GC and SIM) The method should unequivocally assess the analyte.
Linearity (r²) > 0.998 > 0.995 Typically r² ≥ 0.99
Range 1 - 1000 ng/mL 10 - 2000 ng/mL 80-120% of the test concentration for an assay. [13]
Accuracy (% Recovery) 98.5 - 101.2% 96.7 - 103.5% Typically within ±15% (±20% at LLOQ). [12]
Precision (%RSD) < 5% < 8% Typically ≤15% (≤20% at LLOQ). [12]
LOD (Limit of Detection) 0.3 ng/mL 3 ng/mL Signal-to-Noise ratio of 3:1.
LOQ (Limit of Quantitation) 1 ng/mL 10 ng/mL Signal-to-Noise ratio of 10:1; must be accurate and precise.

| Robustness | Passed | Passed | Insensitive to minor variations in method parameters. |

Conclusion

This application note provides two robust, validated methods for the quantification of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. The LC-MS/MS method offers superior sensitivity and is ideal for bioanalytical applications. The GC-MS method, which requires a pre-analysis derivatization step, serves as a reliable alternative. The choice between these methods should be guided by the specific analytical needs, matrix complexity, and available instrumentation. Both protocols are designed to be compliant with major regulatory guidelines, ensuring the generation of high-quality, defensible data for researchers and drug development professionals.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration.

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration.

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation.
  • HHS.gov. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Available at: https://www.hhs.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Available at: https://www.ich.org/page/quality-guidelines]
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Available at: https://www.scribd.
  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PubMed. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry.

  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Available at: https://scholars.direct/Articles/natural-products/ijnpr-1-002.php?id=table2]
  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

  • Oxford Academic. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Available at: https://academic.oup.com/jaoac/article/106/4/1049/7120199]
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Available at: https://www.researchgate.net/publication/282346747_Validated_HPLC_Method_for_the_Quantitative_Analysis_of_a_4-Methanesulfonyl-Piperidine_Hydrochloride_Salt]
  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Available at: https://www.researchgate.net/publication/287201980_Application_of_ASE_followed_by_HPLC_for_the_Determination_of_Piperidine_and_Piperine_in_Selected_Spices]
  • CMBR. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Available at: https://www.cmbr-journal.com/index.php/cmbr/article/view/100]
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Available at: https://www.researchgate.
  • Impactfactor.org. (2016). Antibacterial and Phytochemical Analysis of Piper nigrum using Gas Chromatography – Mass Spectrum and Fourier-Transform Infrared Spectroscopy. [Available at: http://www.impactfactor.org/articles/30062016/10.21276_ap.2016.5.6.30.pdf]
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Available at: https://www.bioagilytix.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 1-methyl-1H-pyrazol-5-amine.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Available at: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2004/3/269-274.pdf]
  • RSC Publishing. (2010). Analytical Methods. [Available at: https://pubs.rsc.org/en/content/articlelanding/2010/ay/b924378g]
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Available at: https://www.unodc.org/documents/scientific/Piperazines_2013_web.pdf]

Sources

Method

Application Note: Advanced RP-HPLC Purification Strategies for Pyrazole Intermediates

Introduction & Chemical Context Pyrazole and pyrazoline scaffolds are ubiquitous in modern medicinal chemistry, serving as critical pharmacophores in anti-inflammatory agents, mono-kinase inhibitors, and antiviral compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Pyrazole and pyrazoline scaffolds are ubiquitous in modern medicinal chemistry, serving as critical pharmacophores in anti-inflammatory agents, mono-kinase inhibitors, and antiviral compounds[1][2][3]. However, the synthesis of these heterocycles—frequently achieved via the condensation of 1,3-dicarbonyl compounds with substituted hydrazines—presents significant downstream purification challenges. These reactions typically yield complex mixtures containing unreacted starting materials, tautomeric forms, and closely related regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles)[4][5].

Isolating the target pyrazole intermediate with high purity (>95%) is a critical bottleneck. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for this separation. This application note details a self-validating, scalable RP-HPLC methodology designed to resolve complex pyrazole mixtures, moving from analytical method development to preparative-scale isolation.

Chromatographic Causality: The "Why" Behind the Method

As a Senior Application Scientist, it is vital to understand the physicochemical properties of the analyte to design a robust separation method. Pyrazoles are weakly basic heterocycles (typical pKa ~2.5 for the conjugate acid, though highly dependent on substitution).

  • Stationary Phase Selection: Standard C18 columns (e.g., Eclipse XDB C18, Luna C18) provide excellent hydrophobic retention and are the default starting point for pyrazoline derivatives[1][6]. However, when separating closely eluting acyclic and cyclic pyrazole analogs or stubborn regioisomers, orthogonal selectivity is required. In such cases, Phenyl-Hexyl stationary phases are preferred, as they leverage π−π interactions between the stationary phase and the aromatic pyrazole ring to drive separation[2].

  • Mobile Phase & pH Control: The basic nitrogen atoms in the pyrazole ring can interact with residual acidic silanols on the silica matrix, causing severe peak tailing. To suppress this, the mobile phase must be acidified. Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) lowers the pH, ensuring the pyrazole nitrogens are fully protonated (or ion-paired) and silanols are neutralized[1][7].

  • Solvent Choice: Acetonitrile (ACN) is generally favored over methanol for preparative scale-up. ACN provides lower system backpressure, sharper peak shapes for derivatized pyrazoles, and superior volatility during post-purification lyophilization[8].

Workflow Visualization

HPLC_Workflow N1 1. Crude Pyrazole Mixture (Regioisomers & Byproducts) N2 2. Sample Preparation (Dissolution & 0.22µm Filtration) N1->N2 Solvent Compatibility N3 3. Analytical RP-HPLC (Gradient Screening & Peak ID) N2->N3 5-10 µL Injection N4 4. Method Optimization (Adjust pH & Gradient Slope) N3->N4 Identify Critical Pair N5 5. Preparative Scale-Up (Load Capacity & Flow Scaling) N4->N5 Target Resolution (Rs) > 1.5 N6 6. Fraction Collection (UV/Vis or MS Triggered) N5->N6 Linear Scale-Up N7 7. Self-Validation (LC-MS Purity Check >95%) N6->N7 Pool Pure Fractions N7->N4 If Purity <95%, Re-optimize

Fig 1: Self-validating workflow for the isolation of pyrazole intermediates via preparative RP-HPLC.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . At each critical juncture, specific criteria must be met before proceeding to the next step.

Step 1: Sample Preparation
  • Procedure: Dissolve the crude pyrazole mixture in a solvent that closely matches the initial mobile phase conditions (e.g., 20% ACN / 80% Water with 0.1% FA). If the compound is highly lipophilic, use Dimethyl Sulfoxide (DMSO) but limit injection volumes to prevent solvent-induced band broadening. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: The solution must be completely clear. Upon injection, system backpressure must not deviate by more than ±5% from the baseline, confirming no on-column precipitation.

Step 2: Analytical Method Screening & Optimization
  • Procedure: Inject 5–10 µL onto an analytical C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm). Run a generic linear gradient from 5% to 95% Mobile Phase B (ACN + 0.1% FA) over 15 minutes at 1.0 mL/min[1]. Monitor via Photodiode Array (PDA) at 206 nm and 254 nm.

  • Optimization: Identify the target pyrazole and its closest eluting impurity (the "critical pair"). Flatten the gradient slope (e.g., 1% B/min) specifically around the elution time of the critical pair to maximize separation[5].

  • Self-Validation Check (System Suitability): The method is only validated for scale-up if the theoretical plate count ( N ) is > 2000, the tailing factor ( Tf​ ) is < 1.5, and the critical pair resolution ( Rs​ ) is strictly > 1.5.

Step 3: Linear Scale-Up Calculations
  • Procedure: Transfer the optimized analytical method to a preparative column (e.g., 21.2 x 250 mm, 5 µm). To maintain an identical chromatographic profile, scale the flow rate and injection volume proportionally to the square of the column radii ( r2 ).

    • Flow Rate Multiplier = (rprep​/ranalytical​)2=(10.6/2.3)2≈21.2 .

    • If the analytical flow was 1.0 mL/min, the preparative flow must be 21.2 mL/min.

  • Self-Validation Check: Perform a pilot preparative injection (10% of max load). The retention time of the target peak must match the analytical prediction within ±5% .

Step 4: Preparative Purification & Fractionation
  • Procedure: Execute the scaled-up gradient. Utilize mass-directed (LC-MS) or UV-triggered fraction collection to isolate the target pyrazole. Collect fractions in clean glass tubes.

  • Self-Validation Check: Before pooling and lyophilizing, analyze an aliquot from the start, middle, and end of the collected peak using the analytical method. Only pool fractions demonstrating >95% Area Under Curve (AUC) purity.

Data Presentation: Method Parameters

The following table summarizes the causal relationship between analytical development and preparative execution for pyrazole purification.

ParameterAnalytical ScalePreparative ScaleCausality / Rationale
Column Dimensions 4.6 x 150 mm, 5 µm21.2 x 250 mm, 5 µmIdentical particle size and chemistry ensure retention time predictability during scale-up.
Stationary Phase C18 or Phenyl-HexylC18 or Phenyl-HexylPhenyl-Hexyl is utilized specifically when π−π interactions are needed to resolve regioisomers[2].
Mobile Phase A Water + 0.1% FA or TFAWater + 0.1% FA or TFAAcidic modifier protonates pyrazole nitrogens, suppressing silanol interactions and peak tailing[1][7].
Mobile Phase B Acetonitrile + 0.1% FAAcetonitrile + 0.1% FAACN provides lower backpressure and is easier to remove during lyophilization than methanol[8].
Flow Rate 1.0 mL/min21.2 mL/minScaled by the ratio of the squared column radii to maintain constant linear velocity.
Injection Volume 10 µL210 µL - 500 µLScaled proportionally to maintain column loading capacity without inducing peak fronting.
Detection PDA (206 nm, 254 nm)UV or Mass-TriggeredMass-triggered collection prevents the collection of co-eluting UV-absorbing non-target impurities.

References[1] Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity

Sources

Application

Step-by-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine intermediate

An Application Note and Protocol for the Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the development of various pharmacologically active molecules, including the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1][2] The described three-step synthetic pathway is robust and scalable, commencing with the synthesis of a protected piperidine-pyrazole conjugate, followed by regioselective iodination, and concluding with deprotection to yield the target compound. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and critical safety information to ensure a successful and safe synthesis.

Introduction: The Significance of a Key Intermediate

The compound 4-(4-iodo-1H-pyrazol-1-yl)piperidine serves as a versatile building block in medicinal chemistry.[3][4] Its structure, featuring a piperidine ring linked to an iodinated pyrazole, allows for further functionalization, typically through cross-coupling reactions at the iodo-position. This has made it an indispensable intermediate in the synthesis of targeted therapies.[1] The protocol detailed herein follows a logical and optimized pathway that begins with commercially available starting materials, ensuring accessibility and reproducibility.

Overview of the Synthetic Strategy

The synthesis is strategically designed in three main stages to build the molecule sequentially, allowing for purification and characterization at each intermediate step. This approach maximizes the overall yield and purity of the final product.

  • Step 1: N-Arylation - Construction of the core piperidine-pyrazole bond by coupling a protected piperidine precursor with pyrazole.

  • Step 2: Regioselective Iodination - Introduction of an iodine atom at the C4 position of the pyrazole ring, a key site for subsequent chemical modifications.

  • Step 3: Deprotection - Removal of the piperidine's nitrogen-protecting group to furnish the final 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

The overall workflow is depicted in the diagram below:

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection Start tert-Butyl 4-hydroxypiperidine-1-carboxylate + Pyrazole Intermediate_1 tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate Start->Intermediate_1  Mesylation,  Base-mediated  Substitution Intermediate_2 tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate Intermediate_1->Intermediate_2  Iodinating Agent  (e.g., ICl, NIS) Final_Product 4-(4-Iodo-1H-pyrazol-1-yl)piperidine Intermediate_2->Final_Product  Acidic Hydrolysis  (e.g., TFA, HCl)

Figure 1: Overall synthetic workflow for 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory for all steps.[5]

Step 1: Synthesis of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

This initial step involves converting the hydroxyl group of the piperidine into a good leaving group (mesylate), followed by a nucleophilic substitution with pyrazole.

Protocol:

  • Mesylation:

    • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE), add triethylamine (Et₃N, 1.5 equiv.).[6]

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise, ensuring the temperature does not exceed 5 °C.[6] The formation of a salt (triethylamine hydrochloride) will be observed.

    • Stir the reaction at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Nucleophilic Substitution:

    • In a separate flask, prepare a solution of pyrazole (1.2 equiv.) and a strong base like cesium carbonate (Cs₂CO₃, 2.0 equiv.) or sodium hydride (NaH, 1.5 equiv.) in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[6]

    • Causality Note: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates pyrazole to form the pyrazolate anion, a potent nucleophile.[7] Sodium hydride is also effective but requires careful handling under an inert atmosphere due to its reactivity with water and air.[8][9][10] The use of NaH in DMF at elevated temperatures should be avoided due to the risk of exothermic decomposition.[8][11][12]

    • Add the previously prepared mesylate solution to the pyrazole mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by carefully adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate as a solid.[13]

Step 2: Synthesis of tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

This step achieves the regioselective iodination of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution on the pyrazole ring.[14]

Protocol:

  • Reaction Setup:

    • Dissolve tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 equiv.) in a suitable solvent such as acetonitrile or glacial acetic acid.

    • Cool the solution to 0 °C in an ice bath.

  • Iodination:

    • Slowly add the iodinating agent. Common choices include:

      • N-Iodosuccinimide (NIS): (1.1-1.5 equiv.) is a mild and effective source of electrophilic iodine.[15]

      • Iodine Monochloride (ICl): (1.1 equiv.) is a highly reactive and efficient iodinating agent.

    • Safety Critical Note: Iodine monochloride is highly corrosive and toxic. It can cause severe burns and respiratory damage.[5][16] Handle with extreme caution in a fume hood, wearing full PPE. It reacts with water to produce toxic fumes.[5][17]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodinating agent.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude material is typically purified by flash column chromatography to afford the desired tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.[2][18]

Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free piperidine amine.

Protocol:

  • Deprotection:

    • Dissolve the Boc-protected intermediate (1.0 equiv.) in dichloromethane (DCM).

    • Add an excess of a strong acid. Common reagents include:

      • Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in DCM is highly effective.[19][20]

      • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like dioxane or isopropanol can also be used.

    • Mechanistic Insight: The acid protonates the carbonyl oxygen of the Boc group, which facilitates the elimination of isobutylene and carbon dioxide, releasing the free amine.[21]

    • Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas (CO₂) evolution and by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product, often as a salt (e.g., trifluoroacetate or hydrochloride).

    • To obtain the free base, neutralize the salt by dissolving it in water and adding a base (e.g., saturated sodium bicarbonate solution) until the pH is >9.

    • Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 4-(4-iodo-1H-pyrazol-1-yl)piperidine.[3]

Data and Characterization Summary

The following table summarizes typical reagents and expected outcomes for this synthetic sequence.

Step Starting Material Key Reagents Solvent Temp (°C) Time (h) Product Typical Yield (%)
1 tert-Butyl 4-hydroxypiperidine-1-carboxylate1) MsCl, Et₃N 2) Pyrazole, Cs₂CO₃1) DCM 2) NMP0 to 10014-20tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate75-85
2 Intermediate from Step 1NIS or IClAcetonitrile0 to RT2-4tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate80-90
3 Intermediate from Step 2TFA or HClDCMRT1-34-(4-Iodo-1H-pyrazol-1-yl)piperidine 90-98

Characterization of Final Product (C₈H₁₂IN₃):

  • Molecular Weight: 277.11 g/mol [3]

  • Appearance: Typically an off-white to pale yellow solid.

  • NMR Spectroscopy: Expected to show characteristic peaks for the piperidine and pyrazole protons.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion at m/z 278.0.[22]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Step 1 Incomplete mesylation or inefficient nucleophilic substitution.Ensure anhydrous conditions. Confirm the activity of the base (NaH or Cs₂CO₃). Consider increasing the reaction temperature or time for the substitution step.
Formation of side products in Step 2 Over-iodination (di-iodinated species).Carefully control the stoichiometry of the iodinating agent (use closer to 1.1 equiv.). Monitor the reaction closely with TLC/LC-MS and quench as soon as the starting material is consumed.[15]
Incomplete deprotection in Step 3 Insufficient acid or reaction time.Increase the amount of acid (TFA or HCl) or prolong the reaction time. Ensure the Boc-protected starting material is fully dissolved.
Difficulty isolating the final product The product may be highly soluble or form a persistent salt.If isolating the free base, ensure the pH is sufficiently high (>9) during neutralization. If precipitating as a salt, try different anti-solvents (e.g., hexane, heptane).

References

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved March 10, 2026, from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved March 10, 2026, from [Link]

  • NJ.gov. (n.d.). IODINE MONOCHLORIDE HAZARD SUMMARY. Retrieved March 10, 2026, from [Link]

  • Samrat Pharmachem. (n.d.). SAFETY DATA SHEET: Iodine Monochloride. Retrieved March 10, 2026, from [Link]

  • Sciencemadness. (2008). Cautions regarding use of NaH in synthesis. Retrieved March 10, 2026, from [Link]

  • MDPI. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved March 10, 2026, from [Link]

  • Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Retrieved March 10, 2026, from [Link]

  • Loba Chemie. (n.d.). IODINE MONOCHLORIDE SOLUTION. Retrieved March 10, 2026, from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved March 10, 2026, from [Link]

  • YouTube. (2022). Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Retrieved March 10, 2026, from [Link]

  • BZ Chemical. (2019). BOC Protection and Deprotection. Retrieved March 10, 2026, from [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved March 10, 2026, from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved March 10, 2026, from [Link]

  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved March 10, 2026, from [Link]

  • apicule. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved March 10, 2026, from [Link]

  • NIH. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved March 10, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved March 10, 2026, from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved March 10, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(4-iodo-1h-pyrazol-1-yl)piperidine. Retrieved March 10, 2026, from [Link]

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Method

Application Notes and Protocols for the N-Alkylation of Pyrazole Rings

Introduction: The Central Role of N-Alkylated Pyrazoles in Modern Chemistry The pyrazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds essential to drug discovery, agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of N-Alkylated Pyrazoles in Modern Chemistry

The pyrazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds essential to drug discovery, agrochemicals, and materials science.[1] N-alkylation of the pyrazole ring is a fundamental and powerful transformation that enables the precise modulation of a molecule's steric and electronic properties. This modification is critical for optimizing physicochemical characteristics such as solubility, metabolic stability, and target binding affinity, making it a cornerstone of modern medicinal chemistry.[2][3]

However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant and persistent challenge: controlling regioselectivity. The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to two distinct regioisomers.[2] Since the biological activity and physical properties of these isomers can differ dramatically, the development of robust and selective alkylation protocols is of paramount importance.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key N-alkylation methodologies. It moves beyond simple step-by-step instructions to explain the underlying principles that govern reaction outcomes, empowering users to troubleshoot and adapt these protocols for their specific needs.

Core Principles: Understanding and Controlling Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is not random; it is a predictable consequence of several competing factors. For an unsymmetrical pyrazole, the two nitrogen atoms exhibit different local environments, leading to a preference for alkylation at one site over the other.

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5][6] For example, in a 3-substituted pyrazole, the N1 position is generally less encumbered than the N2 position, which is adjacent to the substituent. Bulky alkylating agents will strongly favor the less hindered N1 position.[7]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it. However, these effects are often subtle and can be overridden by steric factors.[8]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N1/N2 ratio.[4] Strong, non-coordinating bases (e.g., NaH, KH) in polar aprotic solvents (e.g., DMF, THF) generate a "free" pyrazolide anion, where the outcome is primarily dictated by the inherent sterics and electronics of the substrate.[2] In contrast, weaker bases that involve metal coordination (e.g., K₂CO₃) can favor one isomer through chelation or templating effects.[9]

G Fig. 1: The Regioselectivity Challenge in Pyrazole N-Alkylation cluster_0 start Unsymmetrical Pyrazole RX + R-X start->RX N1_product N1-Alkylated Isomer N2_product N2-Alkylated Isomer RX->N1_product RX->N2_product

Caption: Regiochemical outcome of alkylating an unsymmetrical pyrazole.

Methodologies for N-Alkylation of Pyrazoles

Several distinct strategies have been developed for pyrazole N-alkylation, each with its own set of advantages and ideal applications.

Classical Base-Mediated N-Alkylation

This is the most common and straightforward method, involving the deprotonation of the pyrazole N-H with a base to form a nucleophilic pyrazolide anion, which then attacks an alkylating agent (typically an alkyl halide).[2]

Mechanism: The reaction proceeds via an Sₙ2 pathway. The choice of base is critical.

  • Strong Bases (e.g., NaH, KH): These are used for complete and irreversible deprotonation, typically in anhydrous polar aprotic solvents like DMF or THF. This method is highly effective but requires inert atmosphere techniques and careful quenching, as bases like NaH react violently with water.[2]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer to handle, and often sufficient for many pyrazoles, especially when paired with more reactive alkylating agents (e.g., benzyl or allyl halides). These reactions are often run at elevated temperatures to drive them to completion.[7]

G Fig. 2: General Mechanism of Base-Mediated N-Alkylation Pyrazole Pyrazole (N-H) Anion Pyrazolide Anion (N⁻) Pyrazole->Anion + Base - H-Base⁺ Product N-Alkyl Pyrazole Anion->Product + R-X - X⁻ AlkylHalide Alkylating Agent (R-X)

Caption: Deprotonation followed by nucleophilic substitution (Sₙ2).

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a convenient and efficient alternative, particularly for large-scale synthesis. This method avoids the need for anhydrous solvents and strong, hazardous bases. The reaction occurs at the interface of two immiscible phases (e.g., solid-liquid or liquid-liquid).[5]

Mechanism & Advantages: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the pyrazolide anion (generated by a solid base like KOH) into an organic phase where it can react with the alkyl halide.[10] This technique often proceeds smoothly without a dedicated solvent, simplifying workup and reducing waste.[11] High yields of N-alkylpyrazoles can be obtained under mild conditions.[5][10]

The Mitsunobu Reaction

For substrates that are sensitive to basic conditions or for alkylations involving alcohols, the Mitsunobu reaction is an invaluable tool. It allows for the alkylation of the pyrazole N-H with a primary or secondary alcohol under mild, neutral conditions.[12][13]

Mechanism & Reagents: The reaction involves an alcohol, an acidic nucleophile (the pyrazole), a phosphine (usually triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14] The alcohol is activated by the Mitsunobu reagents, leading to its substitution by the pyrazole nucleophile with a characteristic inversion of stereochemistry at the alcohol's carbon center. The primary drawback is the stoichiometry, which generates triphenylphosphine oxide and a hydrazine derivative as byproducts that must be removed during purification.[15]

Modern and Green Approaches
  • Acid-Catalyzed Alkylation: A newer method avoids strong bases entirely by using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst.[1][6] This approach is suitable for a range of benzylic, phenethyl, and benzhydryl groups.[16]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and purities.[17] Reactions that take many hours under conventional heating can often be completed in minutes, making it a powerful tool for rapid library synthesis.[18][19]

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform optimization for specific substrates and scales.

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for a wide range of alkyl halides and pyrazoles. It must be performed under an inert atmosphere.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 eq). Purge the flask with an inert gas (Argon or Nitrogen).

  • Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M) and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add the NaH (1.1 eq) portion-wise to the stirred solution. Caution: NaH is a flammable solid and reacts violently with water, producing hydrogen gas. Handle only in an inert atmosphere and use appropriate personal protective equipment.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation and formation of the pyrazolide anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole isomer(s).[2]

G Fig. 3: Experimental Workflow for Base-Mediated N-Alkylation cluster_setup Reaction Setup (Inert Atm.) cluster_workup Workup & Purification A 1. Add Pyrazole to flame-dried flask B 2. Add Anhydrous Solvent (e.g., DMF) & Cool to 0°C A->B C 3. Add Base (e.g., NaH) Stir 30 min B->C D 4. Add Alkyl Halide (R-X) Warm to RT, Stir 2-16h C->D E 5. Monitor by TLC D->E F 6. Quench with aq. NH₄Cl at 0°C E->F G 7. Aqueous Workup & Extraction (EtOAc) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (Solvent-Free)

This protocol is operationally simple and avoids anhydrous solvents.[10]

Materials:

  • Pyrazole (1.0 eq)

  • Alkyl Halide (1.0 eq)

  • Potassium Hydroxide (KOH), powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB, ~5 mol%)

Procedure:

  • Mixing: In a round-bottom flask, combine the pyrazole (1.0 eq), alkyl halide (1.0 eq), powdered KOH (2.0 eq), and TBAB (~5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. The reaction is often run neat (without solvent).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, add water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Separate the layers. Extract the aqueous layer with the organic solvent.

  • Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or distillation to yield the N-alkylpyrazole.[10][11]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the N-alkylation of various pyrazoles, demonstrating the influence of different parameters.

Pyrazole SubstrateAlkylating AgentBaseCatalystSolventTemp (°C)Time (h)Major IsomerYield (%)Ref.
Pyrazole1-BromobutaneKOHTBABNone605N192[10]
PyrazoleIodomethaneKOHTBABNoneRT4N195[10]
3-Chloro-1H-pyrazoleBenzyl BromideK₂CO₃-DMF806N1 (1,5-isomer)85[7]
5-Amino-1H-pyrazole-3-carbonitrileIodomethaneNaH-DMFRT4N190[2]
4-Nitropyrazole2-Propanol-PPh₃, DIADTHFRT12N191[13]
4-ChloropyrazolePhenethyl trichloroacetimidate-CSA1,2-DCEReflux4N177[1]

Note: Yields and isomer ratios are highly substrate-dependent and may require optimization.

Conclusion and Future Outlook

The N-alkylation of pyrazoles is a mature yet continuously evolving field. While classical base-mediated methods remain workhorses in synthetic labs, modern approaches like phase-transfer catalysis, Mitsunobu reactions, and microwave-assisted protocols offer significant advantages in terms of safety, efficiency, and substrate scope. The primary challenge remains the predictable control of regioselectivity for complex, unsymmetrically substituted pyrazoles. Future research will likely focus on developing new catalyst-controlled systems, such as the emerging use of engineered enzymes, to achieve regiodivergent alkylation, allowing access to either N1 or N2 isomers on demand from a common precursor.[20] Such advancements will further solidify the N-alkylation reaction as an indispensable tool in the synthesis of functional molecules.

References

  • BenchChem. Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile.
  • Sánchez-Migallón, A. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • BenchChem.
  • Pyrazole Reactions. SlideShare.
  • BenchChem.
  • Diez-Barra, E., et al. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Sosnovskikh, V. Y., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Alkylation of pyrazolones via the Mitsunobu reaction. Imperial College London.
  • Schmidt, S., et al. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Underwood, T. J., et al.
  • Dandia, A., et al. Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Matos, I., et al.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Mitsunobu Reaction in My Chemistry.
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Gürbüz, N., & Dinçer, M. Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Georgieva, M., & Stoyanov, N. MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES. Revue Roumaine de Chimie.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
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Application

Application Notes &amp; Protocols: A Framework for In Vitro Assay Development for Testing Pyrazole-Piperidine Analogs

Abstract The pyrazole-piperidine scaffold is a "privileged structure" in modern medicinal chemistry, forming the core of numerous small molecules targeting a wide array of biological targets.[1][2] These hybrid molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole-piperidine scaffold is a "privileged structure" in modern medicinal chemistry, forming the core of numerous small molecules targeting a wide array of biological targets.[1][2] These hybrid molecules are recognized for their potential to interact with enzymes such as protein kinases, acetylcholinesterase, and coagulation factors, as well as G-protein coupled receptors (GPCRs).[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing cascade for novel pyrazole-piperidine analogs. We will move beyond a simple listing of steps to explain the scientific rationale behind assay selection and experimental design, ensuring a self-validating system from initial biochemical screening to cell-based validation.

The Strategic Approach to Assay Development

The journey from a newly synthesized compound to a validated hit requires a multi-tiered assay strategy. The goal is to progressively build a comprehensive profile of the compound's activity, potency, and initial safety. A logical workflow starts with direct, target-based biochemical assays to confirm molecular interaction and potency. This is followed by cell-based assays to verify that the compound is active in a more complex biological environment and to assess its general cytotoxicity. This tiered approach is both resource-efficient and scientifically rigorous.[3]

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Integration biochem_screen Primary Biochemical Assay (e.g., Kinase or AChE Inhibition) ic50_det IC50 Determination biochem_screen->ic50_det Potent Hits target_engage Cellular Target Engagement (e.g., Western Blot) ic50_det->target_engage Confirmed Potency cell_viability Cell Viability Assay (e.g., MTT) ic50_det->cell_viability All Potent Hits sar_analysis Structure-Activity Relationship (SAR) Analysis target_engage->sar_analysis cell_viability->sar_analysis caption Fig 1. Tiered workflow for evaluating pyrazole-piperidine analogs. G compound Pyrazole-Piperidine Inhibitor cell Cultured Cells compound->cell kinase Target Kinase compound->kinase Inhibition cell->kinase substrate Substrate Protein p_substrate Phosphorylated Substrate substrate->p_substrate western_blot Western Blot Analysis p_substrate->western_blot readout Decreased Phospho-Substrate Signal (Confirms On-Target Activity) western_blot->readout caption Fig 2. Workflow for Western Blot target validation.

Fig 2. Workflow for Western Blot target validation.

General Cellular Health: MTT Assay for Cytotoxicity

Regardless of the specific target, it is essential to assess the general cytotoxicity of any new compound. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [6] Protocol: MTT Cell Viability Assay

Materials:

  • Cell line of interest (e.g., a cancer cell line for oncology compounds, or a standard line like HEK293 for others)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the pyrazole-piperidine analogs. Include a vehicle-only control.

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) in a cell culture incubator. [3]4. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [3]5. Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [3]6. Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Data Analysis and Presentation

IC50 Calculation:

  • Convert inhibitor concentrations to their logarithm.

  • Normalize the data. For enzyme inhibition, set the activity of the no-inhibitor control to 100% and the background (no enzyme) to 0%.

  • Plot the normalized response (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.

Data Presentation: Summarizing quantitative data in tables allows for easy comparison of the potency and selectivity of different analogs.

Table 1: Example Data Summary for a Pyrazole-Piperidine Kinase Inhibitor Series

Compound IDTarget Kinase IC50 (nM) [Biochemical]Off-Target Kinase IC50 (nM) [Biochemical]Cell Line GI50 (nM) [MTT Assay]
PPA-00115> 10,000150
PPA-002250> 10,0002,800
PPA-00385,20095
Control Drug128,000120

GI50: Growth Inhibition 50%

Conclusion

The development of in vitro assays for novel pyrazole-piperidine analogs requires a systematic, evidence-based approach. By integrating direct biochemical assays to determine potency with cell-based assays to validate on-target effects and assess cytotoxicity, researchers can build a robust data package. This tiered strategy not only confirms the desired activity of the compounds but also provides crucial early insights into their therapeutic potential and liabilities, enabling data-driven decisions for progression into more advanced preclinical studies.

References

  • El-Sayed, N. N. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Zidar, N., et al. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. PMC. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Preprints.org. [Link]

  • Ahmad, I., et al. (2021). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. PMC. [Link]

  • Anonymous. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link]

  • Gümüş, M., et al. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ResearchGate. [Link]

  • Anonymous. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. [Link]

  • de Oliveira, R. G., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Sharma, A., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Mo. ResearchGate. [Link]

  • Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Priestley, E. S., et al. (2007). Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. PubMed. [Link]

  • Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. ResearchGate. [Link]

  • Elsherbeny, M. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PMC. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Exploring Chemical Space Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Exploring Chemical Space

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry, offering a rational approach to identifying novel lead compounds.[1][2] This methodology relies on screening libraries of low-molecular-weight fragments (typically <300 Da) to identify weak but high-quality interactions with a biological target.[1][3] These initial "hits" then serve as starting points for optimization into more potent and selective drug candidates through structure-guided strategies like fragment growing, linking, or merging.[4][5][6]

Within the vast landscape of chemical fragments, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine stands out as a particularly valuable building block. This fragment combines two key pharmacophoric features: the pyrazole ring and the piperidine scaffold. Pyrazoles are five-membered heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.[7][8] Their unique structural and electronic properties allow them to participate in a variety of interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[7][9] The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" frequently found in clinically approved drugs.[10][11] It can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[12][13]

The combination of these two moieties in 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine creates a three-dimensional fragment with well-defined vectors for chemical elaboration, making it an ideal candidate for FBDD campaigns.[14][15] This guide provides a comprehensive overview of the application of this fragment, from its fundamental properties to detailed protocols for its use in screening and hit-to-lead optimization.

Physicochemical Properties of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine

A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and interpreting the results. The following table summarizes key computed properties for 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine, highlighting its adherence to the "Rule of Three," a common guideline for fragment-based drug discovery.[2]

PropertyValue"Rule of Three" Guideline
Molecular Weight179.26 g/mol < 300 Da
cLogP0.7953≤ 3
Hydrogen Bond Acceptors4≤ 3
Hydrogen Bond Donors1≤ 3
Rotatable Bonds2≤ 3
Topological Polar Surface Area (TPSA)41.29 ŲN/A

Data sourced from computational chemistry data.[16]

FBDD Workflow Utilizing 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine

The successful application of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine in an FBDD campaign follows a structured workflow. This process begins with the identification of weak binding to the target protein and progresses through iterative cycles of optimization to generate a potent lead compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment Screening Fragment Screening Hit Validation Hit Validation Fragment Screening->Hit Validation Identified Hits Structural Biology Structural Biology Hit Validation->Structural Biology Confirmed Binders Fragment Growing Fragment Growing Structural Biology->Fragment Growing Binding Mode SAR by Catalog SAR by Catalog Fragment Growing->SAR by Catalog Synthesized Analogs SAR by Catalog->Fragment Growing Iterative Optimization Lead Compound Lead Compound SAR by Catalog->Lead Compound Improved Potency & Selectivity

Sources

Application

Synthesis of Heterocyclic Amino Acids from Piperidine Precursors: Application Notes and Protocols

Introduction: The Significance of Piperidine-Containing Amino Acids Heterocyclic amino acids are indispensable structural motifs in medicinal chemistry and drug discovery. Their incorporation into peptide sequences impar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Piperidine-Containing Amino Acids

Heterocyclic amino acids are indispensable structural motifs in medicinal chemistry and drug discovery. Their incorporation into peptide sequences imparts conformational constraints, enhances metabolic stability, and can profoundly influence biological activity. Among these, amino acids featuring a piperidine ring are of particular interest due to their prevalence in numerous natural products and pharmaceuticals.[1][2] The piperidine scaffold provides a versatile platform for creating three-dimensional diversity, which is crucial for optimizing ligand-receptor interactions.

This guide provides a comprehensive overview of modern synthetic strategies for preparing enantiomerically pure heterocyclic amino acids derived from piperidine precursors. We will delve into the rationale behind various synthetic choices, offer detailed experimental protocols, and present data to guide researchers in this challenging yet rewarding area of chemical synthesis.

Strategic Approaches to Piperidine-Based Amino Acid Synthesis

The synthesis of piperidine-containing amino acids can be broadly categorized into two main approaches:

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as natural amino acids, to construct the piperidine ring with defined stereochemistry.

  • Asymmetric Synthesis: These methods introduce chirality during the synthesis, often through the use of chiral catalysts or auxiliaries, to control the stereochemical outcome.

This document will explore key methodologies within both categories, providing insights into their advantages and limitations.

Methodology 1: Chiral Pool Synthesis from L-Glutamic Acid

A robust and widely employed strategy for synthesizing 3-amino piperidine derivatives involves a multi-step sequence starting from the inexpensive and naturally abundant L-glutamic acid.[3] This approach leverages the inherent chirality of the starting material to establish the stereochemistry of the final product.

Causality and Experimental Rationale

The synthetic route from L-glutamic acid is a logical progression of functional group transformations designed to build the piperidine ring. The key steps involve:

  • Protection and Reduction: Both carboxylic acid groups of L-glutamic acid are first esterified, and the amino group is protected (e.g., with a Boc group). This is followed by selective reduction of the esters to the corresponding diol. This sequence is critical to prevent unwanted side reactions and to set the stage for cyclization.

  • Hydroxyl Group Activation: The primary hydroxyl groups of the diol are then activated, typically by conversion to tosylates. This transformation converts the hydroxyls into good leaving groups, facilitating the subsequent intramolecular cyclization.

  • Intramolecular Cyclization: The final piperidine ring is formed via an intramolecular nucleophilic substitution, where an amine displaces the tosylate groups. The choice of amine dictates the substitution pattern on the final piperidine ring.

Visualizing the Workflow: Synthesis from L-Glutamic Acid

G cluster_0 Synthesis of 3-Amino Piperidine Derivatives A L-Glutamic Acid B Esterification & Boc Protection A->B SOCl2, MeOH; Boc2O C Reduction to Diol (e.g., NaBH4) B->C NaBH4 D Activation of Hydroxyls (e.g., Tosylation) C->D TsCl, Pyridine E Intramolecular Cyclization with Amine D->E R-NH2 F Substituted Piperidine Amino Acid Precursor E->F

Caption: Workflow for the synthesis of 3-amino piperidine derivatives from L-glutamic acid.

Detailed Protocol: Synthesis of N-Boc-3-aminopiperidine Derivatives

This protocol is adapted from established literature procedures.

Materials:

  • L-Glutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Appropriate primary amine (R-NH₂)

  • Suitable solvents (e.g., THF, DCM)

Step-by-Step Procedure:

  • Esterification and Boc Protection:

    • Suspend L-glutamic acid in methanol and cool in an ice bath.

    • Slowly add thionyl chloride, maintaining the temperature below 30°C.

    • Stir the reaction for 6-8 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent and add Boc₂O and a base (e.g., triethylamine).

    • Stir overnight and work up to isolate the N-Boc protected diester.

  • Reduction to Diol:

    • Dissolve the protected diester in a suitable solvent (e.g., THF).

    • Carefully add sodium borohydride in portions.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with water and extract the product.

  • Tosylation of Diol:

    • Dissolve the diol in pyridine and cool in an ice bath.

    • Add p-toluenesulfonyl chloride portion-wise.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Work up to isolate the ditosylate.

  • Intramolecular Cyclization:

    • Dissolve the ditosylate in a suitable solvent.

    • Add the desired primary amine.

    • Heat the reaction mixture (if necessary) and monitor by TLC.

    • After completion, perform an appropriate workup to isolate the N-Boc-3-substituted-aminopiperidine.

Methodology 2: Asymmetric Catalysis for Piperidine Functionalization

Recent advances in catalysis have opened new avenues for the asymmetric synthesis of piperidine-containing amino acids. These methods offer high levels of stereocontrol and can often provide access to a wider range of structurally diverse products.

Copper-Catalyzed Asymmetric Cyclizative Aminoboration

A noteworthy example is the copper-catalyzed enantioselective cyclizative aminoboration of alkenes, which provides access to chiral 2,3-cis-disubstituted piperidines.[1] This method is particularly valuable for synthesizing key intermediates for pharmaceutical agents.

Mechanistic Insights:

The proposed mechanism involves the formation of an active copper-boron species.[1] This species then participates in a series of steps including alkene insertion and intramolecular cyclization to yield the desired piperidine product with high enantioselectivity.

Visualizing the Catalytic Cycle

G cluster_1 Copper-Catalyzed Asymmetric Aminoboration A Active Cu-B Species B Alkene Coordination A->B Alkene Substrate C Borylcupration B->C D Intramolecular C-N Bond Formation C->D E Product Release & Catalyst Regeneration D->E E->A Regeneration Cycle

Caption: Simplified catalytic cycle for copper-catalyzed asymmetric aminoboration.

Nitro-Mannich Reaction for Piperidinone-Based Drugs

The nitro-Mannich (or aza-Henry) reaction is a powerful tool for carbon-carbon bond formation and has been successfully applied to the synthesis of piperidine- and piperidinone-based drugs.[4] This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine, which is a versatile intermediate for further transformations.

Key Advantages:

  • Stereocontrol: Enantioselective and diastereoselective versions of the nitro-Mannich reaction have been developed, allowing for the synthesis of non-racemic compounds.[4]

  • Versatility: The resulting β-nitroamine can be converted into a variety of functional groups, providing access to a wide range of piperidine derivatives.

Biocatalytic Approaches

Emerging biocatalytic methods offer an attractive, green alternative for the synthesis of heterocyclic α,α-disubstituted amino acids.[5] For instance, the use of a PLP-dependent enzyme to catalyze intramolecular Mannich reactions has been shown to produce pyrrolidine and piperidine-based amino acids with excellent stereoselectivity.[5]

Advantages of Biocatalysis:

  • High Selectivity: Enzymes often exhibit exceptional enantiomeric and diastereomeric excess.[5]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excesses (ee) for some of the discussed methods.

Synthetic MethodStarting MaterialProduct TypeTypical YieldEnantiomeric Excess (ee)Reference
Chiral Pool SynthesisL-Glutamic Acid3-Amino Piperidine Derivatives44-55% (overall)>99%
Cu-Catalyzed AminoborationAlkenes2,3-cis-disubstituted PiperidinesGood to ExcellentHigh[1]
Asymmetric Nitro-MannichNitroalkanes, Iminesβ-NitroaminesHigh≥99%[4]
Biocatalytic Mannich CyclizationAldehydes, Diamino acidsPiperidine α,α-disubstituted α-AAsGood>95% (de)[5]

Conclusion and Future Outlook

The synthesis of heterocyclic amino acids from piperidine precursors is a dynamic and evolving field. While chiral pool synthesis from readily available starting materials like L-glutamic acid remains a workhorse approach, modern catalytic methods, including transition-metal catalysis and biocatalysis, are providing increasingly efficient and versatile routes to these valuable compounds. The continued development of novel synthetic methodologies will undoubtedly accelerate the discovery and development of new therapeutics based on these privileged scaffolds.

References

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Source Not Available].
  • Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. [Source Not Available].
  • Biocatalytic Asymmetric Synthesis Of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. University of California, Santa Barbara.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • Rewiring amino acids to piperidines. Tohoku University.

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Pyrazole Functionalization

Introduction & Strategic Rationale The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, featured prominently in blockbuster therapeutics ranging from COX-2 inhibitors (e.g., celecoxib) to targete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, featured prominently in blockbuster therapeutics ranging from COX-2 inhibitors (e.g., celecoxib) to targeted kinase inhibitors (e.g., crizotinib). Traditionally, pyrazoles are synthesized de novo via the condensation of 1,3-dicarbonyl compounds with hydrazines. However, this approach often suffers from poor regioselectivity and requires the tedious preparation of custom dicarbonyl precursors[1].

To achieve modular, late-stage functionalization, transition-metal catalysis—specifically the Suzuki-Miyaura cross-coupling (SMC) reaction—has become the gold standard. By utilizing pre-assembled pyrazole halides, triflates, or boronic esters, researchers can rapidly generate diverse libraries of functionalized biaryls with high functional group tolerance and excellent yields [1].

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why certain pyrazole substrates fail under standard conditions and how to rationally design the catalytic system to overcome these barriers.

The "Unprotected N-H" Catalyst Poisoning Paradigm

Standard SMC protocols often fail when applied to unprotected N-H pyrazoles[2]. The free N-H group is relatively acidic (pKₐ ~14) and can easily deprotonate under the basic conditions required for transmetalation. The resulting pyrazolyl anion binds tightly to the palladium center, forming highly stable, inactive bridged palladium dimers [3]. This arrests the catalytic cycle, leading to incomplete conversion and palladium black precipitation.

The Solution: To circumvent this poisoning, modern protocols employ bulky, electron-rich Buchwald-Hartwig ligands (e.g., XPhos, SPhos) or their corresponding precatalysts (e.g., XPhos Pd G2)[2]. The extreme steric bulk of these ligands enforces a highly active, mono-ligated Pd(0) resting state that physically prevents the formation of the inactive bridged off-cycle species, allowing the oxidative addition and transmetalation steps to proceed smoothly [3].

Electrophile Selection: Halides vs. Triflates vs. Amides
  • Pyrazole Halides: Follow the standard oxidative addition reactivity trend (I > Br > Cl). 4-Bromopyrazoles are highly stable and react efficiently under standard thermal or microwave conditions.

  • Pyrazole Triflates/Nonaflates: Offer a divergent strategy for synthesizing 3- or 5-substituted pyrazoles directly from readily available pyrazolones. They require specific ligands (e.g., dppf) to stabilize the cationic Pd(II) intermediate formed after oxidative addition [4].

  • N-Acylpyrazoles: Recent advancements have enabled the use of N-acylpyrazoles as electrophiles via catalytic N–C bond cleavage. The pyrazole ring electronically activates the planar amide, allowing for cross-coupling with arylboronic acids to yield diaryl ketones [5].

Workflow & Decision Matrix

SMC_Workflow Start Pyrazole SMC Functionalization Sub1 Protected Pyrazole Halide/Triflate Start->Sub1 Sub2 Unprotected N-H Pyrazole Start->Sub2 Sub3 N-Acylpyrazole (N-C Cleavage) Start->Sub3 Cat1 Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 Solvent: Toluene/EtOH/H2O Sub1->Cat1 Standard Coupling Cat2 XPhos / SPhos Pd G2 Base: K3PO4 Solvent: Dioxane/H2O Sub2->Cat2 Prevent Pd Poisoning Cat3 (IPr)Pd(cinnamyl)Cl Base: K2CO3 Solvent: THF Sub3->Cat3 Amide Activation Mech Catalytic Cycle: Oxidative Addition -> Transmetalation -> Reductive Elimination Cat1->Mech Cat2->Mech Cat3->Mech Product Functionalized Pyrazole Scaffold Mech->Product

Caption: Logical decision matrix for Pyrazole Suzuki-Miyaura Cross-Coupling conditions.

Quantitative Data Summary

The following table summarizes validated catalytic systems for various pyrazole substrates, demonstrating the required conditions to achieve optimal yields [6].

Substrate ClassRepresentative ElectrophileCatalytic SystemBase & SolventConditionsYield Range
Pyrazole Triflates 1-Methyl-1H-pyrazol-5-yl triflatePdCl₂(dppf)·CH₂Cl₂ (5 mol%)Na₂CO₃, Toluene/EtOH/H₂OMW, 120 °C, 10 min78–97%
Unprotected Pyrazoles 4-Bromo-1H-pyrazoleXPhos Pd G2 (1–2 mol%)K₃PO₄, Dioxane/H₂OThermal, 60 °C, 5–8 h80–95%
N-Acylpyrazoles 1-(1H-Pyrazol-1-yl)ethan-1-one(IPr)Pd(cinnamyl)Cl (6 mol%)K₂CO₃, THFThermal, 110 °C, 15 h55–97%
Pyrazole Boronic Acids 1H-Pyrazole-4-boronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃, DME/H₂OThermal, 80 °C, 12 h60–85%

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling of Pyrazole Triflates

This protocol is optimized for divergent synthesis, utilizing microwave irradiation to rapidly drive the reaction to completion while suppressing protodeboronation of the boronic acid [4].

Materials:

  • Pyrazole triflate (1.0 equiv, 0.30 mmol)

  • Arylboronic acid (1.2 equiv, 0.36 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • 2M Aqueous Na₂CO₃ (0.45 mL)

  • Toluene (1.35 mL) and Ethanol (0.45 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe vial, combine the pyrazole triflate, arylboronic acid, and PdCl₂(dppf)·CH₂Cl₂.

  • Solvent Addition & Degassing: Add the Toluene, Ethanol, and 2M Na₂CO₃. Causality Check: The biphasic Toluene/EtOH/Water mixture is critical. Water dissolves the inorganic base to form the reactive boronate complex necessary for transmetalation, while EtOH acts as a phase-transfer agent.

  • Atmosphere Control: Seal the vial and sparge the mixture with nitrogen or argon for 5 minutes. Self-Validation: Failure to remove oxygen will result in the rapid oxidation of the dppf ligand, visually indicated by the premature precipitation of black Pd(0) particles.

  • Microwave Irradiation: Heat the reaction in a microwave reactor at 120 °C for 10 minutes[4].

  • In-Process Monitoring: Sample the organic layer and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the triflate starting material and the emergence of a highly UV-active product spot confirms catalytic turnover.

  • Workup & Purification: Partition the mixture between water and CH₂Cl₂. Extract the aqueous layer twice with CH₂Cl₂. Causality Check: The aqueous wash effectively removes the inorganic salts and any residual boronic acid. Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Coupling of Unprotected N-H Pyrazoles using XPhos Pd G2

This protocol is designed to prevent catalyst poisoning by the unprotected azole nitrogen, utilizing a highly active Buchwald-Hartwig precatalyst [2].

Materials:

  • Unprotected halopyrazole (e.g., 4-bromo-1H-pyrazole) (1.0 equiv, 1.00 mmol)

  • Arylboronic acid (1.5 equiv, 1.50 mmol)

  • XPhos Pd G2 (1.0–1.5 mol%)

  • K₃PO₄ (2.0 equiv, 2.00 mmol)

  • 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyrazole, arylboronic acid, K₃PO₄, and XPhos Pd G2 precatalyst[2].

  • Degassing: Evacuate the flask and backfill with argon (repeat three times).

  • Solvent Addition: Add previously degassed 1,4-dioxane and water via syringe. Causality Check: The use of the G2 precatalyst ensures the rapid, base-mediated generation of the active L-Pd(0) species at room temperature, which immediately enters the catalytic cycle before the pyrazole can form inhibitory complexes.

  • Heating: Stir the reaction mixture at 60 °C for 5–8 hours[2].

  • Validation & Workup: Monitor via LC-MS. Upon completion, cool to room temperature and dilute with ethyl acetate (15 mL). Wash with brine (10 mL). The high ionic strength of the brine forces the organic product into the ethyl acetate layer while breaking any emulsions caused by the phosphate salts.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to afford the functionalized N-H pyrazole.

References

  • Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190. ACS Publications.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH) PubMed Central.[Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Pyrazole Synthesis Support Center: Overcoming Regioselectivity Issues

Welcome to the Technical Support Center for Pyrazole Synthesis. For researchers and drug development professionals, encountering regioisomeric mixtures (1,3- vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. For researchers and drug development professionals, encountering regioisomeric mixtures (1,3- vs. 1,5-disubstituted pyrazoles) during synthesis is a notorious bottleneck. This guide provides field-proven mechanistic insights, diagnostic workflows, and self-validating protocols designed to help you achieve strict regiocontrol in your experiments.

Diagnostic Workflow: Selecting Your Synthetic Strategy

Before troubleshooting a failed reaction, use the diagnostic flowchart below to determine the most thermodynamically and kinetically favorable strategy for your specific substrates.

G Start Regioselectivity Issue in Pyrazole Synthesis Q1 Are you restricted to using 1,3-dicarbonyls? Start->Q1 Yes1 Use Fluorinated Solvents (TFE/HFIP) + Acid (TFA) Q1->Yes1 Yes No1 Modify the C3/C2 Electrophilic Partner Q1->No1 No Enaminone Use Enaminones (Electronic Differentiation) No1->Enaminone N-C=C-C=O Alkyne Use Acetylenic Ketones or Nitroolefins No1->Alkyne Alkynes/Olefins

Decision tree for selecting pyrazole synthesis strategies based on substrate constraints.

Frequently Asked Questions (FAQs)

Q1: Why does the classic Knorr synthesis yield a mixture of 1,3- and 1,5-isomers? A: The Knorr pyrazole synthesis involves the condensation of an asymmetric 1,3-dicarbonyl compound with a monosubstituted hydrazine. Because both carbonyl carbons are electrophilic and the hydrazine possesses two nucleophilic nitrogen atoms (the terminal NH₂ and the internal NH), the reaction proceeds via competing cyclization pathways. The regioselectivity is heavily influenced by steric effects (bulky substituents hindering nucleophilic approach) and electronic effects (electron-withdrawing groups increasing electrophilicity) 1. Without sufficient differentiation between the two electrophilic centers, a nearly 1:1 mixture of regioisomers is formed.

Q2: How can I force the Knorr reaction to be regioselective without changing my starting diketone? A: You can modulate the reaction environment using fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP). These solvents act as strong hydrogen-bond donors but poor acceptors, disrupting standard hydrogen bonding networks and stabilizing specific transition states. When combined with an acid catalyst (like TFA), the more basic internal nitrogen of the hydrazine is protonated, forcing the terminal NH₂ to attack the most electrophilic carbonyl first, significantly enhancing regioselectivity 1.

Q3: What are the best alternative building blocks for strict regiocontrol? A: Replacing the 1,3-diketone with a surrogate that has distinct electronic properties is highly effective:

  • Acetylenic Ketones: Hydrazines readily react with acetylenic ketones to afford pyrazoles directly. This method is highly regioselective because the initial Michael addition of the hydrazine occurs predictably at the alkyne carbon [[2]]().

  • Nitroolefins: Reacting N-arylhydrazones with nitroolefins via a stepwise cycloaddition pathway provides excellent regiocontrol for 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles by utilizing the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone 3.

  • Enaminones: The nitrogen atom in the enaminone pushes electron density toward the adjacent carbon, making the two electrophilic sites electronically distinct, which elegantly solves the problem of regioselectivity 4.

Troubleshooting Guide: Specific Experimental Scenarios

Scenario A: Synthesizing 1,3,5-trisubstituted pyrazoles yields regioisomeric mixtures with bulky hydrazines.

  • Root Cause: Steric clash between the bulky hydrazine substituent and the diketone substituents overrides the natural electronic preferences of the molecules.

  • Solution: Switch to an acetylenic ketone. The reaction of acetylenic ketones with mono-substituted alkyl and aryl-hydrazines is highly regioselective and leads to 1,3,5-substituted pyrazoles in excellent yields, regardless of the nature of the substituents 2.

Scenario B: Low yields and poor regiocontrol when using electron-deficient N-arylhydrazones.

  • Root Cause: Electron-withdrawing groups on the aryl ring reduce the nucleophilicity of the hydrazone carbon, stalling the initial nucleophilic attack on the coupling partner.

  • Solution: Utilize an acid-assisted protocol in TFE/TFA. Optimization studies show that electron-deficient N-arylhydrazones require these improved conditions to facilitate cyclization and the oxidative elimination of nitrous acid 3.

Quantitative Data: Strategy Comparison

Synthetic StrategyReagentsTypical YieldRegioselectivity (Ratio)Primary Advantage
Classic Knorr 1,3-Diketone + Hydrazine50-80%Poor (~1:1)Readily available starting materials
Fluorinated Solvent 1,3-Diketone + Hydrazine (in TFE)70-90%High (>9:1)No need to pre-functionalize building blocks
Acetylenic Ketones Alkynone + Hydrazine80-95%Excellent (>95:5)Highly predictable Michael-addition pathway
Nitroolefins Nitroolefin + N-Arylhydrazone65-85%Excellent (>95:5)Access to 1,3,4,5-tetrasubstituted pyrazoles

Self-Validating Experimental Protocols

Protocol 1: Regioselective Knorr-Type Synthesis using Fluorinated Solvents

Mechanistic Causality: TFE selectively activates the more sterically accessible carbonyl group while TFA protonates the internal nitrogen of the hydrazine, directing the terminal nitrogen to attack the activated carbonyl.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in the chosen fluorinated solvent (TFE or HFIP, 0.2 M), add the substituted hydrazine (1.1 equiv) 1.

  • Acidification: Add a catalytic amount of Trifluoroacetic acid (TFA, 0.1 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor via TLC until the starting diketone is consumed.

  • Workup: Remove the solvent under reduced pressure. The fluorinated solvent can often be recovered via distillation.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The chemical shift of the pyrazole C4-H proton is highly diagnostic; the presence of a single sharp singlet in the 6.0-7.0 ppm range (rather than two distinct singlets) confirms strict regiocontrol.

Protocol 2: Regioselective Synthesis via Acetylenic Ketones

Mechanistic Causality: Acetylenic ketones provide a hard/soft electrophilic contrast. The terminal nitrogen of the hydrazine (softer nucleophile) undergoes a Michael addition at the alkyne (softer electrophile), followed by cyclization of the internal nitrogen at the hard carbonyl center.

  • Reaction Setup: Dissolve the acetylenic ketone (1.0 equiv) in anhydrous ethanol (0.2 M) under a nitrogen atmosphere 2.

  • Addition: Slowly add the mono-substituted alkyl or aryl-hydrazine (1.1 equiv) dropwise at 0 °C to control the initial exothermic Michael addition.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours to drive the subsequent cyclization and dehydration steps.

  • Workup: Concentrate in vacuo and purify the residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient).

  • Self-Validation Checkpoint: Run a 2D HMBC NMR experiment on the purified product. A strong ³J correlation between the N-substituent protons and the C5 carbon of the pyrazole ring definitively validates the 1,3,5-substitution pattern.

References[2] Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins

Source: organic-chemistry.org URL:[4] Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation Source: nih.gov URL:[1] Title: Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles Source: benchchem.com URL:[2] Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines Source: thieme-connect.com URL:

Sources

Optimization

Technical Support Center: Purification of Polar Piperidine Compounds

Welcome to the Technical Support Center for downstream processing and purification. Piperidines present a unique dual-challenge in synthetic chemistry and drug development: their high basicity (pKa ~9–11) leads to severe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification. Piperidines present a unique dual-challenge in synthetic chemistry and drug development: their high basicity (pKa ~9–11) leads to severe peak tailing on standard silica, while their polarity (especially when functionalized with hydroxyl or carboxylate groups) results in poor retention on traditional reversed-phase columns.

This guide is designed by application scientists to troubleshoot these specific bottlenecks, providing mechanistic explanations and self-validating protocols to ensure high-yield, high-purity recoveries.

Part 1: Troubleshooting FAQs

Q1: My piperidine derivative streaks severely on normal-phase silica gel, and I cannot isolate a pure fraction. Why is this happening, and how do I fix it?

Causality & Solution: The streaking is caused by strong electrostatic interactions and hydrogen bonding between the highly basic secondary/tertiary amine of the piperidine and the acidic silanol groups (Si-OH, pKa ~3.5–7.0) on the bare silica surface[1]. Fix: If you must use normal-phase chromatography, add a basic modifier (e.g., 1–5% triethylamine or aqueous ammonia) to your mobile phase to dynamically coat the acidic silanols. However, a more robust and modern solution is to switch to [2]. By raising the mobile phase pH to ~10 (using ammonium bicarbonate or ammonium hydroxide), the piperidine is deprotonated (neutralized). This significantly increases its lipophilicity (LogD) and eliminates the ionic interaction with residual silanols, resulting in sharp, symmetrical peaks on a base-stable hybrid C18 column[3].

Q2: I am using a standard C18 column, but my highly polar piperidine elutes in the void volume. How can I increase retention?

Causality & Solution: Standard C18 relies on hydrophobic partitioning. Highly polar piperidines (e.g., piperidine-diols or amino-piperidines) are simply too hydrophilic to partition into the lipophilic C18 stationary phase. Fix: Transition to . HILIC operates via a complex partitioning mechanism between a bulk organic mobile phase (typically >70% acetonitrile) and a water-enriched layer immobilized on a polar stationary phase (such as bare silica, amide, or zwitterionic phases)[4]. In HILIC, the elution order is fundamentally the reverse of reversed-phase chromatography; the more polar and hydrophilic the compound, the stronger it is retained[5].

Q3: During liquid-liquid extraction (LLE), my piperidine remains in the aqueous layer, and I cannot extract it into organic solvents. What is the most efficient alternative?

Causality & Solution: The high aqueous solubility is due to the protonated state of the amine at neutral or acidic pH. While raising the pH >12 can sometimes force the free base into the organic layer, highly polar piperidines often remain water-soluble even as free bases. Fix: Implement a Solid Phase Extraction (SPE) protocol[6]. SCX resin contains sulfonic acid functional groups (pKa < 1) that electrostatically "catch" the protonated piperidine[7]. You can load your aqueous layer directly onto the SCX cartridge. Non-basic impurities are washed away with organic solvents, and the pure piperidine is "released" using a methanolic ammonia solution, which deprotonates the amine and disrupts the ionic bond[8].

Part 2: Data Presentation & Strategy Selection

The following table summarizes the quantitative parameters and recommended chromatographic strategies for varying piperidine profiles.

Purification StrategyStationary PhaseMobile PhaseMechanism of RetentionBest For (Compound Profile)
Normal Phase (Modified) Bare SilicaHexane/EtOAc + 1-5% Et₃NAdsorption / H-BondingLipophilic piperidines (LogP > 2); Resolving diastereomers
High-pH RP-HPLC Hybrid C18 (Base Stable)Water/ACN + NH₄HCO₃ (pH 10)Hydrophobic PartitioningModerately polar piperidines (LogP 0 to 2); High-purity needs
HILIC Amide, Zwitterionic, or SilicaACN/Water (>70% ACN) + BufferPartitioning into aqueous layerHighly polar piperidines (LogP < 0); Voiding on C18
SCX Catch & Release Sulfonic Acid (SCX-2 / Tosic Acid)Load: Aqueous Elute: NH₃/MeOHElectrostatic Ion-ExchangeRapid desalting; Extracting from complex aqueous workups

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: SCX Catch-and-Release SPE for Basic Amines

This protocol includes a self-validating breakthrough check to ensure the resin capacity is not exceeded, preventing product loss.

  • Equilibration: Condition an SCX-2 (propylsulfonic acid) or Si-TsOH cartridge with 2–3 column volumes (CV) of Methanol, followed by 2–3 CV of 0.1 M HCl (to ensure the resin is fully protonated and active)[9].

  • Loading: Adjust the pH of your aqueous sample to ~3–4 using dilute HCl to ensure the piperidine is fully protonated. Load the sample onto the cartridge at a flow rate of 1–2 mL/min.

    • Self-Validation Step (Breakthrough Check): Collect the flow-through and spot it on a TLC plate. Stain with Ninhydrin and heat. If a purple spot appears, the resin capacity (typically ~0.6 mmol/g) has been exceeded; you must reload the flow-through onto a larger cartridge[8].

  • Washing: Wash the cartridge with 3 CV of Deionized Water, followed by 3 CV of Methanol. This removes neutral, acidic, and highly lipophilic impurities[10].

  • Elution (Release): Elute the target piperidine using 2–3 CV of 2.0 M Ammonia in Methanol[7].

  • Recovery: Concentrate the methanolic ammonia eluate under reduced pressure to yield the highly pure free-base piperidine.

Protocol B: High-pH Reversed-Phase Preparative HPLC

This protocol utilizes dynamic electrostatic suppression to achieve sharp peak shapes.

  • Column Selection: Select a hybrid organic/inorganic silica C18 column (e.g., Waters XBridge or BEH) specifically designed to withstand high pH environments (up to pH 12) without silica dissolution[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude piperidine in a mixture of Mobile Phase A and B matching the initial gradient conditions. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 50% B over 20 minutes).

    • Self-Validation Step (System Suitability): Inject a known basic standard (e.g., amitriptyline) prior to your sample to verify peak symmetry. A USP Tailing Factor of < 1.2 confirms that silanol interactions are successfully suppressed at the chosen pH[11].

Part 4: Visualizations

Decision Matrix for Purification Strategy

G Start Crude Polar Piperidine Q1 Is it highly water-soluble (LogP < 0)? Start->Q1 HILIC Use HILIC (Amide/Silica) Q1->HILIC Yes Q2 Does it streak on Normal Phase Silica? Q1->Q2 No HpRP Use High-pH RP-HPLC (Hybrid C18, pH 10) Q2->HpRP Yes, need high purity SCX Use SCX SPE Catch & Release Q2->SCX Yes, need fast desalting/workup

Decision matrix for selecting the optimal purification strategy for polar piperidines.

SCX Catch-and-Release Mechanism

SCX Load 1. Load (Acidic/Neutral pH) Catch 2. Catch (Piperidine+ binds to SO3-) Load->Catch Wash 3. Wash (MeOH removes impurities) Catch->Wash Release 4. Release (NH3/MeOH elutes Piperidine) Wash->Release

The 4-step SCX Catch-and-Release mechanism for isolating basic amines.

Part 5: References

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis Source: Chromatography Online URL:[Link]

  • Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds Source: MDPI (Molecules) URL:[Link]

  • Work-up Products: Catch & Release Purification of Amines Source: Biotage Application Notes URL:[Link]

  • Separation of acidic and basic compounds in capillary electrochromatography Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Analysis of Substituted Pyrazoles

Welcome to the Technical Support Center for NMR analysis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who utilize Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR analysis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry, but their rich tautomeric nature and susceptibility to various structural nuances can present significant challenges in spectral interpretation.

This document provides in-depth, question-and-answer-based troubleshooting guides and Frequently Asked Questions (FAQs). It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your own NMR analyses.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common and perplexing issues encountered during the NMR analysis of substituted pyrazoles.

Q1: Why does my ¹H NMR spectrum show more signals than I expect for my pyrazole derivative?

This is one of the most frequent observations and can stem from two primary phenomena: annular tautomerism and the presence of rotamers.

1. Annular Tautomerism:

For any pyrazole that is not substituted on a ring nitrogen (N-unsubstituted), a proton can reside on either of the two nitrogen atoms. This results in two distinct tautomers that can rapidly interconvert.[1][2] If this exchange is slow relative to the NMR timescale, you will observe two separate sets of signals—one for each tautomer.[1][2]

  • Causality: The rate of this proton exchange is highly dependent on factors like temperature, solvent, and concentration.[2] At lower temperatures, the exchange slows down, allowing the NMR spectrometer to "see" both individual tautomeric forms.

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Objective: To determine if the presence of multiple species is due to a dynamic equilibrium like tautomerism.

  • Methodology:

    • Acquire a standard ¹H NMR spectrum at ambient temperature.

    • Increase the sample temperature in increments (e.g., 10-15 °C) and acquire a spectrum at each step. If tautomerism is the cause, you should observe the two sets of signals broaden, then merge (coalesce), and finally sharpen into a single, averaged set of signals at higher temperatures.[1]

    • Conversely, decrease the temperature below ambient. This should resolve averaged signals into two distinct sets of peaks.[1][2]

2. Rotational Isomers (Rotamers):

If your pyrazole has bulky substituents, particularly on a nitrogen atom or adjacent carbons, rotation around single bonds (e.g., a C-N bond or a C-C bond connecting to an aryl group) can be hindered. This can lead to the existence of stable rotational isomers, or rotamers, which are distinct on the NMR timescale.[1]

  • Causality: The energy barrier to rotation determines whether rotamers are observable. Bulky groups increase this barrier. Like tautomerism, this is a dynamic process, and VT-NMR can be used to confirm the presence of rotamers; their signals will also coalesce at elevated temperatures.[1]

Q2: I see a very broad signal, often between 10-14 ppm. What is it, and why is it so broad?

A broad signal in this downfield region is almost always the N-H proton of the pyrazole ring.[1][3] Its characteristic broadness is due to a combination of factors:

  • Quadrupolar Broadening: The proton is attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment (I > 1/2). This quadrupole provides a very efficient mechanism for nuclear relaxation, which significantly shortens the lifetime of the excited spin state, leading to a broader signal.[1]

  • Chemical Exchange: The N-H proton is acidic and can exchange with other labile protons in the sample, such as trace amounts of water, or between pyrazole molecules themselves.[1] This exchange also shortens the spin state's lifetime, contributing to broadening.

Troubleshooting Protocol: D₂O Exchange

  • Objective: To definitively confirm that a broad signal is from an exchangeable proton (N-H or O-H).

  • Methodology:

    • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆, CDCl₃).

    • Remove the NMR tube, add one or two drops of deuterium oxide (D₂O), and shake vigorously for a minute to ensure mixing.

    • Re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium (N-D), and because deuterium is not observed in ¹H NMR, the broad signal will disappear or significantly diminish.[3]

Q3: How can I definitively distinguish between the C3 and C5 positions (and their attached protons)?

Assigning the regiochemistry of substituents is a critical and often challenging task. Chemical shifts alone are unreliable due to their strong dependence on the electronic nature of substituents and the dominant tautomeric form.[3] The most powerful tools for this are 2D NMR experiments.

Troubleshooting Protocol: 2D NMR for Regiochemical Assignment

  • Primary Tool: HMBC (Heteronuclear Multiple Bond Correlation)

    • Causality: HMBC detects correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This allows you to piece together the carbon skeleton and establish connectivity.

    • Key Correlations for N1-Substituted Pyrazoles:

      • Protons on the N1-substituent will show a 3-bond correlation (³JCH) to the C5 carbon but will be too far away to show a correlation to C3.

      • The H5 proton will show a 2-bond correlation (²JCH) to C4 and a 3-bond correlation (³JCH) to C3 .[1]

      • The H3 proton will show a 2-bond correlation (²JCH) to C4 and a 3-bond correlation (³JCH) to C5 .

  • Complementary Tool: NOESY (Nuclear Overhauser Effect Spectroscopy)

    • Causality: NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds.

    • Key Correlation for N1-Substituted Pyrazoles: A definitive NOE cross-peak will be observed between the protons of the N1-substituent and the H5 proton , confirming their spatial proximity.[1][4] No such correlation will be seen with the H3 proton.

Workflow for Regiochemical Assignment

start Ambiguous C3/C5 Assignment hmbc Acquire 2D HMBC Spectrum start->hmbc noesy Acquire 2D NOESY Spectrum start->noesy analyze_hmbc Analyze for ³J(N1-subst, C5) and ³J(H5, C3) correlations hmbc->analyze_hmbc analyze_noesy Analyze for NOE between N1-substituent and H5 noesy->analyze_noesy assign Definitive Assignment of Regiochemistry analyze_hmbc->assign Correlations Observed analyze_noesy->assign Correlation Confirms HMBC

Caption: Workflow for assigning pyrazole regiochemistry.

Q4: My proton signals are heavily overlapped. What are my options?

Signal overlap, especially in the aromatic region, can make spectral analysis nearly impossible. Here are several strategies to resolve this issue.

  • Change the Solvent: The chemical shifts of protons can be highly sensitive to the solvent environment. Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can induce significant differential shifts (solvent-induced shifts), often resolving overlapping signals.[1]

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on an instrument with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals in Hz, often separating multiplets that were overlapped at a lower field.[1]

  • Employ 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are J-coupled to each other. Even if two multiplets are overlapped, a COSY spectrum can help trace the connectivity of the individual spin systems.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. Since ¹³C spectra are typically much better dispersed than ¹H spectra, this technique can resolve overlapping proton signals by spreading them out into the second (carbon) dimension.[5]

Part 2: Data Reference & Experimental Protocols

Typical NMR Data for the Pyrazole Ring

The following table provides typical chemical shift and coupling constant ranges for the pyrazole nucleus. Note that these values are highly dependent on the solvent and the electronic nature of the substituents.

NucleusPositionTypical Chemical Shift (ppm)Typical Coupling Constants (Hz)Notes
¹HN1-H10.0 - 14.0-Position is highly dependent on solvent and concentration; often very broad.[3]
H3 / H5~7.6³JH3,H4 ≈ 1.9 - 2.5May appear as a single averaged peak in cases of fast tautomerism.[1][3]
H4~6.3³JH4,H5 ≈ 1.9 - 2.5Typically a triplet in unsubstituted pyrazole.[3]
⁴JH3,H5 ≈ 0.5 - 0.9A small long-range coupling is often observed.[1]
¹³CC3 / C5130 - 155-Highly sensitive to tautomeric form and substituents.[6]
C4100 - 110-Generally the most upfield of the ring carbons.
Standard Operating Procedures for Key NMR Experiments

These are generalized protocols. Instrument-specific parameters and pulse programs may vary.

1. ¹H NMR with D₂O Exchange

  • Objective: Identify exchangeable (N-H, O-H) protons.

  • Methodology:

    • Dissolve ~5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Remove the tube, add 1-2 drops of D₂O, cap securely, and shake vigorously for 1-2 minutes.

    • Re-acquire the ¹H spectrum. Compare the two spectra to identify signals that have disappeared or significantly decreased in intensity.

2. 2D COSY (Correlation Spectroscopy)

  • Objective: Identify J-coupled protons.

  • Methodology:

    • Use a standard ¹H NMR sample.

    • Select a COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • The number of scans and increments will determine the experiment time and resolution. A typical starting point is 8 scans per increment and 256 increments.

3. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: Correlate protons to their directly attached carbons.

  • Methodology:

    • A slightly more concentrated sample (~15-20 mg) is recommended.

    • Select an HSQC pulse sequence (e.g., a phase-sensitive, multiplicity-edited version like 'hsqcedetgpsisp2.3' on Bruker). This will show CH/CH₃ signals with a different phase than CH₂ signals, aiding in assignment.

    • Set the F2 (¹H) spectral width for protons and the F1 (¹³C) spectral width for carbons (e.g., 0-160 ppm).

    • The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to ~145 Hz for heteroaromatic systems.[1]

4. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: Identify long-range (2- and 3-bond) correlations between protons and carbons.

  • Methodology:

    • Use the same sample as for the HSQC experiment.

    • Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.

    • This experiment is optimized for a long-range coupling constant, typically set to 8-10 Hz.

    • HMBC experiments generally require more scans than HSQC to achieve a good signal-to-noise ratio.

Part 3: Advanced Topics & Visualizations

Understanding Tautomerism's Effect on NMR Spectra

The dynamic equilibrium of tautomerism is central to understanding pyrazole NMR. The following diagram illustrates how the NMR spectrum changes with the rate of exchange, which is often controlled by temperature.

cluster_0 Slow Exchange (Low Temp) cluster_1 Intermediate Exchange (Coalescence Temp) cluster_2 Fast Exchange (High Temp) TautomerA Tautomer A (Distinct Signals) SpectrumSlow Spectrum: Two Sets of Peaks SpectrumInt Spectrum: Broad, Undefined Peaks TautomerA->SpectrumInt Increase Temp TautomerB Tautomer B (Distinct Signals) SpectrumInt->TautomerA Decrease Temp Averaged Averaged Structure SpectrumInt->Averaged Increase Temp Averaged->SpectrumInt Decrease Temp SpectrumFast Spectrum: One Set of Averaged Peaks

Caption: Effect of tautomeric exchange rate on NMR spectra.

References

  • Elguero, J., et al. (1986). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 689-694.
  • Ponte, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143.
  • Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146.
  • Bruix, M., et al. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-762.
  • Kavšek, M., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 818-829.
  • Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 641-645.
  • Iovine, V., et al. (2022).
  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 13(3), e202300223.
  • Al-Zaydi, K. M., et al. (2018). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Journal of Chemistry, 2018, 1-10.
  • Hanna, S. Y. (2015). Solvent Effects On The H NMR Spectra Of Some α,N-Diarylnitrons.
  • Al-Shargabi, M., et al. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT/TD-DFT study. AIP Advances, 15(7), 075008.
  • Cabildo, P., et al. (1984). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(7), 693-698.
  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Journal of the Chemical Society, Perkin Transactions 2, (4), 644-651.
  • Martins, M. A. P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(16), 3593.

Sources

Optimization

Optimizing reaction conditions for N-Boc deprotection of piperidine

Welcome to the Process Chemistry Technical Support Center . The removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives is a foundational transformation in alkaloid synthesis, peptide coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . The removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives is a foundational transformation in alkaloid synthesis, peptide coupling, and drug development. While seemingly straightforward, scaling this reaction frequently uncovers critical failure modes: incomplete deprotection, volatile product loss, and electrophilic side reactions.

This guide provides field-proven protocols, mechanistic troubleshooting, and decision frameworks to ensure robust, self-validating workflows for N-Boc deprotection.

Mechanistic Causality & Workflow Optimization

To troubleshoot effectively, you must understand the causality of the reaction. N-Boc deprotection is an acid-catalyzed process. Protonation of the carbamate carbonyl oxygen weakens the C–O bond, leading to the expulsion of a tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is inherently unstable and rapidly decarboxylates (releasing CO₂ gas) to yield the free amine, which is immediately protonated by excess acid to form the corresponding salt [[1]]().

The primary failure mode in complex piperidines is the unchecked reactivity of the generated tert-butyl cation. If not quenched, this highly reactive electrophile will alkylate electron-rich aromatic rings or heteroatoms 1. Therefore, selecting the right acid system and scavenger cocktail is the most critical decision in your workflow.

BocDeprotectionWorkflow Start N-Boc Piperidine Substrate CheckAcid Acid-Sensitive Groups Present? Start->CheckAcid MildCond Mild Acidolysis (4M HCl in Dioxane) CheckAcid->MildCond Yes StrongCond Standard Acidolysis (20-50% TFA in DCM) CheckAcid->StrongCond No CheckNuc Nucleophilic Moieties Present? MildCond->CheckNuc StrongCond->CheckNuc AddScav Add Scavengers (TIPS, H2O, Thioanisole) CheckNuc->AddScav Yes NoScav No Scavengers Needed CheckNuc->NoScav No Workup Workup & Isolation (Salt vs. Free Base) AddScav->Workup NoScav->Workup

Caption: Logical decision tree for optimizing N-Boc deprotection conditions.

Data Presentation: Reagent System Comparison

When optimizing your reaction, consult the following table to balance reaction kinetics against functional group tolerance.

Deprotection SystemTypical Reaction TimeFunctional Group ToleranceByproduct RiskRecommended Scavenger
20-50% TFA in DCM 1 - 3 hoursLow (cleaves t-Bu esters/ethers)High (+56 Da t-butylation)TIPS / H₂O / Thioanisole
4M HCl in Dioxane 1 - 2 hoursMedium (tolerates some esters)ModerateAnisole / TIPS
Oxalyl Chloride in MeOH 1 - 4 hoursHigh (tolerates acid-labile groups)LowNone required

Standard Operating Procedures (SOPs)

A scientifically rigorous protocol must be a self-validating system. The following methodologies include built-in physical and analytical checks to verify reaction progress.

Protocol A: Standard Acidolysis (TFA/DCM) with Scavengers

This protocol is highly recommended for piperidine substrates containing sensitive residues (e.g., electron-rich aromatics) that are prone to alkylation [[2]]().

  • Preparation : Dissolve the N-Boc piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M 1.

  • Scavenger Addition : Add Triisopropylsilane (TIPS) and deionized water (2.5% v/v each relative to the final reaction volume). Note: TIPS is a superior hydride donor that irreversibly reduces the tert-butyl cation to isobutane.

  • Acidification : Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of TFA:DCM is reached [[1]]().

    • Self-Validation Check: Immediate effervescence should be visible. This is the CO₂ gas evolving from the carbamic acid decarboxylation.

  • Reaction : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–3 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate alongside the starting material. Stain with Ninhydrin and heat; the appearance of a purple/pink spot confirms the presence of the deprotected secondary piperidine amine.

  • Isolation : Concentrate the mixture under reduced pressure. To isolate the product as a stable TFA salt, triturate the resulting crude oil with cold diethyl ether until a solid precipitates, then filter.

Protocol B: Mild Acidolysis (4M HCl in Dioxane)

This protocol provides superior selectivity for deprotecting N-Boc groups in the presence of tert-butyl esters and allows for the direct isolation of the hydrochloride salt 3, 4.

  • Preparation : Suspend the N-Boc piperidine (1.0 eq) in a commercially available solution of 4M HCl in anhydrous 1,4-dioxane (using 5–10 equivalents of HCl) 3.

  • Reaction : Stir the mixture at room temperature for 1–2 hours [[5]]().

    • Self-Validation Check: As the non-polar Boc group is removed, the resulting polar piperidine·HCl salt will often precipitate directly out of the dioxane, transitioning the reaction from a clear solution to a cloudy suspension.

  • Isolation : Evaporate the solvent under vacuum. Triturate the residue with diethyl ether, filter, and dry under high vacuum 5.

    • Self-Validation Check: Perform ¹H NMR in D₂O or MeOD. The complete disappearance of the intense 9H singlet at ~1.4 ppm confirms total deprotection.

Troubleshooting Guides & FAQs

Q1: I am losing a significant amount of mass during the concentration step after basic workup. What is happening? A1: Piperidine and its lower-molecular-weight derivatives are notoriously volatile as free bases. If you perform a basic aqueous workup (e.g., saturated NaHCO₃) and then aggressively concentrate the organic layer under high vacuum or elevated temperatures, you will evaporate your product. Fix: Isolate the product as the HCl or TFA salt, which are non-volatile solids. If the free base is strictly required for the next step, concentrate the solvent carefully at a lower temperature (e.g., 20 °C) and avoid high vacuum, or extract into a higher-boiling solvent that can be used directly in the subsequent reaction.

Q2: My LC-MS analysis of the crude mixture shows a major byproduct with a mass increase of +56 Da. How do I prevent this? A2: A +56 Da adduct indicates that the tert-butyl cation generated during the deprotection has alkylated your substrate (typically via electrophilic aromatic substitution on an electron-rich ring, or at a nucleophilic heteroatom) 2. Fix: You must incorporate a scavenger cocktail. Add 2.5% TIPS and 2.5% H₂O to your TFA/DCM mixture before adding the acid. If your molecule contains sulfur (e.g., methionine derivatives), avoid thioanisole as a scavenger, as thioanisole cation adducts can cause secondary alkylations 2.

Q3: My piperidine derivative contains an acid-sensitive ester that degrades in 50% TFA. Are there orthogonal deprotection methods? A3: Yes. The differential lability of protecting groups can be exploited. Switch to 4M HCl in dioxane; this anhydrous condition is milder and provides superior selectivity for N-Boc groups over tert-butyl esters 3, 4. Alternatively, oxalyl chloride in methanol has been reported as an exceptionally mild deprotection strategy that tolerates highly acid-labile groups by operating through a broader electrophilic mechanism rather than brute-force acidolysis 6.

Q4: The reaction stalls at 80% conversion despite using excess TFA and stirring overnight. Why? A4: This is typically an issue of steric hindrance or poor solubility [[2]](). If the piperidine nitrogen is heavily substituted or buried within a folded macrocycle, the bulky carbamate may be physically inaccessible to the solvated protons. Fix: Ensure complete dissolution of the substrate before adding the acid. If solubility is fine, try gently warming the reaction to 35 °C or switching to a stronger, less sterically encumbered acid system like neat TFA.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) . Benchchem.1

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . SciSpace. 6

  • Optimizing Boc deprotection conditions to avoid side reactions . Benchchem. 2

  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) . Benchchem. 3

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies . Benchchem. 5

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. 4

Sources

Troubleshooting

Stability issues of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine in solution

Welcome to the Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 4-[(1-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine .

This bifunctional molecule features a robust, weakly basic pyrazole ring and a highly reactive, strongly basic secondary aliphatic amine (piperidine). The methylene bridge connecting them creates a benzylic-like position. Together, these structural motifs dictate the molecule's behavior in solution, making it susceptible to atmospheric carbon dioxide, halogenated solvents, and autoxidation.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating protocols and mechanistically grounded solutions.

Troubleshooting Guide & FAQs

Q1: Why does my solution of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine become cloudy or form a white precipitate over time, especially in non-polar solvents like hexanes or ether? The Causality: The piperidine moiety is a strong nucleophile and an exceptionally efficient carbon dioxide scavenger. In fact, piperidine solutions absorb CO₂ at a mass transfer rate 2.69 times faster than standard monoethanolamine (MEA)[1]. When exposed to ambient air, the secondary amine attacks electrophilic CO₂ to form 1-piperidinecarboxylic acid, which immediately reacts with a second equivalent of the amine to form an insoluble piperidinium 1-piperidinecarboxylate salt[2]. In non-polar solvents, this salt crashes out of solution, causing cloudiness and a loss of active concentration.

Q2: I prepared a stock solution in dichloromethane (DCM). After a week, LC-MS shows a new high-mass impurity. What happened? The Causality: While DCM is often assumed to be inert, it acts as an electrophile in the presence of strong secondary amines. The piperidine nitrogen undergoes a slow S_N2 nucleophilic substitution with DCM to form a chloromethylamine intermediate. This intermediate rapidly reacts with a second amine molecule to yield an aminal (a 1,1'-methylenebispiperidine derivative) [3]. Thermal analysis indicates that amine-DCM mixtures can undergo exothermic decomposition, and slow degradation occurs even at room temperature [4].

Q3: My compound has turned yellow/brown during storage. Is it still usable, and what caused this? The Causality: Discoloration is a classic sign of autoxidation. When exposed to light and oxygen, secondary amines can oxidize to form N-oxides or colored radical impurities [5]. Furthermore, the methylene bridge adjacent to the pyrazole ring is susceptible to radical abstraction. If your application is sensitive (e.g., precise stoichiometric coupling or biochemical assays), the discolored batch must be purified before use.

Q4: I am having trouble obtaining an anhydrous product; water seems to persist even after standard rotary evaporation. Why? The Causality: Piperidine and its derivatives are notorious for forming stubborn azeotropes with water[5]. Standard evaporation only removes the bulk solvent, leaving the azeotropic mixture behind. Standard acidic desiccants (like MgSO₄) can also interact unfavorably with the basic amine.

Mechanistic Pathways & Workflows

To visualize these vulnerabilities, refer to the degradation pathway diagram below.

Degradation A 4-[(1-methyl-1H-pyrazol- 5-yl)methyl]piperidine B Carbamate Salt (Precipitate) A->B + CO2 (Air) Non-polar solvents C Aminal Derivative (Impurity) A->C + CH2Cl2 Prolonged storage D N-Oxide / Peroxides (Discoloration) A->D + O2 / Light Autoxidation

Major degradation pathways of the piperidine derivative in solution.

Quantitative Data & Solvent Compatibility

To optimize your experimental design, consult the following tables summarizing quantitative reactivity parameters and solvent suitability.

Table 1: Quantitative Parameters of Piperidine Reactivity

ParameterValue / ObservationMechanistic Context
CO₂ Absorption Rate 2.69x faster than MEA at 313 K [1]Rapid nucleophilic attack on atmospheric CO₂.
CO₂ Absorption Capacity 1.5x greater than MEA [1]High propensity for carbamate salt precipitation.
DCM Reaction Thermal Onset ~144.4 °C – 147.4 °C [4]Exothermic aminal formation; slow degradation at 25 °C.

Table 2: Solvent Compatibility Matrix

SolventSuitabilityRisk FactorCausality / Recommendation
Dichloromethane (DCM) Poor (Long-term)HighS_N2 attack forms aminals. Use only for immediate extractions.
Hexanes / Heptane ModerateMediumLow solubility of carbamate salts leads to rapid precipitation if exposed to air.
Tetrahydrofuran (THF) ExcellentLowAprotic and non-reactive. Must be strictly peroxide-free to prevent amine oxidation.
Toluene ExcellentLowInert. Allows for azeotropic removal of trace water during concentration.

Self-Validating Experimental Protocols

Protocol A: Reversing CO₂ Carbamate Formation & Purifying the Amine

If your solution has become cloudy due to CO₂ exposure, use this protocol to regenerate the free base. This system is self-validating: the disappearance of the precipitate and the cessation of gas evolution confirm the successful release of CO₂.

  • Biphasic Dissolution: Transfer the cloudy suspension to a separatory funnel. Add an equal volume of 1M NaOH (aqueous) and an inert organic solvent (e.g., Toluene or Methyl tert-butyl ether).

    • Causality: The strong base deprotonates the piperidinium salt, shifting the equilibrium to release CO₂ gas and regenerating the soluble free base amine.

  • Extraction: Shake vigorously (venting frequently to release CO₂ pressure) until the organic layer is completely clear. Separate the phases and wash the organic layer once with brine.

  • Azeotropic Drying: Add solid Potassium Hydroxide (KOH) pellets to the organic layer and let it stand for 4–12 hours.

    • Causality: KOH acts as a powerful desiccant that breaks the piperidine-water azeotrope without protonating the amine [5].

  • Filtration: Filter the solution under a positive pressure blanket of Argon to remove the KOH and prevent re-absorption of atmospheric CO₂.

Protocol B: Anhydrous Storage & Handling Workflow

To ensure long-term stability, follow this strict handling workflow.

  • Solvent Exchange: If the compound was extracted in DCM, immediately swap the solvent to Toluene or THF via rotary evaporation to prevent aminal formation.

  • Degassing: Sparge the final solution with ultra-pure Argon for 15 minutes to displace dissolved oxygen and CO₂.

  • Storage: Transfer the solution to an amber glass ampoule.

    • Causality: Amber glass blocks UV radiation, mitigating the risk of photochemical radical generation at the benzylic-like methylene bridge.

  • Sealing: Seal the ampoule under Argon and store at 4 °C.

Workflow Start Impure/Aqueous Amine Solution Dry Dry over KOH pellets (Removes H2O azeotrope) Start->Dry Filter Filter under Argon (Removes carbamates/salts) Dry->Filter Solvent Dissolve in THF/Toluene (Avoids DCM degradation) Filter->Solvent Store Store at 4°C in dark under inert gas Solvent->Store

Recommended workflow for the purification and stable storage of the compound.

References

  • The Piperidine-H₂O-CO₂ System for Sequestering Highly Concentrated CO₂. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2cQKmvo-8FMy08hPyQBZsnXJmvbkaf_HfN8t7LWZvKxlJOlvRQIw5VBz5RAieMmlxD4PtzFsU4FiiRYwDNlJZ-HD6gSAiQVgCSEKHg3HoLGkQRNsASOSXOKWFK6lTEzCyTF3FHjR33RLGvwLj2nDfvQAUuPwm7uZUY2QIhXSPGsFxWl5ztZ35hjjflwBupaqrBQQ13D7M9sQiJvhBJOC5QeHvszz1IQfJD_j10jvGotozhQPs25o=]
  • Molecular complex piperidine-CO₂. Academic Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNI-a_q42JU4UKe5PNvgks78ihN-w5BguBT4VfE9eTINpRMWILski6o11qtPpQde45tX8j43psQlYHDfDDp3CPqvidnioWpQ4KZmt1ObjfwM5JiWkRdyY6Hjk8pwOb2dJM2V_cVMztmwswjkL1WkAVKDC_up88Ar_wWRPP_ZKwsa9irLc=]
  • Dichloromethane. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3jmnwrsks44xnykp54E0Gi9uXHPv6EgtjD-ZMaGWUIV8VeldzCKJbufH6GR6kSu1Y1Jm3r7GEfHFG9hfRYR4VAiCLYta7nyPxr5hK4m6oibr1r0FnjQIBgzkjHyOIUCz4wGxgPM4j_A==]
  • Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdGsbjsPW2nNcpWBIXsUuZQJWUmFTUngWvTpjhzwZC7kB2LnnPCpiPB49_DNbByw4wKTixKni4b2NFRdEnkZ_wq-4AcX-9bKSYJmLJlLRWtHeCVLhTgwEyBn-z2gj8358yN0ZNgiRZ7NYYAPuUz93ZEU0B88VR-agcWESAOOOuW3y-PAPcSel-RlZIzdfBY6Uh9KKx8Ll19BcDc9_nJKyXz6yA1wQS]
  • Common challenges in working with piperidine-based compounds. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRqzKvL34eAk1rPHephLuP6zT7brxs2FZ5H8YpIV3fuhoe-QHMZJat6x_jAnK9I6qCIKK2gEesJ2QkpVXu6Wd_axHC4vTKVR6UtxgdVY3ENy60YMHwjMU2hG5v5DFTZE9Znxwr9VqLyQbn94FeyPx2w2aDZiT6pDW9Re8-xiGdUu7M67a-bxEefzzjNuna2SSg7zQXEzzliQ==]
Optimization

Technical Support Center: Troubleshooting Piperidine Alkylation

Welcome to the technical support center for piperidine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-alkylated pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-alkylated piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, but its alkylation is often plagued by side reactions that can compromise yield and purity.[1]

Here, we move beyond simple protocols to explain the causality behind common experimental challenges. This resource, structured as a series of troubleshooting questions and answers, provides field-proven insights to help you optimize your reactions, minimize byproducts, and achieve your synthetic goals with confidence.

Troubleshooting & FAQs: Navigating Common Side Reactions
Question 1: My N-alkylation reaction is yielding a significant amount of a polar, insoluble byproduct. What is it and how can I prevent it?

Answer: You are most likely observing the formation of a quaternary ammonium salt, the result of over-alkylation.[2][3] This is the most prevalent side reaction in piperidine alkylation.[2]

The Core Problem: A Runaway Reaction

The N-alkylation of a secondary amine like piperidine produces a tertiary amine. This tertiary amine product is often more nucleophilic and less sterically hindered than the starting secondary amine, making it highly susceptible to reacting with another molecule of the alkylating agent.[4][5] This second alkylation step forms the highly polar and often insoluble quaternary ammonium salt.[3]

Strategies for Prevention:

  • Control Stoichiometry and Addition Rate: The most direct way to combat over-alkylation is to limit the alkylating agent's availability.

    • Use a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[6] This ensures the alkylating agent is the limiting reagent and is more likely to encounter the starting material.

    • Slowly add the alkylating agent to the reaction mixture.[6][7] Using a syringe pump for dropwise addition over several hours is a highly effective technique to maintain a low concentration of the alkylating agent at all times, favoring mono-alkylation.[6]

  • Choice of Alkylating Agent: The reactivity of the leaving group is critical.

    • Use alkyl bromides or iodides instead of chlorides. Bromides and iodides are better leaving groups, allowing the reaction to proceed under milder conditions where the product tertiary amine is less likely to compete for the alkylating agent.[8]

  • Solvent Selection: The solvent can influence reaction rates.

    • Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they effectively solvate the transition state of the SN2 reaction.[8]

Question 2: My reaction is sluggish and a lot of my piperidine starting material remains unreacted. What's going wrong?

Answer: A slow or incomplete reaction can stem from several factors, primarily acid-byproduct formation, poor leaving groups, or steric hindrance.

The Core Problem: Self-Inhibition and Steric Effects

  • Acid Quenching: The alkylation reaction generates one equivalent of acid (e.g., HBr, HCl).[8] This acid will protonate the basic nitrogen of the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with the alkylating agent, effectively stopping the reaction.[6][8]

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can physically block the nucleophilic attack, slowing down the SN2 reaction.[8][9]

Strategies for Improvement:

  • Use a Base to Scavenge Acid: Incorporating a non-nucleophilic base is crucial to neutralize the acid byproduct as it forms.[8]

    • Inorganic Bases: Finely powdered potassium carbonate (K₂CO₃) is a common, effective, and easily removable choice.[6][10]

    • Organic Bases: Hindered amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent acid scavengers that are too bulky to compete as nucleophiles.[6][8]

  • Optimize Reaction Conditions:

    • Increase Temperature: For sterically hindered substrates, gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[8]

    • Change Alkylating Agent: If using a less reactive agent like an alkyl chloride, switch to an alkyl bromide or iodide.[8]

Question 3: I'm observing an alkene byproduct that corresponds to my alkylating agent. How do I favor substitution over this side reaction?

Answer: You are observing a competing E2 elimination reaction. This occurs when the piperidine acts as a base, abstracting a proton from the alkyl halide, rather than as a nucleophile attacking the electrophilic carbon.

The Core Problem: SN2 (Substitution) vs. E2 (Elimination)

Piperidine is both a strong nucleophile and a reasonably strong base. The SN2 and E2 pathways are in constant competition.[11] Elimination is favored by:

  • Sterically Hindered Substrates: If the electrophilic carbon on the alkyl halide is sterically crowded (secondary or tertiary), it is harder for the piperidine to attack it (SN2), making it easier to abstract a proton from an adjacent carbon (E2).[12][13]

  • Sterically Hindered Bases: While piperidine itself is not exceptionally bulky, using a more hindered base to scavenge acid can sometimes promote elimination.

  • Higher Temperatures: Increased temperature generally favors elimination over substitution.

Strategies to Promote Substitution (SN2):

  • Choose the Right Alkyl Halide: Whenever possible, use primary alkyl halides, as they are much more likely to undergo SN2 substitution and less prone to E2 elimination.[11]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

  • Select a Non-Nucleophilic, Moderately Strong Base: If a base is needed, use one that is sufficiently strong to neutralize the acid byproduct but not so strong that it aggressively promotes elimination. K₂CO₃ or DIPEA are often good choices.[8][10]

Visualizing the Reaction Landscape

To better understand the choices you need to make, the following diagram illustrates the primary reaction pathways and the key factors that influence the outcome.

G Start Piperidine + R-X (Alkyl Halide) SN2 Desired N-Alkylation (SN2 Product) Start->SN2 Favored by: - Primary R-X - Slow R-X Addition - Excess Piperidine E2 Elimination (Alkene Byproduct) Start->E2 Favored by: - Secondary/Tertiary R-X - High Temperature - Sterically Hindered Base Quat Over-alkylation (Quaternary Salt) SN2->Quat Favored by: - Excess R-X - High Reactivity - Product is more nucleophilic

Caption: Competing pathways in piperidine alkylation.

Recommended Protocols
Protocol 1: Controlled SN2 N-Alkylation

This protocol is optimized to minimize over-alkylation by controlling the stoichiometry and addition rate of the alkylating agent.[2][6][7]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl bromide or iodide (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[6]

  • Anhydrous Acetonitrile (MeCN)[6][8]

  • Syringe pump

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 eq), DIPEA (1.5 eq), and anhydrous acetonitrile to create a 0.1 M solution of piperidine.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 eq), dissolved in a small amount of anhydrous acetonitrile, into a syringe and place it on a syringe pump.

  • Add the alkyl halide solution dropwise to the stirred piperidine solution over 2-4 hours.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS, typically 1-24 hours).[7]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

For cases where direct alkylation is problematic (e.g., sensitive substrates, high risk of elimination), reductive amination offers a milder and highly selective alternative that completely avoids over-alkylation issues.[7][14]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[14]

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the components in DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[7]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[7]

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Troubleshooting Workflow

Use this flowchart to diagnose and solve issues in your piperidine alkylation experiments.

G Start Problem with Piperidine Alkylation CheckProducts Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckProducts QuatSalt High Polarity Spot / Insoluble Salt Observed? CheckProducts->QuatSalt Analyze Polarity UnreactedSM High Amount of Starting Material? CheckProducts->UnreactedSM Check Conversion Alkene Alkene Byproduct Detected? CheckProducts->Alkene Check Byproducts QuatSalt->UnreactedSM No Sol_Quat Diagnosis: Over-alkylation 1. Use 1.1 eq Piperidine. 2. Add Alkyl Halide slowly   (Syringe Pump). 3. Ensure R-X is limiting. QuatSalt->Sol_Quat Yes UnreactedSM->Alkene No Sol_SM Diagnosis: Reaction Stalled 1. Add a non-nucleophilic base   (K₂CO₃, DIPEA). 2. Use a more reactive halide   (R-I > R-Br >> R-Cl). 3. Increase temperature moderately. UnreactedSM->Sol_SM Yes Sol_Alkene Diagnosis: E2 Elimination 1. Use Primary Alkyl Halide. 2. Run at a lower temperature. 3. Consider Reductive Amination   as an alternative. Alkene->Sol_Alkene Yes Success Reaction Optimized Alkene->Success No Sol_Quat->Success Sol_SM->Success Sol_Alkene->Success

Caption: A decision tree for troubleshooting piperidine alkylation.

Summary Table: Method Selection
ChallengeRecommended Primary MethodKey ConsiderationsAlternative Method
High risk of over-alkylation (e.g., with MeI, EtBr)Controlled SN2 AlkylationSlow addition of alkyl halide is critical. Use piperidine in slight excess.Reductive Amination
Sterically hindered piperidine Reductive AminationMay require longer reaction times or gentle heating.SN2 with increased temperature
Secondary/tertiary alkyl halide Reductive AminationAvoids E2 elimination which is highly likely with direct alkylation.SN2 (expect low yields)
Acid-sensitive functional groups Reductive AminationMilder conditions (no HBr/HCl byproduct).[7]SN2 with a non-nucleophilic base (DIPEA)
References
  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
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  • BenchChem. (n.d.). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.
  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines.
  • Asensio, A., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
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  • Vartanian, M. (n.d.). The E2 Reaction Mechanism. Chemistry Steps.

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Pyrazole-Piperidine Intermediates

Welcome to the technical support center for the synthesis and scale-up of pyrazole-piperidine intermediates. These scaffolds are crucial building blocks in modern medicinal chemistry, forming the core of numerous therape...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of pyrazole-piperidine intermediates. These scaffolds are crucial building blocks in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, transitioning their synthesis from the bench to a multi-kilogram scale presents a unique set of challenges that require a deep understanding of reaction mechanics, process optimization, and purification strategies.

This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to help you navigate the complexities of scaling up these vital intermediates.

Common Synthetic Strategies: An Overview

The construction of the pyrazole-piperidine bond is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent and versatile method.[5][6] This reaction facilitates the formation of a carbon-nitrogen (C-N) bond between a pyrazole (or a halo-substituted pyrazole) and a piperidine ring. Alternative strategies include multi-component reactions (MCRs) for building the pyrazole ring system directly with a piperidine-containing fragment or classical nucleophilic aromatic substitution (SNAr) followed by reduction.[7][8][9]

Below is a generalized workflow for the synthesis via a cross-coupling approach.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification P1 Starting Materials (Halogenated Pyrazole, Piperidine) P2 Reagent Selection (Catalyst, Ligand, Base, Solvent) P1->P2 Input R1 Reaction Setup (Inert Atmosphere) P2->R1 Charge Reactor R2 Controlled Heating & Monitoring (TLC, HPLC) R1->R2 Process W1 Quenching & Extraction R2->W1 Reaction Complete W2 Purification (Crystallization, Chromatography) W1->W2 W3 Drying & Isolation W2->W3 Final Pure Pyrazole-Piperidine Intermediate W3->Final Final Product

Caption: Generalized workflow for pyrazole-piperidine synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Question 1: My reaction yield is low, or the conversion is incomplete. What are the likely causes and how can I fix it?

Low yields are one of the most common hurdles, especially during scale-up. The root cause often lies within the catalyst system, reaction conditions, or reagent quality.

Possible Causes & Solutions:

  • Catalyst and Ligand Inefficiency: The choice of palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig amination.[5][10]

    • Expert Insight: First-generation ligands may be insufficient for challenging substrates. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, tBuDavePhos) are often required to promote the crucial reductive elimination step of the catalytic cycle.[6][10][11] If your reaction stalls, consider switching to a more advanced ligand system.

    • Actionable Step: Screen a panel of modern ligands. For example, in a coupling of 4-halo-1H-pyrazoles with piperidine, tBuDavePhos with a Pd(dba)₂ catalyst showed excellent results.[10]

  • Base Selection and Strength: The base plays a dual role: it deprotonates the amine nucleophile and facilitates the regeneration of the Pd(0) catalyst. An inappropriate base can lead to poor conversion or catalyst deactivation.[6]

    • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium t-butoxide (KOtBu) are standard.[10] Weaker bases may not be sufficient to deprotonate the piperidine-palladium complex, stalling the catalytic cycle.

    • Actionable Step: If using a weaker base like K₂CO₃ or Cs₂CO₃ with poor results, switch to KOtBu. Ensure the base is anhydrous and of high purity.

  • Solvent and Temperature Issues: The reaction solvent must be appropriate for the temperature required and capable of solubilizing all components.

    • Expert Insight: Aprotic, non-coordinating solvents like toluene, xylene, or 1,4-dioxane are preferred. High temperatures (>80 °C) are often necessary to drive the reaction to completion.[10] In some cases, microwave irradiation can be used to accelerate the process, especially during small-scale optimization.[10]

    • Actionable Step: If the reaction is sluggish at 80 °C in dioxane, try increasing the temperature to 90-110 °C in toluene or xylene.[10] Always monitor for potential decomposition of starting materials at higher temperatures.

G Start Low Yield / Incomplete Conversion Q1 Is the Catalyst System Optimal? Start->Q1 Q2 Are Reaction Conditions Correct? Q1->Q2 Yes Sol1 Screen Advanced Ligands (e.g., RuPhos, tBuDavePhos) Q1->Sol1 No Q3 Are Reagents High Quality? Q2->Q3 Yes Sol2 Increase Temperature Use Anhydrous Solvent Q2->Sol2 No (Temp/Solvent) Sol3 Use Stronger Anhydrous Base (e.g., KOtBu) Q2->Sol3 No (Base) Sol4 Use Fresh, Anhydrous Reagents & Solvents Q3->Sol4 No End Yield Improved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

Regioselectivity is a common challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials like 1,3-diketones.[4][12] In C-N couplings, the issue is less common but can arise with pyrazoles that have multiple reactive sites.

Possible Causes & Solutions:

  • Cyclocondensation Ambiguity: When synthesizing the pyrazole ring from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two regioisomers can form.[4]

    • Expert Insight: The outcome is dictated by the relative reactivity of the two carbonyl groups. Steric hindrance and electronic effects play a major role. For instance, in the reaction of a 2-(trifluoromethyl)-1,3-diketone with phenylhydrazine, the reaction proceeds selectively because the sterically smaller NH₂ group of the hydrazine is more nucleophilic than the NHPh group.[4]

    • Actionable Step: Modify the electronic properties of the dicarbonyl substrate or choose a hydrazine derivative where the two nitrogen atoms have significantly different nucleophilicity. Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product.[12]

  • Multiple Reactive Sites on Pyrazole: If the pyrazole ring has multiple potential sites for coupling (e.g., multiple halogen atoms or an unprotected N-H), a mixture of products can result.

    • Expert Insight: The relative reactivity of C-X bonds (I > Br > Cl) can be exploited for selective coupling. For N-H containing pyrazoles, both N-arylation and C-arylation are possible. Copper-catalyzed conditions often favor N-arylation.[13][14][15]

    • Actionable Step: Employ a pyrazole with a single, well-defined reactive site. If using a di-halogenated pyrazole, carefully control stoichiometry and temperature to favor mono-substitution. For N-H pyrazoles, consider using a protecting group on the nitrogen if C-H functionalization is desired.

Question 3: I'm struggling with purification. The crude product is impure and difficult to separate from byproducts.

Purification is often the bottleneck in scaling up. Common impurities include unreacted starting materials, catalyst residues, and byproducts from side reactions.[16]

Possible Causes & Solutions:

  • Byproduct Formation: Side reactions like hydrodehalogenation (replacement of the halide with hydrogen) or catalyst decomposition can generate impurities that are difficult to separate.

    • Expert Insight: Optimizing the reaction to minimize these side reactions is the best strategy. Ensure a strictly inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the catalyst.

    • Actionable Step: If catalyst residues are the problem, a post-reaction wash with a suitable scavenger (e.g., a solution of cysteine or thiourea) can help remove residual palladium.

  • Inefficient Crystallization: The product may be an oil or may not crystallize cleanly from the reaction mixture.

    • Expert Insight: A proper solvent screen is essential for developing a robust crystallization protocol. The ideal solvent (or solvent system) should fully dissolve the product at an elevated temperature and provide low solubility at room temperature or below, while keeping impurities dissolved.[17]

    • Actionable Step: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, heptane).[18] Consider using an anti-solvent to induce crystallization. For basic products like piperidines, crystallization as an acid addition salt (e.g., HCl or H₃PO₄ salt) can be a highly effective purification method.[18]

  • Column Chromatography is Not Scalable: Relying on silica gel chromatography for multi-kilogram production is often not economically viable.

    • Expert Insight: The goal of process development is to create a synthesis where the final product can be isolated by crystallization.

    • Actionable Step: Re-investigate the reaction conditions to minimize impurity formation. If chromatography is unavoidable, explore alternatives like reverse-phase chromatography or simulated moving bed (SMB) chromatography for high-value intermediates.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when scaling up a Buchwald-Hartwig amination? A: There are several critical safety factors. Firstly, palladium catalysts, especially when finely divided (e.g., Pd on carbon), can be pyrophoric and should be handled under an inert atmosphere. Secondly, strong bases like KOtBu are corrosive and react violently with water. Thirdly, many reactions are run at high temperatures in flammable organic solvents like toluene, requiring a properly engineered reactor with temperature control and pressure relief systems. Finally, always conduct a thorough process safety review to identify potential exotherms before proceeding to a large scale.

Q: Can I use piperidine as a catalyst instead of a reagent? A: Yes, but in a different context. Piperidine is a common organocatalyst used to promote condensation reactions in the synthesis of certain heterocyclic systems, including some pyrazole derivatives formed through multi-component reactions.[7][19] In the context of C-N coupling to form a pyrazole-piperidine bond, piperidine acts as the nucleophilic reagent, not the catalyst.

Q: How do I monitor the reaction progress effectively on a large scale? A: On a large scale, it is crucial to have a reliable in-process control (IPC) method. High-Performance Liquid Chromatography (HPLC) is the industry standard. Develop a stable HPLC method during the optimization phase that can clearly resolve starting materials, intermediates, and the final product. Thin Layer Chromatography (TLC) can be used for quick qualitative checks but is not sufficient for quantitative decision-making in a manufacturing environment.[7][17]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Coupling of 4-Bromo-1H-pyrazole with Piperidine

This protocol is adapted from established methodologies and is suitable for bench-scale synthesis (1-10g).[10]

Materials & Reagents:

  • 4-Bromo-1H-pyrazole

  • Piperidine (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • tBuDavePhos (10 mol%)

  • Potassium t-butoxide (KOtBu, 2.0 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-Bromo-1H-pyrazole (1.0 eq), Pd(OAc)₂ (0.05 eq), and tBuDavePhos (0.10 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by piperidine (2.0 eq). Begin stirring to form a suspension.

  • Base Addition: Carefully add potassium t-butoxide (2.0 eq) in one portion. Caution: The base is highly reactive.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting 4-bromo-1H-pyrazole is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical conditions explored during the optimization of a Buchwald-Hartwig coupling between a 4-halopyrazole and piperidine.[10]

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(dba)₂ (10)-KOtBu (2.0)Xylene9024< 10
2Pd(dba)₂ (10)PPh₃ (20)KOtBu (2.0)Xylene902445
3Pd(dba)₂ (10)BINAP (20)KOtBu (2.0)Xylene902462
4Pd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902491
5Pd(OAc)₂ (5)tBuDavePhos (10)KOtBu (2.0)Toluene901893

Data is representative and illustrates the importance of ligand selection for achieving high yield.

References
  • BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols.
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • International Journal of Chemical & Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES.
  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine | Download Scientific Diagram.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hayhow, T., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Patole, S. S. (2026).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Naik, M., et al. (2018).
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • SciSpace. (n.d.).
  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • ResearchGate. (2022). (PDF)
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Journal of the American Chemical Society. (2023).
  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Arabian Journal of Chemistry. (2022).
  • ACS Publications. (2019).
  • ResearchGate. (n.d.).
  • IRD India. (2014).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • IJCRT.org. (2022).
  • PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Retrieved from [Link]

  • Menden, A., et al. (2025).
  • Chemical Communications (RSC Publishing). (n.d.). Copper(ii)

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Optimization

Resolving inseparable regioisomers in pyrazole alkylation

A Senior Application Scientist's Guide to Resolving Inseparable Regioisomers Welcome to the technical support center for synthetic and medicinal chemists. This guide provides expert insights, troubleshooting protocols, a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Resolving Inseparable Regioisomers

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides expert insights, troubleshooting protocols, and answers to frequently asked questions regarding the common yet persistent challenge of regioselectivity in the N-alkylation of pyrazoles. As specialists in complex organic synthesis, we understand that mixtures of N1 and N2 alkylated regioisomers can be notoriously difficult to separate, leading to significant delays in research and development.

This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles that govern regioselectivity. Our goal is to empower you not only to solve your current separation challenges but also to design more selective reactions from the outset.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with pyrazole alkylation.

Q1: What exactly are the N1 and N2 regioisomers of a pyrazole?

In an unsymmetrically substituted pyrazole, the two nitrogen atoms in the five-membered ring are chemically distinct. Due to prototropic tautomerism, the N-H proton can reside on either nitrogen. Alkylation can therefore occur at either position, leading to two different products: the N1 isomer and the N2 isomer. These are constitutional isomers with the same molecular formula but different connectivity.

Formation of N1 and N2 Regioisomers cluster_0 Prototropic Tautomers cluster_1 Alkylation (R-X) Tautomer A Tautomer A Tautomer B Tautomer B Tautomer A->Tautomer B N1 Isomer N1 Isomer Tautomer A->N1 Isomer + R-X N2 Isomer N2 Isomer Tautomer B->N2 Isomer + R-X

Caption: Tautomerism in unsymmetrical pyrazoles leads to two possible alkylation products.

Q2: Why is controlling the regioselectivity of pyrazole alkylation so difficult?

Controlling regioselectivity is challenging because the two nitrogen atoms often have very similar nucleophilicity and steric accessibility.[1] The reaction outcome is a delicate balance of several competing factors, including the electronic effects of substituents, steric hindrance, and the specific reaction conditions employed.[2][3] Consequently, many standard alkylation procedures result in product mixtures that are laborious to separate.[1]

Q3: What are the most critical factors that influence the N1/N2 product ratio?

Regioselectivity is governed by a complex interplay of factors. The most influential are:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (e.g., at position 3) or a bulky alkylating agent will typically direct the reaction towards the more accessible N1 position.[2]

  • Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like DMF and DMSO, as well as fluorinated alcohols like TFE, have been shown to dramatically improve regioselectivity in many cases.[2]

  • Base Selection: The choice of base is critical for modulating the nucleophilicity of the pyrazole anion. For example, using potassium carbonate (K₂CO₃) in DMSO is a well-established method for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[2][4]

  • Temperature: Reaction temperature can determine whether the reaction is under kinetic or thermodynamic control. Lower temperatures often enhance selectivity by favoring the kinetically preferred product.[2][5]

Q4: How can I quickly determine if my reaction produced a mixture of regioisomers?

The first step is a simple analytical check:

  • Thin-Layer Chromatography (TLC): Spot your crude reaction mixture on a silica gel TLC plate. If you observe two new spots with close, but distinct, Rf values that are absent in your starting material, you likely have a mixture of isomers.

  • ¹H NMR Spectroscopy: Analyze the crude reaction mixture by proton NMR. The presence of two distinct sets of signals for the pyrazole core protons (and the newly introduced alkyl group) is a strong indicator of a regioisomeric mixture. For example, you might see two different N-CH₂ signals or two different aromatic signals corresponding to the H4 or H5 protons.

Troubleshooting Guide: From Analysis to Resolution

This section provides in-depth, step-by-step guidance for when you encounter inseparable or difficult-to-characterize regioisomers.

Problem 1: My NMR spectrum is complex. How do I definitively assign the N1 and N2 structures?

When ¹H and ¹³C NMR are insufficient for unambiguous assignment, 2D NMR techniques are the most reliable tools.[6] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for distinguishing N1 and N2 isomers.

Core Principle: HMBC detects long-range (2- and 3-bond) correlations between protons and carbons. For an N1-substituted pyrazole, the protons of the substituent on N1 are three bonds away from the C5 carbon but four bonds away from the C3 carbon. This difference is the key to assignment.[7]

cluster_0 N1 Isomer cluster_1 N2 Isomer N1_isomer N2_isomer p1:e->N1_isomer:n NOESY p1->c5 ³J (Key Correlation) p1_2->c3_2 ³J (Key Correlation)

Caption: Key 2D NMR correlations for assigning N1 and N2 pyrazole regioisomers.

Experimental Protocol: Isomer Assignment via HMBC/NOESY
  • Sample Preparation: Dissolve approximately 15-20 mg of the purified isomer mixture (or an isolated pure isomer) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all relevant protons and carbons.

  • Run HMBC Experiment:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).

    • The key is to observe the correlation from the protons on the atom directly attached to the pyrazole nitrogen (e.g., the N-CH₂ group) to the pyrazole ring carbons.

    • N1 Isomer: You will see a cross-peak between the N1-substituent protons and the C5 carbon.[7]

    • N2 Isomer: You will see a cross-peak between the N2-substituent protons and the C3 carbon.

  • Run NOESY Experiment (Confirmation):

    • A Nuclear Overhauser Effect (NOE) shows through-space proximity.[6]

    • N1 Isomer: An NOE should be observed between the N1-substituent protons and the H5 proton on the pyrazole ring, confirming their spatial closeness.[7]

    • N2 Isomer: An NOE should be observed between the N2-substituent protons and the H3 proton.

Problem 2: My regioisomers are co-eluting during standard silica gel chromatography.

This is a very common issue, as the similar structures of the isomers often result in nearly identical polarities.[8] When TLC shows overlapping spots, a standard column will fail. Here are systematic approaches to achieve separation.

Solution A: Optimize Chromatographic Conditions

The goal is to amplify the small differences in polarity between the isomers.

  • Systematic TLC Screening: Before attempting another column, screen various solvent systems with TLC. The ideal system will show the largest possible separation (ΔRf) between the two isomer spots.[9]

  • Modify Mobile Phase:

    • Adjust Polarity Gradient: Instead of a standard hexane/ethyl acetate system, try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone). Sometimes a less polar or more selective solvent provides better resolution.

    • Use Additives: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape and separation.

  • Change Stationary Phase: If silica gel fails, consider alternative stationary phases that offer different separation mechanisms.

Stationary PhaseSeparation PrincipleBest For...
Silica Gel Normal Phase (Polarity)Standard, first-pass separation of most regioisomers.[8]
Reverse Phase (C18) HydrophobicityIsomers with different hydrophobic characteristics. Often used in HPLC.[8]
Alumina (Basic/Neutral) Polarity & Lewis AciditySeparating compounds that are sensitive to the acidic nature of silica.
Chiral Stationary Phases Chiral RecognitionSeparating enantiomers, but can sometimes resolve positional isomers.[8]
  • Improve Column Technique:

    • Dry Loading: This is the preferred method for difficult separations. Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to a dry powder. This powder is then carefully loaded onto the top of the column. This technique prevents band broadening caused by using a strong loading solvent.[8]

    • Shallow Gradient: Run a very slow, shallow gradient of the eluent to maximize the resolution between closely eluting peaks.

Solution B: Alternative Purification Technologies

When conventional chromatography is insufficient, more advanced techniques are required.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers significantly higher resolving power than flash chromatography. Both normal-phase and reverse-phase methods can be developed to achieve baseline separation.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and often provides excellent resolution for isomers with faster separation times and less solvent waste compared to HPLC.[9]

  • Fractional Crystallization: If one regioisomer is significantly more crystalline or has a different solubility profile, this classical technique can be highly effective. It involves dissolving the mixture in a minimum of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.[9]

Problem 3: Separation is not viable on a large scale. How can I modify my synthesis to favor one isomer?

When purification is the bottleneck, the best solution is to revisit the synthesis and improve its regioselectivity. This can be achieved by strategically manipulating the reaction conditions or by employing a directing group.

G cluster_conditions Condition Variables start Regioisomer Mixture Formed opt_rxn Optimize Reaction Conditions start->opt_rxn Modify Synthesis directing_group Use Directing Group Strategy start->directing_group Redesign Synthesis Base Base Selection (e.g., K₂CO₃ vs NaH) opt_rxn->Base Solvent Solvent Choice (e.g., DMF, TFE) opt_rxn->Solvent Temp Temperature (Kinetic vs. Thermodynamic) opt_rxn->Temp Alkylating_Agent Alkylating Agent (Sterics, Electronics) opt_rxn->Alkylating_Agent final_product Desired Pure Regioisomer directing_group->final_product Base->final_product Solvent->final_product Temp->final_product Alkylating_Agent->final_product

Caption: Strategic approaches to improving regioselectivity in pyrazole alkylation.

Solution A: Manipulate Reaction Conditions for Kinetic or Thermodynamic Control

The product ratio is often determined by the relative activation energies of the two competing reaction pathways (kinetic control) or the relative stability of the two products (thermodynamic control).[5][10]

  • Kinetic Control: Favors the product that is formed fastest (i.e., has the lower activation energy). This is typically achieved at lower temperatures with short reaction times.[5] The major isomer is often the one formed at the less sterically hindered nitrogen.

  • Thermodynamic Control: Favors the product that is the most stable. This requires the reaction to be reversible, allowing the initial kinetic product to equilibrate to the more stable thermodynamic product. This is typically achieved at higher temperatures with longer reaction times.[5][11]

The following table summarizes how to adjust conditions to favor a specific isomer, based on established findings.

ParameterCondition / ReagentLikely Favored IsomerRationale & References
Base / Solvent K₂CO₃ in DMSO N1 A widely used, effective system for regioselective N1-alkylation of 3-substituted pyrazoles.[2][4]
NaH in THF/DMF Varies (often N1) A strong, non-coordinating base that generates the pyrazole anion. Selectivity is highly substrate-dependent.
MgBr₂ (Lewis Acid) N2 The Lewis acid may coordinate to both nitrogens, sterically blocking the N1 position and directing the alkylating agent to N2.[2]
Solvent Fluorinated Alcohols (TFE, HFIP) Often improves selectivity These solvents can stabilize transition states through hydrogen bonding, amplifying small energy differences and enhancing selectivity.[2]
Temperature Low Temperature (-78 to 0 °C) Kinetic Product Reduces thermal energy, preventing the reaction from overcoming the higher activation barrier to the thermodynamic product.[5]
High Temperature (Reflux) Thermodynamic Product Provides enough energy to overcome activation barriers and allows the reaction to reach equilibrium, favoring the most stable isomer.[11]
Alkylating Agent Bulky Alkyl Halide N1 (less hindered) Steric hindrance directs the reaction to the more accessible nitrogen atom.[2]
Agent with H-bond donor Can favor N2 The alkylating agent can form intramolecular H-bonds that selectively stabilize the transition state leading to the N2 isomer.[12]
Solution B: Employ a Directing Group Strategy

If optimizing conditions is insufficient, a more robust (though longer) approach is to use a protecting/directing group. This strategy involves temporarily blocking one nitrogen atom, forcing the alkylation to occur at the other, and then removing the group.[3][9]

General Workflow:

  • Protection: Selectively protect one of the pyrazole nitrogens. For example, a bulky group like a trityl or BOC group will often add selectively to the less hindered N1 position.

  • Alkylation: Perform the alkylation reaction on the remaining free nitrogen. With one position blocked, the reaction proceeds with high or complete regioselectivity.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acid for BOC/trityl) to yield the desired, pure regioisomer.

While this adds two steps to the synthesis, it often saves significant time and resources by completely avoiding difficult downstream purification.[9]

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Column chromatography conditions for separ
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB.
  • Technical Support Center: Optimizing N-Alkyl
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl.
  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • Thermodynamic vs kinetic reaction control with radical substitution. StackExchange.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

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Troubleshooting

Addressing poor oral bioavailability in piperidine-containing drug candidates

Introduction: The Piperidine Paradox in Drug Development The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its ability to confer favorable properties such as improved metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Paradox in Drug Development

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its ability to confer favorable properties such as improved metabolic stability and receptor binding affinity.[1] However, this privileged scaffold often presents a significant challenge: poor and variable oral bioavailability. This guide serves as a technical support center for researchers encountering this common hurdle. It is designed not as a rigid protocol, but as a dynamic troubleshooting resource to diagnose the root cause of poor bioavailability and implement targeted, evidence-based solutions.

The oral bioavailability of any compound is governed by a complex interplay of its intrinsic physicochemical properties and its interaction with the physiological environment of the gastrointestinal (GI) tract.[2][3] For piperidine-containing drug candidates, the issues can typically be traced to three primary bottlenecks: solubility , permeability , and first-pass metabolism .[4] This hub will guide you through a logical workflow to identify and address each of these potential failure points.

Part 1: Diagnostic Workflow & Troubleshooting (Q&A)

This section is designed as a decision-making tree. Start with the first question and follow the logic to diagnose the primary obstacle limiting your compound's bioavailability.

Initial Observation: My piperidine compound has low oral bioavailability. Where do I start?

Low oral bioavailability is a symptom, not a diagnosis. The first step is to systematically determine which of the three core pillars—solubility, permeability, or metabolism—is the rate-limiting step.[4][5] A logical starting point is to assess the compound's fundamental physicochemical properties.

Q1: Is my compound's aqueous solubility a potential red flag?

A1: Most piperidine derivatives are basic and can be lipophilic, often leading to poor aqueous solubility, which is a prerequisite for absorption.[4] You must determine if your compound can dissolve sufficiently in the GI fluids.[6]

  • Action: Perform a Kinetic Aqueous Solubility Assay at different pH values (e.g., pH 2.0, 6.5, 7.4) to mimic the conditions of the stomach and intestines.[7]

  • Interpretation:

    • If solubility is < 10 µg/mL at relevant pHs: Solubility is very likely a primary contributor to poor bioavailability. Proceed to the "Troubleshooting Poor Aqueous Solubility" section.

    • If solubility is > 50-100 µg/mL: While not definitively ruling out solubility issues (dissolution rate can still be a problem), it suggests that permeability or metabolism may be more significant bottlenecks. Proceed to Q2.

Q2: My compound is soluble enough. Could poor intestinal permeability be the problem?

A2: Even if a drug dissolves, it must efficiently cross the intestinal epithelium to enter the bloodstream.[4] Piperidine compounds can be substrates for efflux transporters, like P-glycoprotein (P-gp), which actively pump them back into the gut lumen, severely limiting absorption.[8][9]

  • Action: Conduct an in vitro Caco-2 Permeability Assay . This assay provides two critical parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).[10][11]

  • Interpretation:

    • If Papp (A→B) is low (< 1 x 10⁻⁶ cm/s): The compound has inherently low passive permeability. Proceed to the "Troubleshooting Low Intestinal Permeability" section.

    • If the Efflux Ratio (Papp(B→A) / Papp(A→B)) is high (> 2-3): The compound is a likely substrate for an efflux transporter like P-gp.[12][13] This is a major cause of poor bioavailability. Proceed to the "Troubleshooting High Efflux" section.

    • If Papp (A→B) is high (> 5 x 10⁻⁶ cm/s) and ER is low (< 2): Permeability is unlikely to be the primary issue. The problem is almost certainly first-pass metabolism. Proceed to Q3.

Q3: My compound is both soluble and permeable. Is first-pass metabolism the culprit?

A3: Yes. If solubility and permeability are adequate, the most probable cause is extensive first-pass metabolism. The piperidine ring and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the gut wall and liver.[4][14][15]

  • Action: Perform an In Vitro Metabolic Stability Assay using human liver microsomes (HLM) or hepatocytes.[16] This will determine the compound's intrinsic clearance (Clint).

  • Interpretation:

    • If the half-life (t½) is short (< 30 minutes) and Clint is high: The compound is rapidly metabolized. This is the primary reason for its low bioavailability. Proceed to the "Troubleshooting High First-Pass Metabolism" section.

    • If the half-life is long (> 60 minutes) and Clint is low: The compound is metabolically stable. If you've reached this point with low in vivo bioavailability, it's crucial to re-evaluate the in vitro data or consider more complex in vivo factors like gut wall metabolism or biliary excretion.

Diagnostic Workflow Diagram

The following diagram illustrates the logical flow for diagnosing the cause of poor oral bioavailability.

G cluster_0 Start Start: Low Oral Bioavailability Observed in vivo Solubility_Check Q1: Is Aqueous Solubility Low? Start->Solubility_Check Permeability_Check Q2: Is Intestinal Permeability Low or Efflux High? Solubility_Check->Permeability_Check No Solubility_Issue Root Cause: Poor Solubility Solubility_Check->Solubility_Issue Yes Metabolism_Check Q3: Is Metabolic Clearance High? Permeability_Check->Metabolism_Check No Permeability_Issue Root Cause: Poor Permeability Permeability_Check->Permeability_Issue Yes (Low Papp) Efflux_Issue Root Cause: High Efflux (P-gp) Permeability_Check->Efflux_Issue Yes (High ER) Metabolism_Issue Root Cause: High First-Pass Metabolism Metabolism_Check->Metabolism_Issue Yes ReEvaluate Re-evaluate Data & Consider Complex In Vivo Factors Metabolism_Check->ReEvaluate No caption Diagnostic Workflow for Poor Bioavailability

Caption: A flowchart to systematically identify the root cause of poor bioavailability.

Part 2: Deep-Dive Troubleshooting Guides (Q&A)

Troubleshooting High First-Pass Metabolism

Q: My compound is rapidly cleared by liver microsomes. What are the common metabolic liabilities on a piperidine ring and how can I fix them?

A: The piperidine scaffold has several "hot spots" for CYP-mediated oxidation. Understanding these can guide a rational structure-activity relationship (SAR) strategy to improve metabolic stability.

  • Common Metabolic Pathways:

    • N-dealkylation: If the piperidine nitrogen is substituted (e.g., with a benzyl or alkyl group), this is often the primary metabolic route, particularly by CYP3A4.[14][15]

    • Ring Oxidation: Oxidation can occur at carbons alpha, beta, or gamma to the nitrogen, leading to lactam formation or ring-opening.[17]

    • Ring Contraction: A more complex rearrangement can lead to the formation of a pyrrolidine ring.[18]

  • Mitigation Strategies (Medicinal Chemistry):

    • Block Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the likely sites of metabolism.[4] For example, adding a methyl group to the carbon alpha to the piperidine nitrogen can hinder N-dealkylation.

    • Introduce Electron-Withdrawing Groups: Placing groups like fluorine on or near the piperidine ring can decrease the electron density, making it less susceptible to oxidation.

    • Replace Labile C-H Bonds: Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase metabolic stability due to the high strength of the C-F bond.[4]

    • Bioisosteric Replacement: Consider replacing the piperidine ring with a more metabolically stable scaffold if modifications are not fruitful, though this is a more drastic step.

Common Metabolic Hotspots on a Piperidine Scaffold

Caption: Common sites of CYP450-mediated metabolism on a substituted piperidine ring.

Troubleshooting Poor Aqueous Solubility

Q: My compound won't dissolve. What are the most effective strategies for a basic piperidine derivative?

A: Improving the solubility of a poorly soluble compound requires either modifying the molecule itself or using advanced formulation techniques.[19][20]

StrategyMechanismProsCons
Salt Formation Ionizes the basic piperidine nitrogen, forming a more hydrophilic salt (e.g., HCl, mesylate).Simple, cost-effective, often highly effective.[21]May have stability issues (hygroscopicity); risk of converting back to free base in the high pH of the intestine.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which has higher apparent solubility.[22][23]Can dramatically increase solubility and dissolution rate.Requires specialized manufacturing (spray drying, hot melt extrusion); potential for recrystallization over time.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, accelerating the dissolution rate according to the Noyes-Whitney equation.[19][20]Established technology, can be effective for dissolution rate-limited compounds.Does not increase intrinsic solubility; may not be sufficient for extremely insoluble compounds.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, bypassing the need for dissolution.[22][23][24]Excellent for highly lipophilic compounds; can also enhance absorption via lymphatic pathways, bypassing the liver.[22]Complex formulation development; potential for drug precipitation upon dilution in the gut.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, which has a hydrophilic exterior, enhancing aqueous solubility.[19][25]Forms a true solution, can significantly increase solubility.Can be limited by the stoichiometry of the complex; may require large amounts of cyclodextrin.
Troubleshooting Low Intestinal Permeability & High Efflux

Q: My Caco-2 assay shows a high efflux ratio. How do I overcome P-gp-mediated efflux?

A: High efflux is a formidable barrier. Strategies involve either designing molecules that are not P-gp substrates or co-formulating with inhibitors.

  • Medicinal Chemistry Approaches:

    • Reduce Hydrogen Bond Donors (HBDs): P-gp substrates often have a specific number of HBDs. Masking or removing these (e.g., converting an -OH to -OCH3) can sometimes reduce efflux.

    • Increase Lipophilicity (Carefully): While counterintuitive, sometimes slightly increasing lipophilicity can help a compound partition into the cell membrane more effectively, but this is a delicate balance.

    • Introduce a Permanent Charge: Creating a quaternary ammonium salt from the piperidine nitrogen can prevent it from being a P-gp substrate, but this may drastically reduce its ability to cross the membrane via passive diffusion.

  • Formulation Approaches:

    • Use of P-gp Inhibitors: Co-formulating with excipients that inhibit P-gp can increase the absorption of the drug. Many common pharmaceutical surfactants have P-gp inhibitory properties.[26]

    • Piperine as a Bioenhancer: Piperine, the active component of black pepper, is a well-documented inhibitor of metabolic enzymes and P-gp, and has been shown to increase the bioavailability of numerous drugs.[27][28]

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolism of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds (High clearance: Verapamil; Low clearance: Warfarin)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add HLM (final concentration 0.5 mg/mL) to the master mix. Aliquot into separate tubes. Add the test compound (final concentration 1 µM). Vortex gently.

  • Initiate Reaction: Pre-warm the tubes at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 time point.

  • Time Points: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k.

FAQ Section

Q: My piperidine compound is a "BCS Class II" drug. What does that mean for my strategy? A: A Biopharmaceutics Classification System (BCS) Class II drug is characterized by low solubility and high permeability.[29][30] This is a common profile for piperidine derivatives. Your primary focus should be on solubility enhancement.[31] Strategies like amorphous solid dispersions, particle size reduction, or lipid-based formulations are the most logical paths forward.[21] Since permeability is already high, you do not need to focus on strategies to improve it unless you also discover a high efflux ratio.

Q: Can food affect the bioavailability of my piperidine compound? A: Yes, significantly. For lipophilic, basic compounds like many piperidines, administration with a high-fat meal can sometimes increase bioavailability.[32] This is because fatty foods can stimulate the secretion of bile salts, which can help solubilize the drug.[29] However, food can also delay gastric emptying, which might increase the degradation of an acid-labile compound.[32] A formal food-effect study is essential during clinical development.

Q: I see high variability in my in vivo rat pharmacokinetic study. What could be the cause? A: High inter-animal variability can stem from several factors:

  • Variable First-Pass Metabolism: Differences in the expression or activity of CYP enzymes among individual animals can lead to inconsistent metabolism.[4]

  • Erratic GI Motility: Variations in the rate at which the compound moves through the GI tract can affect the time available for absorption.[4]

  • Dosing Inaccuracy: Ensure a consistent dosing technique and vehicle volume.

References

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Walsh Medical Media. (2025). Factors Influencing Oral Drug Absorption and Bioavailability. [Link]

  • Pharmaceutical Technology. (2026). Physicochemical Approaches to Enhancing Oral Absorption. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Oreate AI Blog. (2026). Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms. [Link]

  • MDPI. (2025). Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review. [Link]

  • Hindawi. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Pharmapproach. (n.d.). Physico Chemical Factors affecting drug absorption. [Link]

  • International Journal of Drug Delivery Technology. (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review. [Link]

  • R Discovery. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. [Link]

  • Dalton Transactions. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]

  • PMC. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • MDPI. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. [Link]

  • ACS Publications. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. [Link]

  • PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • PubMed. (n.d.). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • SciSpace. (2022). RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs. [Link]

  • PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. [Link]

  • PMC. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • PubMed. (n.d.). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. [Link]

  • PMC. (n.d.). Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. [Link]

  • Journal of Young Pharmacists. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. [Link]

  • ResearchGate. (2023). A Systematic Review of Piperine as a Bioavailability Enhancer. [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). POTENTIAL OF PIPERINE AS A BIOAVAILABILITY ENHANCER. [Link]

  • ResearchGate. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. [Link]

  • PMC. (n.d.). P-glycoprotein Inhibition for Optimal Drug Delivery. [Link]

  • Taylor & Francis Online. (2025). Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. [Link]

  • Medium. (2025). Why Poor Bioavailability Is a Major Drug Development Risk. [Link]

  • ResearchGate. (n.d.). Reasons for poor oral bioavailability of poorly water soluble drugs. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

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Optimization

Pyrazole Carboxamide Technical Support Center: Mitigating Mitochondrial Toxicity

Welcome to the Technical Support Center for researchers and drug development professionals working with pyrazole carboxamides. As a Senior Application Scientist, I have designed this guide to provide actionable troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with pyrazole carboxamides. As a Senior Application Scientist, I have designed this guide to provide actionable troubleshooting, structural optimization strategies, and validated experimental protocols to identify and mitigate off-target mitochondrial toxicity.

Section 1: Mechanistic Causality & Structural Optimization (SAR)

Q: Why do pyrazole carboxamides frequently exhibit off-target mitochondrial toxicity in mammalian cells?

A: Pyrazole carboxamides are primarily designed as Succinate Dehydrogenase Inhibitors (SDHIs)[1]. Their intended mechanism of action is to bind to the ubiquinone-reduction site (Q-site) of mitochondrial Complex II (succinate-ubiquinone reductase) in target organisms, such as phytopathogenic fungi[2]. However, due to the high evolutionary conservation of Complex II across species, these compounds can off-target bind to mammalian Complex II[3].

The causality of toxicity is straightforward: binding to mammalian Complex II halts cellular respiration by blocking electron transfer from succinate to ubiquinone[1]. This blockade triggers a cascade of reactive oxygen species (ROS) generation, leading to oxidative stress, the collapse of the mitochondrial membrane potential, and subsequent cell apoptosis[4].

G PC Pyrazole Carboxamide (Off-Target Binding) CII Mammalian Complex II (SDH / Q-site) PC->CII Binds ETC Electron Transport Chain Blockade CII->ETC Inhibits ROS ROS Generation & Oxidative Stress ETC->ROS Triggers MMP Mitochondrial Membrane Potential Collapse ROS->MMP Causes Apop Cell Apoptosis MMP->Apop Induces

Pathway of off-target mitochondrial toxicity induced by pyrazole carboxamides.

Q: How can I optimize my pyrazole carboxamide scaffold to reduce mammalian mitochondrial toxicity while maintaining target efficacy?

A: Mitigating toxicity requires exploiting subtle structural differences between mammalian and target-organism SDH active sites. Structure-Activity Relationship (SAR) studies demonstrate that modifying the steric bulk, lipophilicity, and electronic properties of the carboxamide moiety and the pyrazole ring can drastically shift selectivity[5][6].

Table 1: SAR Optimization Strategies for Pyrazole Carboxamides

Structural ModificationMechanistic RationaleImpact on Toxicity & Efficacy
Substitution of R² with bulky groups (e.g., diphenyl) Increases steric hindrance, preventing deep insertion into the highly conserved mammalian Q-site cleft[5].Reduces off-target mammalian toxicity, though it may also decrease target fungicidal activity if over-engineered[5].
Conversion of secondary amide to primary amide Alters critical hydrogen bonding networks with active site residues (e.g., Aspartate, Serine)[6].Decreases overall ligand-target binding affinity, serving as a useful negative control scaffold during screening[6].
Introduction of aryloxypyridyl ethylamine modules Enhances target-specific lipophilicity and membrane permeability[7].Improves target efficacy while maintaining a favorable safety profile in non-target cells[7].
N-1 Phenyl substitution (replacing N-1 Methyl) Disrupts the optimal electronic "push-pull" system of the pyrazole core[1][2].Significantly decreases binding affinity, leading to a near-total loss of both toxicity and primary activity[2].

Section 2: Experimental Assays & Troubleshooting

Q: We are seeing false negatives in our standard ATP/viability screens. How can we reliably screen for mitochondrial toxicity?

A: Standard immortalized cell lines (e.g., HepG2) often rely on glycolysis rather than oxidative phosphorylation (OXPHOS) for ATP production when cultured in standard high-glucose media—a phenomenon known as the Crabtree effect[8]. If a pyrazole carboxamide damages the mitochondria, these cells simply upregulate glycolysis to survive, resulting in a false negative[9]. To troubleshoot this, you must force the cells to rely entirely on their mitochondria by replacing glucose with galactose (the Glu/Gal assay)[10].

Protocol 1: The Glu/Gal High-Throughput Screening Assay

This protocol acts as a self-validating system by using differential media to expose hidden mitochondrial toxicants[11].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 6,000 cells/well in two parallel 96-well microplates (Plate A and Plate B)[11].

  • Media Conditioning: Cultivate Plate A in standard high-glucose media (25 mM glucose). Cultivate Plate B in galactose media (10 mM galactose, lacking glucose)[11]. Allow 24 hours for metabolic adaptation.

  • Compound Treatment: Treat both plates with a concentration gradient of your pyrazole carboxamide candidate. Self-Validation Step: Include a known SDHI (e.g., fluxapyroxad) as a positive control and vehicle (DMSO) as a negative control.

  • Incubation & Readout: Incubate for 24 hours. Measure cellular ATP levels using a standard luminescence-based viability assay[11].

  • Data Interpretation: Calculate the IC₅₀ for both plates. A compound is definitively classified as a mitochondrial toxicant if the IC₅₀ in the galactose media is at least 2 to 3 times lower than in the glucose media[10]. If toxicity is equal across both plates, the compound is a general cytotoxin[8].

Q: The Glu/Gal assay confirmed mitochondrial toxicity, but how do I determine if the compound is an Electron Transport Chain (ETC) inhibitor or an uncoupler?

A: To define the exact mode of action, you must measure the Oxygen Consumption Rate (OCR) in real-time using an extracellular flux analyzer (e.g., Agilent Seahorse XF)[12]. By sequentially injecting specific mitochondrial modulators, you can isolate exactly which part of the respiratory chain your pyrazole carboxamide is disrupting[13].

G Start Seed Cells & Add Compound Basal Measure Basal OCR Start->Basal Oligo Inject Oligomycin (ATP Synthase Inhibitor) Basal->Oligo FCCP Inject FCCP (Uncoupler) Oligo->FCCP RotAA Inject Rot/AA (Complex I/III Inhibitors) FCCP->RotAA Analyze Calculate Mito Tox Index RotAA->Analyze

Seahorse XF Mito Tox assay workflow for characterizing mitochondrial dysfunction.

Protocol 2: Seahorse XF Mito Tox Assay

This protocol provides a quantitative measurement of the magnitude and specific type of mitochondrial toxicity[12].

Step-by-Step Methodology:

  • Sensor Hydration & Cell Seeding: Hydrate the sensor cartridge overnight. Seed cells in a specialized XF 96-well microplate and incubate until confluent[13].

  • Pre-treatment: Expose the cells to the pyrazole carboxamide candidate for a designated time (e.g., 1 to 24 hours) prior to the assay[12].

  • Modulator Loading: Load the sensor cartridge ports with standardized modulators:

    • Port A: Oligomycin (ATP synthase inhibitor)[13].

    • Port B: FCCP (Protonophoric uncoupler)[13].

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)[13].

  • Execution & Real-Time Measurement: Run the XF Analyzer. The system will measure Basal OCR, then sequentially inject the modulators, measuring OCR after each injection to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration[13].

  • Data Analysis & Causality:

    • ETC Inhibitor Profile (Typical for Pyrazole Carboxamides): A decrease in Basal OCR and a blunted FCCP-induced maximal respiration compared to the vehicle control[12].

    • Uncoupler Profile: An abnormal increase in Basal OCR and Oligomycin OCR, indicating protons are leaking across the membrane independently of ATP synthase[12].

Table 2: Interpreting Seahorse XF OCR Parameters

InjectionTarget ComplexCausality / Purpose
None (Basal) N/AEstablishes baseline cellular oxygen demand before experimental inhibition[12].
Oligomycin Complex V (ATP Synthase)Inhibits ATP production. The resulting drop in OCR reveals the exact proportion of respiration dedicated to ATP synthesis[13].
FCCP Inner Mitochondrial MembraneCollapses the proton gradient, forcing the ETC to work at maximum capacity to restore it. Reveals the cell's "Reserve Capacity"[13].
Rotenone / Antimycin A Complex I & Complex IIICompletely shuts down mitochondrial respiration. Any remaining OCR is strictly non-mitochondrial, acting as a self-validating baseline[12][13].

References

  • "Network analysis of toxic endpoints of fungicides in zebrafish - PMC", nih.gov. 4

  • "3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5 | Benchchem", benchchem.com. 1

  • "Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents", doi.org. 5

  • "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC", nih.gov.6

  • "Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives", mdpi.com. 2

  • "ANSES OPINION on Updating data on succinate dehydrogenase inhibitor (SDHI)-based plant protection substances", anses.fr. 3

  • "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module", acs.org. 7

  • "Functional Mitochondrial Toxicity Assay (Seahorse XFe96)", evotec.com. 13

  • "Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution", agilent.com. 12

  • "ToxProfiler MAX", toxys.com.10

  • "The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development", agilent.com. 9

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  • "Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays", mdpi.com. 11

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidine Analogs as Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine analogs, a promisin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine analogs, a promising scaffold for the development of histamine H3 receptor (H3R) antagonists. The histamine H3 receptor, primarily expressed in the central nervous system (CNS), acts as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters.[1] Consequently, H3R antagonists are being investigated for their therapeutic potential in a range of neurological and cognitive disorders.[2][3] This document synthesizes findings from various studies to offer a comparative overview of how structural modifications to this scaffold impact its pharmacological activity.

The Core Scaffold: A Foundation for H3R Antagonism

The 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine core represents a non-imidazole class of H3R antagonists. This is significant as imidazole-based antagonists have been associated with liabilities such as inhibition of cytochrome P450 enzymes. The general structure consists of three key components: a 1-methyl-pyrazole ring, a piperidine ring, and a methylene linker. The nitrogen atom of the piperidine ring is crucial for interaction with the receptor.[1]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at different positions of the scaffold on the binding affinity and activity at the histamine H3 receptor.

Modifications of the Piperidine Ring

The piperidine moiety is a critical element for the dual activity at H3 and σ1 receptors in some analogs.[4] For H3R antagonism, substitutions on the piperidine nitrogen are pivotal for enhancing potency.

  • N-Alkylation: Simple N-alkylation of the piperidine can lead to potent H3R antagonists. The nature and size of the alkyl group are critical.

  • Introduction of Ether Linkages: Analogs with an ether linkage at the 4-position of the piperidine ring have shown significant H3R antagonistic activity.[3]

  • Carbamate Derivatives: A series of N-alkyl carbamates derived from N-piperidinoalkan-1-ols have been evaluated, with some compounds showing high in vitro potency.[2]

Modifications of the Pyrazole Ring

The pyrazole ring offers several positions for substitution, allowing for fine-tuning of the molecule's properties.

  • Substitution at the 1-position: While this guide focuses on N-methylated pyrazoles, it is a key position for modulating activity in broader pyrazole-containing ligands.

  • Substitution at the 3 and 5-positions: The substitution pattern on the pyrazole ring significantly influences the biological activity of pyrazole derivatives.[5]

The Methylene Linker

The methylene linker connecting the pyrazole and piperidine rings plays a role in the conformational flexibility of the molecule, which can impact receptor binding. While direct SAR on linker length for this specific scaffold is not extensively documented in the provided results, in related series, the linker length is a critical determinant of activity.[6]

Comparative Data of Analogs

The following table summarizes the structure-activity relationship of selected 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine analogs and related compounds. The data is compiled from various sources to provide a comparative overview.

Compound IDR (Substitution on Piperidine Nitrogen)Biological Activity (Ki or IC50)TargetReference
Analog 1 -CH3Data not availableH3RN/A
Analog 2 -CH2CH2-PhenylData not availableH3RN/A
Related Cpd 1 -(CH2)3-O-PhenylpA2 = 7.2H3R[2]
Related Cpd 2 4-Piperidinol coreHigh affinityhH3R[3]
Related Cpd 3 Piperazine instead of PiperidinehH3R Ki = 3.17 nM, σ1R Ki = 1531 nMH3R, σ1R[1][4]
Related Cpd 4 PiperidinehH3R Ki = 7.70 nM, σ1R Ki = 3.64 nMH3R, σ1R[1][4]

Experimental Protocols

General Synthesis of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine Analogs

The synthesis of these analogs typically involves a multi-step process. A general approach is outlined below, based on common synthetic strategies for 4-substituted piperidines and pyrazoles.[7][8][9]

Step 1: Synthesis of the Pyrazole Moiety A common route to 1-methyl-1H-pyrazole-5-carbaldehyde involves the Vilsmeier-Haack reaction on an appropriate precursor.

Step 2: Synthesis of the Substituted Piperidine The desired N-substituted piperidine can be synthesized through various methods, including reductive amination of a suitable piperidone or alkylation of piperidine.[8]

Step 3: Coupling of the Pyrazole and Piperidine Moieties The pyrazole and piperidine fragments are typically coupled via reductive amination between the pyrazole-5-carbaldehyde and the N-substituted 4-aminopiperidine.

Diagram of a General Synthetic Workflow

G cluster_pyrazole Pyrazole Synthesis cluster_piperidine Piperidine Synthesis cluster_coupling Coupling start_pyrazole Pyrazole Precursor vilsmeier Vilsmeier-Haack Reaction start_pyrazole->vilsmeier pyrazole_aldehyde 1-Methyl-1H-pyrazole-5-carbaldehyde vilsmeier->pyrazole_aldehyde reductive_amination Reductive Amination pyrazole_aldehyde->reductive_amination start_piperidine Piperidine Precursor substitution N-Substitution start_piperidine->substitution substituted_piperidine N-Substituted Piperidine substitution->substituted_piperidine substituted_piperidine->reductive_amination final_product Target Analog reductive_amination->final_product

Caption: General synthetic workflow for the preparation of target analogs.

Histamine H3 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the human histamine H3 receptor.[10][11]

Materials:

  • HEK293 cells stably expressing the human H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Non-specific binding control: Clobenpropit (10 µM).

  • Test compounds.

  • GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest H3R-expressing cells, homogenize in membrane preparation buffer, and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, diluted test compounds at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add [3H]-Nα-methylhistamine to a final concentration of ~1-3 nM.

  • Incubation: Incubate the plates for 60-120 minutes at 25-27°C.

  • Filtration: Rapidly filter the incubation mixture through GF/C filter plates and wash with ice-cold wash buffer.

  • Counting: Dry the filter plates, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding curves.

Diagram of H3R Binding Assay Workflow

G start Prepare H3R-expressing cell membranes setup Incubate membranes with test compound and [3H]-Nα-methylhistamine start->setup filter Filter and wash to separate bound and free radioligand setup->filter count Quantify bound radioactivity using a scintillation counter filter->count analyze Analyze data to determine Ki values count->analyze

Caption: Workflow for the histamine H3 receptor radioligand binding assay.

Histamine H3 Receptor Functional Assay ([35S]GTPγS Binding)

This assay measures the functional activity of the compounds as inverse agonists at the H3 receptor by quantifying their effect on G-protein activation.[12]

Materials:

  • H3R-expressing cell membranes.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, 0.1% BSA, pH 7.4.

  • [35S]GTPγS.

  • Test compounds.

  • Unlabeled GTPγS for non-specific binding.

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, assay buffer, and serial dilutions of the test compounds.

  • Incubation: Pre-incubate for 15 minutes at 30°C.

  • Reaction Initiation: Add [35S]GTPγS to a final concentration of ~0.1 nM.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/C filter plates and wash with ice-cold buffer.

  • Counting: Measure the bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the compound concentration to determine pIC50 values.

Conclusion

The 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine scaffold serves as a valuable starting point for the design of potent and selective non-imidazole histamine H3 receptor antagonists. The structure-activity relationship studies, although fragmented across literature, indicate that modifications to the piperidine nitrogen and the pyrazole ring are key to modulating the pharmacological profile of these compounds. Further systematic exploration of the chemical space around this scaffold, guided by the principles outlined in this guide, holds promise for the discovery of novel therapeutics for CNS disorders.

References

  • de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Fleming, F. F., & Wang, Q. (2003). Mild general synthesis of 4-substituted piperidines. Chemical Communications, (7), 854-855. [Link]

  • Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 144(6), 788-800. [Link]

  • kyanite. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]

  • Arulraj, R., & Nithya, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Patel, G., et al. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Annals of Neurosciences, 19(2), 59-65. [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. [Link]

  • Jongejan, A., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 46(25), 5384-5395. [Link]

  • Patel, G., et al. (2012). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Annals of Neurosciences, 19(2), 59-65. [Link]

  • Dompe S.P.A. (2010). Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists.
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). [Link]

  • Bartolini, F., et al. (2022). Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. Molecules, 27(9), 2948. [Link]

  • Szymański, J., et al. (2021). Discovery of Potential, Dual-Active Histamine H 3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 26(8), 2252. [Link]

  • Meier, G., et al. (2005). Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(6), 403-407. [Link]

  • Anderson, J. T., et al. (2010). Investigation of 4-piperidinols as novel H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6246-6249. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4676-4695. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4676-4695. [Link]

  • DrugTarget.com. (2026, January 10). H3 receptor antagonists 13g(Johnson & Johnson). [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

  • Ghelfi, F., et al. (2000). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Il Farmaco, 55(4), 296-306. [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry, 72(37), 20658-20669. [Link]

  • Reddy, M. P., et al. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence is a testament to its ability to...

Author: BenchChem Technical Support Team. Date: March 2026

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a molecule. Consequently, the efficient and selective synthesis of substituted piperidines is a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this privileged scaffold, grounded in experimental data and field-proven insights.

Catalytic Hydrogenation of Pyridine Derivatives: The Workhorse Approach

The catalytic hydrogenation of substituted pyridines is arguably the most direct and atom-economical method for accessing the piperidine core.[1][2] This approach is widely employed in both academic and industrial settings due to its scalability and the ready availability of pyridine starting materials.

The Science Behind the Synthesis: Mechanism and Key Considerations

The hydrogenation of the aromatic pyridine ring is a thermodynamically favorable but kinetically challenging transformation due to the ring's inherent stability. The reaction proceeds via the stepwise addition of hydrogen atoms to the pyridine ring, mediated by a heterogeneous or homogeneous metal catalyst. The mechanism typically involves the adsorption of the pyridine onto the catalyst surface, followed by the sequential transfer of hydrogen atoms.[3]

A critical aspect of this method is the potential for the nitrogen atom in both the pyridine starting material and the piperidine product to poison the catalyst by strongly coordinating to the metal center.[1] To mitigate this, reactions are often carried out under acidic conditions (e.g., in acetic acid), which protonates the nitrogen, reducing its coordinating ability and activating the ring towards reduction.[2]

The choice of catalyst is paramount and is dictated by the substitution pattern of the pyridine and the desired selectivity. Common catalysts include platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and various rhodium and ruthenium catalysts.[4][5]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[6]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[6]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1][6]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.[6]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated, and the residue is basified and extracted with an organic solvent to afford the piperidine product.

Performance Comparison: Catalytic Hydrogenation
Catalyst SystemSubstrateConditionsYield (%)Key AdvantagesKey DisadvantagesReference
PtO₂/AcOH2-Methylpyridine50 bar H₂, RT, 16h>99High efficiency, broad applicabilityRequires high pressure, acidic conditions[7]
Rh₂O₃/TFE2-Phenylpyridine5 bar H₂, 40°C, 16h>99Milder conditions, good functional group toleranceCatalyst can be expensive[7]
Pd/C/AcOH5-Aryl-nicotinic acid methyl ester30 bar H₂, 80°C, 48hHighScalable, effective for electron-deficient pyridinesHigh temperature and pressure, potential for over-reduction[4]
Rh/KB (Electrocatalytic)PyridineAmbient T&PHighMild conditions, no H₂ gas requiredRequires specialized electrochemical setup[2]

Reductive Amination: Constructing the Ring from Acyclic Precursors

Reductive amination is a powerful and versatile strategy for the synthesis of highly substituted piperidines from acyclic precursors, most commonly 1,5-dicarbonyl compounds or their equivalents.[2] This method involves the formation of one or two C-N bonds in a single synthetic operation.

The Science Behind the Synthesis: One-Pot vs. Two-Step and Stereochemical Control

The reaction proceeds through the formation of an imine or iminium ion intermediate from the condensation of an amine with a carbonyl group, which is then reduced in situ to the corresponding amine.[1][8] When a 1,5-dicarbonyl compound is treated with a primary amine or ammonia, a double condensation and subsequent intramolecular cyclization and reduction can occur to form the piperidine ring.

The choice of reducing agent is critical for the success of the reaction. Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they preferentially reduce the iminium ion over the carbonyl group, minimizing the formation of alcohol byproducts.[8] Stronger reducing agents like sodium borohydride (NaBH₄) can be used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[8]

The stereochemical outcome of the reaction can often be controlled by the choice of substrates and reaction conditions, making it a valuable tool for the synthesis of specific diastereomers.[5]

Experimental Protocol: One-Pot Reductive Amination

This protocol provides a general guideline for a one-pot reductive amination to synthesize a substituted piperidine.

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add the 1,5-dicarbonyl compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Acid Catalyst (Optional): For less reactive substrates, add a catalytic amount of acetic acid (0.1-1.0 equiv.).[8]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.1-1.5 equiv.) portion-wise to the stirred solution.[8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude piperidine. Purify as necessary.

Aza-Diels-Alder Reaction: A Convergent Approach to Complex Piperidines

The aza-Diels-Alder reaction is a powerful cycloaddition reaction that constructs the piperidine ring in a highly convergent manner, often with excellent control over stereochemistry.[2] This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile, or more commonly, a diene with an imine (the aza-dienophile).

The Science Behind the Synthesis: Concerted vs. Stepwise and Asymmetric Catalysis

The mechanism of the aza-Diels-Alder reaction can be either a concerted pericyclic process or a stepwise pathway involving a zwitterionic intermediate.[9][10] The reaction is often promoted by Lewis acids, which coordinate to the imine nitrogen, lowering the LUMO energy of the dienophile and accelerating the reaction.[11][12] This Lewis acid activation can also influence the stereochemical outcome of the reaction.

Significant advances have been made in the development of asymmetric aza-Diels-Alder reactions, which provide access to enantioenriched piperidine derivatives. These methods typically employ chiral Lewis acids or chiral Brønsted acids as catalysts to control the facial selectivity of the cycloaddition.

Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

The following is a general procedure for a Lewis acid-catalyzed aza-Diels-Alder reaction.

  • Reaction Setup: To a solution of the imine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere at a reduced temperature (e.g., -78 °C), add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 equiv).[2]

  • Diene Addition: Stir the mixture for a short period before the diene (1.0-1.5 equiv) is added.[2]

  • Reaction Execution: Stir the reaction at the low temperature for several hours to days, with progress monitored by thin-layer chromatography.

  • Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature, and separate the layers. Extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford the cycloadduct.

Modern Synthetic Strategies: C-H Functionalization and Biocatalysis

In recent years, significant efforts have been directed towards the development of more efficient and selective methods for the synthesis of substituted piperidines. Two of the most promising areas of research are direct C-H functionalization and biocatalysis.

C-H Functionalization: A Direct Approach to Piperidine Diversification

Direct C-H functionalization offers a paradigm shift in the synthesis of substituted piperidines, allowing for the introduction of new substituents directly onto a pre-formed piperidine ring without the need for pre-functionalization.[3] Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines at the C2, C3, and C4 positions.[3][13] The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.[3]

The mechanism of Rh(III)-catalyzed C-H functionalization is complex and can involve several pathways, including concerted metalation-deprotonation (CMD) and oxidative addition.[13][14] These methods provide a highly efficient route to a diverse range of substituted piperidines that would be challenging to access through traditional methods.

Biocatalysis: The Green Chemistry Approach

Biocatalytic methods for the synthesis of substituted piperidines are gaining increasing attention due to their potential for high selectivity, mild reaction conditions, and environmental sustainability.[15][16] Chemo-enzymatic cascades, for example, can be employed for the asymmetric dearomatization of pyridines to produce enantioenriched piperidines.[15] One such cascade involves the use of an amine oxidase and an ene-imine reductase to achieve a dynamic kinetic resolution, affording the desired piperidine enantiomer with high selectivity.[15]

Experimental Protocol: Chemo-enzymatic Synthesis of a Chiral Piperidine

This protocol is a conceptual overview of a chemo-enzymatic cascade for the synthesis of a chiral 3-substituted piperidine.

  • Chemical Step: A substituted pyridine is first activated and partially reduced chemically to form a tetrahydropyridine intermediate.

  • Biocatalytic Cascade: The tetrahydropyridine is then subjected to a biocatalytic cascade in an aqueous buffer.

    • Oxidation: An amine oxidase selectively oxidizes the tetrahydropyridine to a dihydropyridinium intermediate.

    • Reduction: An ene-imine reductase (EneIRED) then stereoselectively reduces the dihydropyridinium intermediate to the enantioenriched piperidine product.

  • Work-up and Purification: The product is extracted from the aqueous reaction mixture with an organic solvent and purified by standard chromatographic techniques.

Comparative Summary of Synthesis Routes

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsStereocontrolScalability
Catalytic Hydrogenation Atom-economical, scalable, directRequires high pressure, potential catalyst poisoning, limited functional group toleranceHigh to quantitativeGenerally poor unless chiral auxiliaries or catalysts are usedExcellent
Reductive Amination Versatile, good for complex substitutions, can be stereoselectiveRequires acyclic precursors, potential for side reactionsModerate to highGood to excellent with appropriate substrates and conditionsGood
Aza-Diels-Alder Convergent, excellent stereocontrol, builds complexity quicklySubstrate scope can be limited, requires specific diene/dienophile pairsModerate to highExcellent, especially in asymmetric variantsModerate
C-H Functionalization Direct functionalization, high step economyCan require directing groups, catalyst-controlled selectivityModerate to highGood to excellent with appropriate catalystsModerate, but improving
Biocatalysis High enantioselectivity, mild conditions, environmentally friendlyEnzyme availability and stability can be limiting, substrate scope can be narrowModerate to highExcellentCan be challenging, but improving with enzyme engineering

Visualizing the Synthetic Pathways

To further clarify the logic behind these synthetic routes, the following diagrams, generated using the DOT language, illustrate the core transformations.

Catalytic_Hydrogenation Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine H₂, Catalyst (e.g., PtO₂, Rh/C) Acidic Conditions caption Figure 1: Catalytic Hydrogenation of Pyridine.

Figure 1: Catalytic Hydrogenation of Pyridine.

Reductive_Amination Dicarbonyl 1,5-Dicarbonyl Compound Piperidine Substituted Piperidine Dicarbonyl->Piperidine Amine Primary Amine or Ammonia Amine->Piperidine Reducing Agent (e.g., NaBH(OAc)₃) caption Figure 2: Reductive Amination.

Figure 2: Reductive Amination.

Aza_Diels_Alder Diene Diene Tetrahydropyridine Tetrahydropyridine Diene->Tetrahydropyridine Imine Imine (Aza-dienophile) Imine->Tetrahydropyridine Lewis Acid or Chiral Catalyst caption Figure 3: Aza-Diels-Alder Reaction.

Figure 3: Aza-Diels-Alder Reaction.

CH_Functionalization Piperidine Piperidine Substituted_Piperidine Substituted Piperidine Piperidine->Substituted_Piperidine Rh or Mn Catalyst Oxidant/Coupling Partner caption Figure 4: C-H Functionalization.

Sources

Validation

A Comparative Guide to the Biological Activity of Novel CHK1 Inhibitors: A Framework for Evaluating 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine

Introduction: The Critical Role of CHK1 in Oncology Inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation by preventing them from repairing induced damage, ultimate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of CHK1 in Oncology

Inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation by preventing them from repairing induced damage, ultimately leading to a form of cell death known as mitotic catastrophe.[5] Furthermore, CHK1 inhibitors have shown promise as monotherapy agents by inducing high levels of replication stress, leading to tumor cell death.[7][8]

This guide provides a comprehensive framework for characterizing the biological activity of a novel pyrazole-containing compound, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine , against a panel of well-characterized, clinical-stage CHK1 inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous kinase inhibitors.[9][10][11][12] This guide will detail the necessary experimental workflows, from initial biochemical potency to cellular mechanism of action and phenotypic outcomes, to rigorously assess its potential as a therapeutic agent.

The Landscape of CHK1 Inhibition: Benchmark Compounds

To effectively evaluate a novel compound, its performance must be benchmarked against established inhibitors with known activity profiles. For this guide, we will use the following as comparators:

  • Prexasertib (LY2606368): A potent, ATP-competitive CHK1 inhibitor that also shows activity against CHK2.[13][14] It has been extensively studied preclinically and in clinical trials, demonstrating both monotherapy and chemosensitization activity.[7][8][15]

  • Rabusertib (LY2603618): A highly selective and potent inhibitor of CHK1.[16][17] It effectively abrogates the G2/M DNA damage checkpoint and has been shown to enhance the anti-tumor effects of agents like gemcitabine.[16][17]

  • GDC-0575 (ARRY-575): A highly selective, orally available small-molecule inhibitor of CHK1.[18][19] It has demonstrated synergistic effects with DNA-damaging agents and can induce apoptosis in cancer cells.[18][20]

A Multi-Tiered Experimental Framework for Characterization

A systematic, multi-tiered approach is essential to build a comprehensive biological activity profile for a novel inhibitor. This workflow progresses from direct enzyme inhibition to cellular target engagement and, finally, to the desired anti-cancer phenotypic effects.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Tier 3: Phenotypic Cellular Assays a Biochemical Kinase Assay (Determine IC50 vs. CHK1) b Kinase Selectivity Panel (Assess Off-Target Activity) a->b Confirm Potency & Specificity c Target Engagement Assay (Western Blot for pCHK1) a->c Progress to Cellular Context d Pathway Modulation Assay (Assess Downstream Effects) c->d Confirm Cellular Activity e Monotherapy Cell Viability (Determine GI50) c->e Assess Functional Outcome f Chemosensitization Assay (Combination with Gemcitabine) e->f Evaluate Therapeutic Potential

Caption: A multi-tiered workflow for characterizing novel CHK1 inhibitors.

Tier 1: In Vitro Biochemical Potency and Selectivity

The foundational step is to determine if the test compound directly inhibits the CHK1 enzyme and to what extent it interacts with other kinases.

Causality: A potent IC50 value in a biochemical assay confirms direct interaction with the kinase domain. However, potent activity is only meaningful if it is also selective. A broad kinase profile can lead to off-target toxicities. Therefore, assessing both potency and selectivity is a critical first step.

Comparative Biochemical Potency of CHK1 Inhibitors

InhibitorTarget(s)IC50 / Ki (nM)Reference
4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine CHK1To be determinedN/A
Prexasertib (LY2606368)CHK1, CHK2Ki = 0.9, IC50 < 1 (CHK1); IC50 = 8 (CHK2)[13][14][21]
Rabusertib (LY2603618)CHK1IC50 = 7[13][16][17][22]
GDC-0575 (ARRY-575)CHK1IC50 = 1.2[18][19]

Experimental Protocol: Biochemical CHK1 Kinase Assay

This protocol describes a common method to determine the IC50 value of a test compound against purified CHK1 enzyme.

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer.

    • Dilute recombinant human CHK1 enzyme to the desired concentration (e.g., 5 ng/µL) in 1X Kinase Assay Buffer.[23]

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare substrate and ATP solutions at the required concentrations.[23]

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Prepare a Master Mix containing 1X Kinase Assay Buffer, ATP, and a suitable CHK1 substrate.[23]

    • Add 12.5 µL of the Master Mix to every well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the diluted CHK1 enzyme to each well.

    • Incubate the plate at 30°C for 45-60 minutes.[23][24]

  • Signal Detection:

    • Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).[23]

    • Add 25 µL of ADP-Glo™ Reagent, incubate for 45 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent, incubate for another 45 minutes at room temperature.[23]

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[24]

Tier 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound inhibits the purified enzyme is not sufficient; it must also engage its target within the complex environment of a living cell.

Causality: A Western blot for phosphorylated CHK1 (pCHK1) at an autophosphorylation site like Ser296 provides direct evidence of target engagement.[25] When CHK1 is inhibited, its autophosphorylation decreases. This confirms the compound is cell-permeable and binds to CHK1 in its native context.

G DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR senses CHK1_inactive CHK1 (Inactive) ATR->CHK1_inactive phosphorylates & activates CHK1_active CHK1 (Active) pS317/pS345 CHK1_inactive->CHK1_active CDC25 Cdc25 Phosphatases CHK1_active->CDC25 phosphorylates & inactivates Test_Compound 4-[(1-methyl-1H-pyrazol-5-yl) -methyl]piperidine Test_Compound->CHK1_active INHIBITS CDK CDK/Cyclin Complexes CDC25->CDK activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S-Phase) CDK->Cell_Cycle_Arrest promotes progression, inhibition causes arrest

Sources

Comparative

Introduction: The Ascendancy of the Pyrazole Scaffold in Modern Oncology

An In-Depth Technical Guide to the In Vivo Validation of Pyrazole Derivatives' Anticancer Activity The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Validation of Pyrazole Derivatives' Anticancer Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with a wide array of pharmacological activities.[1][2] In oncology, this versatility has been particularly impactful. Pyrazole derivatives have demonstrated potent efficacy against various cancers by modulating a range of biological targets.[3][4] This has culminated in the successful clinical development and approval of several pyrazole-based drugs, including the ALK inhibitor Crizotinib, the FGFR inhibitor Erdafitinib, and the JAK inhibitor Ruxolitinib, solidifying the importance of this chemical motif in the oncologist's armamentarium.[3]

This guide provides a comparative analysis of the in vivo validation of three distinct pyrazole derivatives, each with a unique mechanism of action, benchmarked against a standard-of-care chemotherapeutic agent. We will delve into the experimental design, present comparative efficacy and toxicity data, and provide detailed protocols to equip researchers with the knowledge to conduct similar evaluations.

Comparative In Vivo Efficacy Analysis: A Multi-Mechanistic Approach

To illustrate the therapeutic potential of pyrazole derivatives, we will compare three compounds targeting different cancer-relevant pathways:

  • BAY 1895344 (Elimusertib): A highly potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA Damage Response (DDR) pathway.[5][6]

  • Celecoxib: A selective Cyclooxygenase-2 (COX-2) inhibitor with well-documented anti-inflammatory and anticancer properties.[7][8]

  • SC-560: A selective Cyclooxygenase-1 (COX-1) inhibitor, offering a mechanistic counterpoint to Celecoxib.[9]

These will be compared against Cisplatin , a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors, including ovarian cancer.[10]

The following data is a synthesized representation from preclinical studies to illustrate a typical comparative outcome in a human ovarian cancer (A2780) xenograft model.

Table 1: Comparative In Vivo Efficacy in an Ovarian Cancer Xenograft Model
CompoundDosing ScheduleMean Tumor Volume Reduction (%) vs. ControlMean Body Weight Change (%)Notes
Vehicle Control 5 mL/kg, p.o., daily0%+2%Tumor growth baseline.
BAY 1895344 50 mg/kg, p.o., b.i.d., 3 days on/4 days off75%-5%Significant tumor growth inhibition, especially in DDR-deficient models.[11][12]
Celecoxib 10 mg/kg, p.o., daily45%-1%Moderate tumor inhibition; often studied for chemopreventive effects.[13][14]
SC-560 3 mg/kg, p.o., twice daily55%-3%Demonstrates significant tumor suppression, potentially via anti-angiogenic effects.[10]
Cisplatin 3 mg/kg, i.p., every other day68%-10%Effective but associated with higher toxicity.[10]

Key In Vivo Experimental Protocols

The credibility of any in vivo study hinges on the robustness of its methodology. Below are detailed protocols for establishing a xenograft model and assessing treatment efficacy and toxicity.

Protocol 1: Human Tumor Xenograft Model Establishment and Efficacy Study

Objective: To evaluate the in vivo anticancer activity of pyrazole derivatives by measuring their effect on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., A2780 ovarian carcinoma)

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS, cell culture medium (e.g., RPMI-1640)

  • Test compounds (BAY 1895344, Celecoxib, SC-560), positive control (Cisplatin), and vehicle

  • Calipers, analytical balance, sterile syringes and needles

Methodology:

  • Cell Preparation: Culture A2780 cells under standard conditions. On the day of inoculation, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group). This is Day 0 of the study.

  • Compound Administration: Administer the compounds and vehicle according to the schedules outlined in Table 1. Oral (p.o.) administration is performed via gavage, while intraperitoneal (i.p.) injections are delivered into the peritoneal cavity.

  • Efficacy Measurement: Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size (e.g., ~1500 mm³) or at the end of the planned treatment period. Euthanize mice, and excise tumors for weighing and further ex vivo analysis (e.g., histology, biomarker analysis).

Workflow for In Vivo Xenograft Study

G cluster_prep Preparation Phase cluster_implant Implantation Phase cluster_study Treatment Phase cluster_analysis Analysis Phase cell_culture 1. Cell Culture (A2780 Ovarian Cancer) cell_prep 2. Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep inoculation 3. Subcutaneous Inoculation in Mice cell_prep->inoculation monitoring 4. Tumor Growth Monitoring inoculation->monitoring randomization 5. Randomization (Tumor Volume ~100 mm³) monitoring->randomization treatment 6. Compound Administration randomization->treatment data_collection 7. Efficacy Measurement (Tumor Volume & Body Weight) treatment->data_collection endpoint 8. Study Endpoint & Euthanasia data_collection->endpoint ex_vivo 9. Ex Vivo Analysis (Tumor Weight, Biomarkers) endpoint->ex_vivo

Caption: Workflow of a typical in vivo xenograft efficacy study.

Protocol 2: In Vivo Toxicity Assessment

Objective: To monitor the general health and well-being of the animals during treatment to assess compound toxicity.

Methodology:

  • Body Weight: Measure the body weight of each mouse at least twice a week. Significant weight loss (>15-20%) is a primary indicator of toxicity and may require dose reduction or cessation of treatment for that animal.

  • Clinical Observations: Perform daily clinical observations for signs of distress, including changes in posture, activity level, grooming (piloerection), and feeding/drinking behavior.

  • Post-Mortem Analysis: At the end of the study, major organs (liver, kidney, spleen, etc.) can be harvested, weighed, and fixed in formalin for histopathological analysis to identify any treatment-related tissue damage.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug development. Pyrazole derivatives achieve their anticancer effects by targeting diverse and critical cellular pathways.

BAY 1895344 and the DNA Damage Response (DDR)

Cancer cells often exhibit high levels of replication stress and may have defects in certain DDR pathways (e.g., ATM mutations), making them highly dependent on the ATR pathway for survival.[6] BAY 1895344 exploits this dependency. By inhibiting ATR, it prevents cell cycle arrest and DNA repair, leading to the accumulation of catastrophic DNA damage and ultimately cell death, a concept known as synthetic lethality.[5][11]

G cluster_DDR DNA Damage Response Pathway DNA_Damage Replication Stress & DNA Damage ATR ATR Kinase DNA_Damage->ATR ATM ATM Kinase DNA_Damage->ATM (DSBs) CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest Apoptosis Apoptosis note In ATM-deficient tumors, inhibition of ATR by BAY 1895344 leads to synthetic lethality and enhanced apoptosis. BAY1895344 BAY 1895344 BAY1895344->ATR inhibits

Caption: Simplified ATR signaling pathway and its inhibition.

Celecoxib, SC-560, and the Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are key to the conversion of arachidonic acid into prostaglandins (e.g., PGE2).[14] In cancer, COX-2 is often overexpressed and contributes to inflammation, angiogenesis, and cell proliferation.[8] Celecoxib selectively inhibits COX-2, thereby reducing PGE2 production and its downstream pro-tumorigenic effects.[7] Conversely, SC-560 selectively inhibits the constitutively expressed COX-1. While less commonly associated with cancer, COX-1 has also been implicated in tumor growth and angiogenesis, particularly in ovarian and hepatocellular carcinomas.[15] The differential effects of these two inhibitors highlight the nuanced roles of the COX isoforms in cancer biology.

G cluster_COX Prostaglandin Synthesis Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGE2 Prostaglandin E2 (PGE2) COX1->PGE2 COX2->PGE2 TumorEffects Pro-Tumorigenic Effects (Proliferation, Angiogenesis, Inflammation) PGE2->TumorEffects Celecoxib Celecoxib Celecoxib->COX2 inhibits SC560 SC-560 SC560->COX1 inhibits

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Inhibitors

Introduction: The Pyrazole Scaffold and the Power of In Silico Prediction The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Power of In Silico Prediction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," forming the core of numerous approved drugs and clinical candidates targeting a vast array of proteins.[1][2][3][4] The versatility of the pyrazole core allows for facile substitution, enabling chemists to fine-tune the steric and electronic properties of inhibitors to achieve high potency and selectivity for their intended biological targets.[1][2] These targets span multiple therapeutic areas, including inflammation (COX inhibitors), oncology (kinase and tubulin inhibitors), and infectious diseases (HIV-1 RT and DNA gyrase inhibitors).[3][5][6][7]

In the rational design and optimization of these potent molecules, in silico molecular docking has become an indispensable tool.[8][9][10] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[9][10] By simulating these molecular interactions, researchers can rapidly screen large virtual libraries of pyrazole derivatives, prioritize compounds for synthesis, and generate hypotheses about structure-activity relationships (SAR) that guide further optimization.[9][11] This guide provides a comparative overview of docking studies for pyrazole inhibitors against several key protein classes, details a validated experimental protocol, and explains the critical reasoning behind methodological choices to ensure scientific rigor.

Comparative Docking Analysis Across Key Protein Targets

The efficacy of a docking study is fundamentally tied to the specific protein target and the computational tools employed. Different software suites utilize distinct search algorithms and scoring functions, which can lead to variations in predicted binding energies and poses.[12][13] Here, we compare reported docking results for pyrazole inhibitors against three major classes of therapeutic targets: Cyclooxygenases (COX), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Cyclooxygenase (COX) Inhibitors

The pyrazole scaffold is famously represented by Celecoxib, a selective COX-2 inhibitor. Docking studies are crucial for understanding the structural basis of this selectivity over the COX-1 isoform, which helps in designing new anti-inflammatory agents with reduced gastrointestinal side effects.[3][5]

Inhibitor Class Target (PDB ID) Docking Software Reported Docking Score (kcal/mol) Key Interacting Residues Reference
Pyrazole CarboxamideCOX-1 / COX-2AutoDock VinaNot Specified (Comparative)Hydrogen bonds, Hydrophobic interactions[5]
General PyrazoleCOX-2Not SpecifiedNot SpecifiedHigh inhibitory effects noted[3]

Table 1: Summary of Docking Studies for Pyrazole-based COX Inhibitors. The primary goal in these studies is often to rationalize the selectivity for COX-2 by analyzing interactions with key residues that differ between the two isoforms.

VEGFR-2 Kinase Inhibitors

VEGFR-2 is a critical receptor tyrosine kinase that regulates angiogenesis, the formation of new blood vessels, making it a prime target in cancer therapy.[1][14] Numerous pyrazole-based compounds have been designed to inhibit its kinase activity.

Inhibitor ID Target (PDB ID) Docking Software Reported Docking Score (kcal/mol) Key Interacting Residues Reference
Pyrazole Derivative 1bVEGFR-2 (2QU5)AutoDock 4.2-10.09Not Specified[15][16]
Pyrazole Derivative 3iVEGFR-2Not Specified-9.685Catalytic amino acids[14]
Pyrazole Derivative 3aVEGFR-2Not Specified-7.520Catalytic amino acids[14]
Pyrazole-PyrazolineVEGFR-2AutoDock Vina-11.0 (for redocked ligand)Hydrophobic and H-bond interactions[17]

Table 2: Comparative Docking Data for Pyrazole-based VEGFR-2 Inhibitors. The docking scores highlight the strong binding potential of these compounds within the ATP-binding pocket of the kinase. Studies often correlate lower binding energy with higher in vitro inhibitory activity.[14]

CDK2 and Other Kinase Inhibitors

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[1][2] Pyrazoles have been extensively explored as CDK inhibitors.

Inhibitor ID Target (PDB ID) Docking Software Reported Docking Score (kcal/mol) Key Interacting Residues Reference
Indole-Pyrazole 33CDK2Not SpecifiedNot Specified (IC50 = 0.074 µM)Not Specified[1]
Pyrazole Derivative 2bCDK2 (2VTO)AutoDock 4.2-10.35Not Specified[15][16]
Pyrazole-based ligandsCDK2Not SpecifiedNot SpecifiedImproved interactions with Cu(II) complexes[1]
Pyrazole ScaffoldCDK8 (3RGF)Glide (HTVS)> -7.0Strong interactions with the enzyme[18]

Table 3: Comparative Docking Data for Pyrazole-based Kinase Inhibitors. These studies demonstrate the utility of docking in identifying potent inhibitors for various kinases by predicting favorable interactions within the highly conserved ATP-binding site.

Experimental Protocols: A Validated Docking Workflow

The trustworthiness of any docking result hinges on a rigorous and well-documented protocol. A protocol is considered self-validating when it can accurately reproduce the binding pose of a known ligand from a crystal structure.[14][17][19][20][21] Below is a detailed, step-by-step methodology for a standard docking workflow using the widely-cited AutoDock Vina software.[11][12]

Workflow Diagram: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Receptor Structure (e.g., from PDB) CleanPDB 2. Prepare Receptor - Remove water, heteroatoms - Add polar hydrogens - Assign charges (PDBQT) PDB->CleanPDB Grid 6. Define Search Space (Grid Box Generation) CleanPDB->Grid DrawLig 3. Prepare Ligand - Draw 2D structure Convert3D 4. 3D Conversion & Energy Minimization (e.g., using MMFF94) DrawLig->Convert3D LigPDBQT 5. Finalize Ligand - Define rotatable bonds - Save as PDBQT Convert3D->LigPDBQT LigPDBQT->Grid Validation 7. Protocol Validation (Re-dock co-crystalized ligand) Grid->Validation Dock 8. Run Docking Simulation (AutoDock Vina) Validation->Dock Analyze 9. Analyze Results - Rank by docking score - Visualize binding poses Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

Step 1: Receptor Preparation
  • Causality: The initial crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are crucial for calculating interactions.

  • Protocol:

    • Obtain Structure: Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 4URM for DNA gyrase).[7]

    • Clean Protein: Using software like AutoDock Tools (ADT) or Schrödinger Maestro, remove all water molecules, co-factors, and the co-crystallized ligand.[6][8]

    • Add Hydrogens: Add polar hydrogen atoms to the protein. This is critical for defining the correct ionization states of acidic and basic residues and for forming hydrogen bonds.

    • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.[8]

    • Save as PDBQT: Save the prepared receptor in the PDBQT file format, which contains atomic coordinates, charges, and atom types required by AutoDock.[8]

Step 2: Ligand Preparation
  • Causality: The ligand must be converted into a 3D structure with an appropriate low-energy conformation. The software must also know which bonds are rotatable to allow for conformational flexibility during the docking simulation.

  • Protocol:

    • Create 2D Structure: Draw the pyrazole inhibitor using a chemical drawing tool like ChemDraw or MarvinSketch.[8]

    • Convert to 3D and Minimize Energy: Convert the 2D drawing to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[8][15]

    • Set Rotatable Bonds: Define the torsion tree, which specifies the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations.[8]

    • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Docking Protocol Validation (Trustworthiness Check)
  • Causality: Before docking novel compounds, you must prove that your chosen parameters can reliably reproduce a known binding mode. This is the most critical step for ensuring the trustworthiness of your results.

  • Protocol:

    • Extract Co-crystallized Ligand: Take the original ligand that was removed from the PDB file in Step 1. Prepare it as described in Step 2.

    • Re-dock: Dock this ligand back into the receptor's active site using the exact same protocol you will use for your test compounds.

    • Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of < 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[14][19]

Step 4: Grid Generation and Docking Execution
  • Causality: The docking algorithm needs a defined search space to explore. A grid box is created around the protein's active site, focusing the computational effort where binding is expected to occur.

  • Protocol:

    • Define Grid Box: Using ADT, define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding pocket, typically identified from the position of the co-crystallized ligand.[17]

    • Run AutoDock Vina: Execute the docking simulation from the command line, providing the prepared receptor, ligand, and grid configuration files as input.

    • Analyze Output: Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity (docking score) in kcal/mol.

Step 5: Analysis of Results
  • Causality: The docking score provides a quantitative estimate of binding affinity, but visual inspection is essential to understand the underlying interactions that stabilize the complex.

  • Protocol:

    • Examine Scores: The top-ranked pose (most negative binding energy) is considered the most likely binding mode.

    • Visualize Interactions: Load the receptor and the docked ligand pose into a molecular visualization program (e.g., PyMOL, Discovery Studio). Analyze the key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the pyrazole inhibitor and the active site residues.[5][7]

Visualizing Key Concepts in Molecular Docking

To further clarify the principles and relationships in docking studies, the following diagrams are provided.

Key Protein-Ligand Interactions

G cluster_protein Protein Active Site cluster_ligand Pyrazole Inhibitor A ASN 249 B LYS 254 C ALA 250 D Hydrophobic Pocket (Val, Leu, Ile) L {Pyrazole Core | Carbonyl Oxygen | Phenyl Ring} L:f1->A H-Bond L:f1->B H-Bond L:f0->C van der Waals L:f2->D Hydrophobic Interaction

Caption: Common interactions between a pyrazole inhibitor and an active site.

Comparison of Common Docking Software

G cluster_info AutoDock AutoDock / Vina Algorithm: Lamarckian Genetic Algorithm Scoring: Empirical Free Energy Function Pros: Free, Widely Used Cons: Can be slow GOLD GOLD Algorithm: Genetic Algorithm Scoring: GoldScore, ChemScore, etc. Pros: High Accuracy, Flexible Cons: Commercial License Glide Glide (Schrödinger) Algorithm: Hierarchical Search Protocol Scoring: GlideScore (Empirical) Pros: Fast (HTVS), Accurate Cons: Commercial License info Docking programs differ primarily in their search algorithms (how they explore poses) and scoring functions (how they estimate affinity).

Caption: A high-level comparison of popular molecular docking programs.

Conclusion and Future Outlook

Molecular docking is a powerful and cost-effective computational strategy that has significantly accelerated the discovery of novel pyrazole-based inhibitors.[18] As demonstrated, comparative analysis of docking studies reveals both common interaction patterns and target-specific binding modes that are invaluable for guiding drug design. The validity of these in silico predictions, however, is entirely dependent on the rigor of the applied protocol, with methods like re-docking of co-crystallized ligands serving as an essential benchmark for trustworthiness.

The future of drug discovery will see these docking methods integrated more deeply with other computational techniques. The use of molecular dynamics (MD) simulations to refine docked poses and calculate binding free energies with higher accuracy is becoming more common. Furthermore, the integration of machine learning and artificial intelligence to develop more accurate scoring functions and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will undoubtedly enhance the predictive power of these computational pipelines, leading to the faster and more efficient development of the next generation of pyrazole-based therapeutics.[18]

References

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Available from: [Link]

  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Available from: [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • IntechOpen. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Available from: [Link]

  • Academia.edu. A Review on Molecular Docking: Novel Tool for Drug Discovery. Available from: [Link]

  • ResearchGate. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Available from: [Link]

  • Sciforum. MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Available from: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. molecular docking, validation and pharmacokinetic prediction of some designed pyrazole derivatives against dna gyrase. Available from: [Link]

  • Kumar, D., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. Available from: [Link]

  • RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available from: [Link]

  • ResearchGate. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available from: [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Available from: [Link]

  • MDPI. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Available from: [Link]

  • Chemical Methodologies. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Available from: [Link]

  • El-Sayed, N. F., et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Available from: [Link]

  • Al-Suhaibani, S. S., & Al-Salahi, R. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Journal of Chemistry. Available from: [Link]

  • Turkish Computational and Theoretical Chemistry. (2024). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Available from: [Link]

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Validation

Head-to-Head Comparison: Pyrazole vs. Isoxazole Cores in CCR5 Antagonist Design

The development of small-molecule CCR5 antagonists represents a masterclass in structure-activity relationship (SAR) optimization. As a critical co-receptor for the entry of macrophage-tropic (R5) HIV-1 strains into host...

Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule CCR5 antagonists represents a masterclass in structure-activity relationship (SAR) optimization. As a critical co-receptor for the entry of macrophage-tropic (R5) HIV-1 strains into host CD4+ T cells, CCR5 is a prime therapeutic target. Early lead compounds featured flexible connecting chains between a piperidine moiety and an aromatic group. However, these flexible chains suffered from high entropic penalties upon binding and poor pharmacokinetic profiles.

To overcome these limitations, medicinal chemists rigidified the scaffold by replacing the flexible chains with five-membered heterocycles [1]. This guide provides an in-depth, head-to-head comparison of two highly successful heterocyclic cores—pyrazole and isoxazole —analyzing their impact on binding affinity, antiviral potency, and metabolic stability.

Mechanistic Rationale: The Shift to Heterocyclic Cores

The transition from flexible alkyl chains to rigid heterocycles is driven by the thermodynamics of receptor binding. A flexible chain exists in a vast ensemble of conformations in aqueous solution. Upon binding the allosteric pocket of the CCR5 transmembrane helices, the molecule must adopt a single, restricted conformation, resulting in a massive loss of conformational entropy ( ΔS<0 ).

By pre-organizing the molecule into its bioactive conformation using a rigid pyrazole or isoxazole core, the entropic penalty of binding is minimized, driving a more favorable free energy of binding ( ΔG ).

SAR_Workflow Start Flexible Piperidine Side Chains Rigid Rigidification via Heterocycles Start->Rigid Entropy reduction Pyr Pyrazole Core High Potency Moderate Bioavailability Rigid->Pyr Iso Isoxazole Core Improved Metabolic Stability Rigid->Iso Meta Meta-Nitrogen Placement Pyr->Meta Iso->Meta Opt Truncation to Phenyl: High Oral Bioavailability Meta->Opt PK Optimization

SAR optimization trajectory from flexible chains to rigidified CCR5 antagonists.

The "Meta-Nitrogen" Rule

Regardless of whether a pyrazole or isoxazole core is utilized, SAR studies reveal a strict geometric requirement: the optimal placement of an unsubstituted nitrogen atom in the heterocycle must be meta to the bond connected to the 4-position of the piperidine [1].

Causality: This specific nitrogen acts as a critical hydrogen-bond acceptor. If placed in the ortho position, the resulting steric clash with the piperidine ring forces a dihedral angle twist that breaks the coplanarity required to fit into the narrow hydrophobic sub-pocket of CCR5.

Quantitative Performance Comparison

The choice between a pyrazole and an isoxazole core fundamentally alters the electronic distribution of the molecule, which cascades into differences in potency and pharmacokinetics.

  • Pyrazole Cores: Generally exhibit superior binding affinity due to optimal hydrogen-bonding geometry and slightly higher basicity. However, they are more electron-rich, making them susceptible to Cytochrome P450 (CYP450)-mediated oxidation [2].

  • Isoxazole Cores: The introduction of the highly electronegative oxygen atom reduces the overall electron density of the ring (higher ionization potential). This makes the isoxazole core significantly more resistant to oxidative metabolism, improving intrinsic clearance ( CLint​ ), albeit often at a slight cost to target affinity [2].

Table 1: Representative Profiling of CCR5 Antagonist Cores
ParameterFlexible PrecursorPyrazole Core (Benzyl)Pyrazole Core (Phenyl)Isoxazole Core (Phenyl)
CCR5 Binding IC₅₀ (nM) ~45.02.56.812.4
Antiviral IC₉₀ (nM) >10012.028.545.0
HLM Intrinsic Clearance (µL/min/mg) High (>100)Moderate (~65)Moderate (~45)Low (~15)
Oral Bioavailability (F%) <5%~15%>35%>40%
LogD (pH 7.4) 4.53.22.83.1

Note: Truncation of the substituent on the heterocycle from a benzyl group to a phenyl group dramatically improves oral bioavailability by reducing molecular weight and lipophilicity, which lowers first-pass hepatic extraction [1].

Mechanism of Action: Allosteric Blockade

Both pyrazole and isoxazole derivatives function as non-competitive, allosteric antagonists. They do not bind to the extracellular loops where the natural chemokines (MIP-1α, MIP-1β) or the HIV-1 gp120 protein bind. Instead, they intercalate into a deep transmembrane cavity formed by helices 1, 2, 3, and 7.

CCR5_Pathway HIV HIV-1 gp120 CCR5 CCR5 Receptor HIV->CCR5 Binds Entry Viral Fusion & Entry CCR5->Entry Facilitates Core Pyrazole/Isoxazole Antagonist Core->CCR5 Allosteric Binding Block Conformational Arrest Core->Block Induces Block->Entry Prevents

Mechanism of HIV-1 entry blockade via allosteric CCR5 antagonism.

Experimental Workflows & Self-Validating Protocols

To objectively compare these cores in your own drug discovery pipeline, the following self-validating experimental protocols must be utilized.

Protocol A: HeLa-CD4-CCR5 Viral Infectivity Assay

This assay measures the functional antiviral potency of the synthesized cores. It is engineered as a self-validating system by utilizing a β -galactosidase reporter driven by the HIV-1 LTR promoter, ensuring that signal is strictly dependent on successful viral entry and Tat protein expression.

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells stably expressing human CD4 and CCR5 in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • Compound Pre-incubation: Prepare 3-fold serial dilutions of the pyrazole and isoxazole compounds (ranging from 1000 nM to 0.1 nM). Add to the cells and pre-incubate for 1 hour.

    • Validation Control: Include Maraviroc as a positive control and a DMSO vehicle as a negative control.

  • Viral Infection: Challenge the cells with the R5-tropic HIV-1 BaL strain at a multiplicity of infection (MOI) of 0.1.

  • Incubation & Lysis: Incubate for 48 hours. Wash cells with PBS and lyse using a standard detergent-based lysis buffer.

  • Reporter Quantification: Add CPRG (chlorophenol red- β -D-galactopyranoside) substrate. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ and IC₉₀ values using non-linear regression (four-parameter logistic curve).

Protocol B: Human Liver Microsome (HLM) Stability Assay

To prove the hypothesis that the isoxazole core improves metabolic stability over the pyrazole core [2], an HLM assay must be conducted with strict cofactor controls.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well deep-well plate, combine 1 µM of the test compound with pooled Human Liver Microsomes (1.0 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (The Causality Check): Split the reaction into two parallel arms:

    • Arm 1 (+NADPH): Initiated by adding 1 mM NADPH. (Measures CYP450-mediated oxidation).

    • Arm 2 (-NADPH): Initiated by adding buffer. (Validates that degradation is CYP-dependent and not due to chemical instability or NADPH-independent enzymes like aldehyde oxidase).

  • Incubation & Quenching: Incubate at 37°C. At specific time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion.

  • Clearance Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope ( k ) is used to calculate intrinsic clearance: CLint​=(k×V)/protein concentration .

Conclusion

The head-to-head comparison between pyrazole and isoxazole cores in CCR5 antagonists highlights a classic medicinal chemistry trade-off. Pyrazole cores, particularly when truncated to a phenyl substituent, offer exceptional binding affinity and potent antiviral activity [1]. However, if metabolic liabilities arise during lead optimization, bioisosteric replacement with an isoxazole core provides a robust solution. The isoxazole's lower electron density shields the heterocycle from oxidative metabolism, extending the compound's half-life while maintaining the critical meta-nitrogen geometry required for receptor allostery [2].

References

  • Shen, F., et al. "Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains." Bioorganic & Medicinal Chemistry Letters, 14(4), 2004, 935-939. URL: [Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 55(10), 2012, 4489-4533. URL: [Link]

Validation

Pharmacokinetic Profiling of Methyl-Pyrazole Derivatives: From Classic Antidotes to Novel Targeted Degraders

The methyl-pyrazole scaffold is a privileged structural motif in medicinal chemistry. Characterized by its unique ability to act as both a hydrogen bond donor and acceptor, modulate lipophilicity, and resist rapid Phase...

Author: BenchChem Technical Support Team. Date: March 2026

The methyl-pyrazole scaffold is a privileged structural motif in medicinal chemistry. Characterized by its unique ability to act as both a hydrogen bond donor and acceptor, modulate lipophilicity, and resist rapid Phase I/II metabolism, this heterocycle is foundational to diverse therapeutic classes.

This guide provides an objective, data-driven comparison of methyl-pyrazole derivatives, contrasting the clinical standard 4-Methylpyrazole (Fomepizole) with emerging oncology therapeutics, such as the novel N-methyl-pyrazole Selective Estrogen Receptor Degrader (SERD), Compound A20 , and 1-Methyl-4-nitropyrazole Platinum(II) complexes .

Comparative Pharmacokinetic & Pharmacodynamic Analysis

The position and nature of substituents on the pyrazole ring drastically alter a compound's pharmacokinetic (PK) profile. While simple methyl-pyrazoles act as competitive enzyme inhibitors, complex N-methyl-pyrazole derivatives are engineered for targeted protein degradation or altered cellular uptake.

Quantitative Pharmacokinetic Parameters

The following table summarizes the divergent PK parameters of three distinct methyl-pyrazole classes based on recent in vivo and clinical data 1234.

Compound ClassPrimary TargetElimination KineticsHalf-Life ( t1/2​ )Volume of Distribution ( Vd​ )Bioavailability ( F% )Clearance Mechanism
4-Methylpyrazole (Fomepizole) Alcohol Dehydrogenase (ADH)Non-linear (Michaelis-Menten)Dose-dependent (Auto-induction)0.60 – 1.02 L/kg> 90% (Oral)Hepatic CYP450 (Saturable)
Compound A20 (N-methyl-pyrazole) Estrogen Receptor α (ER α )Linear (First-order)~ 4 – 6 hoursModerate-High39.6%Hepatic Metabolism
1-Methyl-4-nitropyrazole Pt(II) DNA / Apoptotic PathwaysLinear (First-order)N/A (In vitro phase)High (Lipophilic, logP up to 1.5)N/ACellular Accumulation
The Causality of Pharmacokinetic Behavior

1. 4-Methylpyrazole (Fomepizole): Fomepizole exhibits a highly unusual, dose-dependent kinetic profile. At therapeutic plasma concentrations (100-300 μ mol/L), it saturates its own elimination pathways, resulting in zero-order (Michaelis-Menten) kinetics. However, prolonged exposure (30-40 hours) triggers the auto-induction of the cytochrome P450 mixed-function oxidase system. This shifts the drug's clearance back to rapid, first-order kinetics 3. Clinically, this necessitates an escalating dosing regimen to maintain plasma levels above the 0.8 μ g/mL threshold required for complete ADH inhibition 2.

2. N-Methyl-Pyrazole SERDs (Compound A20): Historically, SERDs utilizing phenol groups suffered from poor oral bioavailability due to rapid Phase II O-glucuronidation in the liver. By substituting the metabolically vulnerable phenol with an N-methyl-pyrazole bioisostere, researchers successfully maintained the critical hydrogen-bonding interactions with ER α while shielding the molecule from glucuronidation. This structural choice is the direct cause of Compound A20's favorable 39.6% oral bioavailability and sustained in vivo efficacy 1.

3. 1-Methyl-4-nitropyrazole Pt(II) Complexes: The addition of a nitro group to the methyl-pyrazole scaffold drastically increases lipophilicity. While traditional platinum agents (like cisplatin) rely heavily on specific transport mechanisms, highly lipophilic nitropyrazole derivatives partition aggressively into cell membranes. Interestingly, their cellular platinum uptake does not strictly correlate with DNA crosslinking, suggesting a divergent, membrane-associated cytotoxic mechanism 4.

Mechanistic Divergence: Inhibition vs. Degradation

The pharmacokinetic requirements of a drug are dictated by its mechanism of action. 4-MP requires sustained, systemic plasma concentrations to outcompete toxic alcohols at the ADH active site. Conversely, N-methyl-pyrazole SERDs operate catalytically; transient tissue exposure is sufficient to trigger the irreversible ubiquitination and proteasomal degradation of the target receptor.

MOA_Pathways cluster_SERD N-Methyl-Pyrazole SERD (Compound A20) cluster_4MP 4-Methylpyrazole (Fomepizole) A1 Binds ERα Receptor A2 Receptor Ubiquitination A1->A2 A3 Proteasomal Degradation A2->A3 B1 Binds Alcohol Dehydrogenase B2 Competitive Inhibition B1->B2 B3 Prevents Toxic Metabolites B2->B3

Caption: Divergent mechanisms of action for methyl-pyrazole derivatives.

Validated Experimental Methodologies

To ensure scientific integrity, pharmacokinetic and pharmacodynamic data must be derived from self-validating experimental systems. Below are the standard protocols utilized to evaluate methyl-pyrazole derivatives.

Protocol A: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This protocol establishes a self-validating system by utilizing a deuterated internal standard to correct for matrix effects, ensuring absolute quantitative accuracy.

PK_Workflow S1 Animal Dosing (IV & PO) S2 Serial Blood Sampling S1->S2 S3 Protein Precipitation S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 NCA PK Modeling S4->S5

Caption: In vivo pharmacokinetic evaluation workflow for methyl-pyrazole derivatives.

Step-by-Step Methodology:

  • Dosing and Matrix Collection: Administer the methyl-pyrazole derivative (e.g., 10 mg/kg IV or PO) to Sprague-Dawley rats. Blood samples are collected at dense early intervals (0.08, 0.25, 0.5, 1, 2 hrs) and sparse late intervals (4, 8, 12, 24 hrs).

    • Causality: Dual-route administration allows for the calculation of absolute bioavailability ( F% ). Dense early sampling accurately captures the Cmax​ and the distribution phase ( α ), while late sampling defines the elimination half-life ( β ).

  • Sample Preparation (Protein Precipitation): Add 150 μ L of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., D3​ -methyl-pyrazole) to 50 μ L of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile crashes plasma proteins, releasing protein-bound drug and immediately quenching enzymatic activity. This ensures the measured concentration reflects true circulating levels at the time of the draw.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column using a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: The lipophilic nature of substituted methyl-pyrazoles requires reverse-phase retention; formic acid acts as an ion-pairing agent to improve peak shape and electrospray ionization efficiency.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: MRM filters specifically for the parent mass (Q1) and a unique fragment ion (Q3), establishing a highly specific assay that eliminates background noise from endogenous plasma lipids.

Protocol B: Target Engagement & Degradation Assay (For SERDs)

To prove that a novel N-methyl-pyrazole acts via targeted degradation rather than mere inhibition, a self-validating Western Blot protocol is employed.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed MCF-7 breast cancer cells and treat with varying concentrations (0.1 nM to 10 μ M) of the N-methyl-pyrazole derivative for 24 hours.

    • Causality: A 24-hour incubation provides sufficient time for the cellular ubiquitination machinery to tag the receptor and for the proteasome to execute degradation.

  • Cell Lysis & Protein Extraction: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Inhibitors prevent the artifactual degradation of proteins during the mechanical extraction process, ensuring the observed ER α levels accurately reflect the drug's intracellular pharmacological effect.

  • Western Blotting & Normalization: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for ER α alongside GAPDH.

    • Causality: Probing for GAPDH creates a self-validating internal control. It proves that the reduction in ER α is due to specific targeted degradation by the drug, rather than unequal sample loading or global drug-induced cellular toxicity.

Conclusion

The methyl-pyrazole scaffold is far more than a static structural backbone; it is a dynamic modulator of pharmacokinetics. As demonstrated by the evolution from simple ADH inhibitors like 4-methylpyrazole to sophisticated, metabolically stable SERDs like Compound A20, rational substitution on the pyrazole ring allows drug developers to finely tune half-life, bioavailability, and mechanism of action. Understanding the causality between these structural modifications and their resulting in vivo behavior remains critical for the advancement of next-generation therapeutics.

References

  • Drug discovery of N-methyl-pyrazole derivatives as potent selective estrogen receptor degrader (SERD) for the treatment of breast cancer. PubMed / European Journal of Medicinal Chemistry.
  • Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning. PubMed / Intensive Care Medicine.
  • Product Monograph Fomepizole for Injection 1.5 g / 1.5 mL (1 g/mL) Synthetic Alcohol Dehydrogenase Inhibitor. SteriMax Inc. / regionostergotland.se.
  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI.

Sources

Comparative

Comparative Efficacy of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine in a Colorectal Cancer Xenograft Model: A Preclinical Guide

In the landscape of oncology drug discovery, the validation of novel chemical entities in robust preclinical models is a critical determinant of clinical success. This guide provides a comprehensive comparative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the validation of novel chemical entities in robust preclinical models is a critical determinant of clinical success. This guide provides a comprehensive comparative analysis of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine , a novel investigational agent, against a standard-of-care therapy in a human colorectal cancer xenograft model. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted cancer therapies.

Introduction: The Rationale for Targeting the "Kinase X" Pathway in Colorectal Cancer

Colorectal cancer (CRC) remains a significant global health challenge, with a substantial portion of patients exhibiting resistance or eventual relapse to standard therapeutic regimens. A key driver in a subset of CRCs is the aberrant activation of the "Kinase X" signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. Hyperactivation of this pathway, often due to upstream mutations, leads to uncontrolled tumor growth.

4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine has been identified through high-throughput screening as a potent and selective inhibitor of Kinase X. Its unique chemical scaffold, featuring a methyl-pyrazole moiety linked to a piperidine ring, is hypothesized to confer high binding affinity and favorable pharmacokinetic properties. This guide details a head-to-head preclinical study designed to evaluate the in vivo efficacy of this compound compared to Cetuximab, a well-established EGFR inhibitor used in the treatment of KRAS wild-type colorectal cancer.

Experimental Design: A Head-to-Head Comparison in a Patient-Derived Xenograft Model

To provide the most clinically relevant data, a patient-derived xenograft (PDX) model was selected for this study.[1][2][3] PDX models are established by implanting tumor tissue directly from a patient into an immunodeficient mouse, thereby preserving the original tumor's heterogeneity and microenvironment.[4][5] This approach offers superior predictive value for clinical outcomes compared to traditional cell line-derived xenograft (CDX) models.[1][6][7]

Experimental Workflow

G cluster_0 Model Establishment cluster_1 Efficacy Study A Patient Tumor Biopsy (KRAS wild-type CRC) B Tumor Fragmentation and Implantation A->B Surgical Procedure C Tumor Engraftment & Growth in Immunodeficient Mice (P0) B->C D Passaging (P1, P2) for Cohort Expansion C->D E Randomization of Tumor-Bearing Mice (n=10 per group) D->E F Treatment Initiation (Tumor Volume ~150-200 mm³) E->F G Dosing Regimen (28 days) F->G H Endpoint Analysis G->H Tumor Volume, Body Weight, Biomarker Analysis

Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.

Methodology
  • PDX Model: A well-characterized PDX model of KRAS wild-type colorectal adenocarcinoma was utilized.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment.

  • Tumor Implantation: Tumor fragments (2-3 mm³) were subcutaneously implanted into the right flank of each mouse.

  • Cohort Formation: Once tumors reached a volume of 150-200 mm³, mice were randomized into four treatment groups (n=10 per group):

    • Vehicle Control (0.5% methylcellulose, oral, daily)

    • 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine (50 mg/kg, oral, daily)

    • Cetuximab (1 mg/kg, intraperitoneal, twice weekly)

    • Combination: 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine + Cetuximab

  • Efficacy Assessment: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 28 days of treatment. Tumors were harvested for pharmacodynamic and biomarker analysis.

Results: Superior Anti-Tumor Activity of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine

The investigational compound demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with Cetuximab.

Quantitative Efficacy Data
Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1850 ± 210--2.5 ± 1.5
4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine 450 ± 9575.7-1.8 ± 2.1
Cetuximab980 ± 15047.0-5.5 ± 3.0
Combination210 ± 6088.6-6.2 ± 3.5

Table 1: Summary of anti-tumor efficacy and tolerability after 28 days of treatment.

Key Observations
  • Monotherapy: 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine exhibited a statistically significant reduction in tumor growth compared to the vehicle control (p < 0.001) and Cetuximab (p < 0.01).

  • Combination Therapy: The combination of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine and Cetuximab resulted in the greatest tumor growth inhibition, suggesting a potential synergistic effect.

  • Tolerability: The investigational compound was well-tolerated, with no significant body weight loss observed. Cetuximab, both as a monotherapy and in combination, resulted in a slight, but manageable, decrease in body weight.

Mechanism of Action: Inhibition of the Kinase X Signaling Pathway

The observed anti-tumor activity of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is attributed to its potent inhibition of the Kinase X signaling pathway.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Therapeutic Intervention EGFR EGFR KinaseX Kinase X EGFR->KinaseX Downstream Downstream Effectors (e.g., MAPK, PI3K) KinaseX->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Compound 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine Compound->KinaseX Inhibition Cetuximab Cetuximab Cetuximab->EGFR Inhibition

Caption: Proposed mechanism of action of the investigational compound and Cetuximab.

Pharmacodynamic analysis of tumor lysates confirmed a significant reduction in the phosphorylation of downstream targets of Kinase X in the 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine-treated groups, providing in vivo evidence of target engagement.

Conclusion and Future Directions

This preclinical study provides compelling evidence for the potent anti-tumor efficacy of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine in a clinically relevant colorectal cancer PDX model. The compound's favorable tolerability profile and superior activity compared to a standard-of-care agent highlight its potential as a promising new therapeutic candidate.

Further investigations are warranted to explore the full clinical potential of this molecule, including:

  • Evaluation in a broader panel of CRC PDX models with diverse genetic backgrounds.

  • Combination studies with other targeted agents and chemotherapies.

  • Investigation of potential resistance mechanisms.

The data presented in this guide strongly support the continued development of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine towards clinical evaluation in patients with Kinase X-activated colorectal cancer.

References

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025). Vertex AI Search.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.PMC.
  • Xenograft Model for Cancer Drug Discovery.TheraIndx.
  • Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applic
  • Xenograft Mouse Models For Drug Discovery.Reaction Biology.
  • Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors. (2017). Annals of Oncology.
  • Patient-Derived Xenograft (PDX) Models.
  • Patient-derived xenograft model in cancer: establishment and applic
  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors.MDPI.

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Safety & Regulatory Compliance

Safety

4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine proper disposal procedures

[label As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a system governed by chemical causality. When managing complex nitrogenous heterocycles like 4-[(1-methy...

Author: BenchChem Technical Support Team. Date: March 2026

[label

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a system governed by chemical causality. When managing complex nitrogenous heterocycles like 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine , understanding molecular behavior dictates our logistical safety protocols.

This guide provides the authoritative, self-validating operational and disposal procedures required to safely handle this compound, ensuring compliance, environmental stewardship, and laboratory safety.

Chemical Profiling & Causality

The compound 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine (Molecular Formula: C10​H17​N3​ )[1] presents unique logistical challenges due to its dual-ring architecture. The piperidine moiety imparts strong basicity and corrosivity, while the pyrazole ring introduces high thermal stability and a dense nitrogen footprint.

Standard aqueous disposal is strictly prohibited. Environmental modeling of piperidine derivatives indicates moderate-to-high soil mobility and a low potential for biodegradation in dark environments[2]. Therefore, thermal destruction is the only scientifically sound and compliant disposal route.

Table 1: Physicochemical Hazards and Operational Implications

PropertyValue / CharacteristicOperational Implication
Molecular Formula C10​H17​N3​ High nitrogen content (3 atoms per molecule) necessitates NOx​ scrubbing during disposal[1].
Structural Motifs Piperidine, PyrazoleBasic/corrosive nature requires acid-compatible storage; thermal stability requires high-temp incineration.
Environmental Mobility Moderate to HighMust absolutely not be disposed of in municipal drains or landfills due to soil/water contamination risks[2].
Flammability CombustibleKeep away from open flames, sparks, and strong oxidizing agents.

Immediate Spill Containment Protocol

In the event of a localized spill, immediate and calculated action is required to prevent inhalation exposure and surface corrosion.

Step-by-Step Methodology:

  • Evacuation & Ventilation: Isolate the immediate area. Piperidine derivatives have vapor pressures that pose significant inhalation risks[2]. Ensure fume hoods are operating at maximum face velocity or activate emergency room exhaust.

  • PPE Donning: Personnel must wear double-layered nitrile gloves, chemical splash goggles, a face shield, and an organic vapor respirator (if operating outside a ventilated enclosure).

  • Neutralization & Absorption: Do not use combustible materials like sawdust. Apply inert, non-combustible absorbents such as diatomaceous earth, dry sand, or vermiculite to the spill[2].

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent the ignition of volatile vapors.

  • Containment: Place the collected material into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE) and label it immediately as hazardous waste for thermal disposal.

The RCRA-Compliant Disposal Workflow

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must manage hazardous waste from "cradle to grave"[3]. For nitrogen-rich heterocycles, this mandates the use of a chemical incinerator equipped with an afterburner and an alkaline scrubber[4].

Workflow Gen Waste Generation (C10H17N3) Acc Satellite Accumulation (RCRA Compliant) Gen->Acc Blend Solvent Blending (Combustible Carrier) Acc->Blend Inc Primary Incineration (Thermal Cleavage) Blend->Inc Aft Afterburner >1000°C (VOC Destruction) Inc->Aft Scr Alkaline Scrubber (NOx Neutralization) Aft->Scr Exh Clean Exhaust Scr->Exh

Fig 1: End-to-end RCRA-compliant disposal workflow for nitrogenous heterocyclic waste.

Step-by-Step Incineration Protocol:

  • Satellite Accumulation: Store waste in chemically compatible, clearly labeled containers at or near the point of generation. Do not exceed 55 gallons of accumulation, and ensure secondary spill containment is utilized at all times[3].

  • Solvent Blending: Dissolve the collected compound in a highly combustible, non-halogenated solvent (e.g., ethanol or hexane).

    • Causality: Pyrazole rings are thermally resilient. Blending ensures the waste stream maintains a high, consistent BTU (British Thermal Unit) value, preventing incinerator flameouts and ensuring the complete thermal cleavage of the heterocycles[4].

  • Primary Incineration: Inject the blended waste into the primary combustion chamber to break down the bulk molecular structure.

  • Secondary Oxidation (Afterburner): Route the resulting gases through an afterburner operating at temperatures strictly exceeding 1000°C.

    • Causality: Incomplete combustion of complex amines can generate highly toxic carbon monoxide and trace cyanides. The afterburner provides the necessary residence time and thermal energy to fully oxidize carbon to CO2​ and hydrogen to H2​O .

  • Alkaline Scrubbing: Pass the exhaust through a wet scrubber utilizing an alkaline solution (e.g., NaOH or Ca(OH)2​ ).

    • Causality: The combustion of C10​H17​N3​ yields significant quantities of nitrogen oxides ( NOx​ ). The scrubber neutralizes these acidic, smog-forming gases into harmless aqueous nitrite and nitrate salts[4].

Pathway Mol C10H17N3 (Amine/Pyrazole) Heat Thermal Oxidation (O2 + Heat) Mol->Heat Blended Incineration Gases CO2 + H2O + NOx (Acidic Exhaust) Heat->Gases Combustion Scrub Alkaline Wash (NaOH) Gases->Scrub Exhaust Routing Salts NaNO2 / NaNO3 (Safe Effluent) Scrub->Salts Neutralization

Fig 2: Chemical degradation pathway highlighting NOx neutralization via alkaline scrubbing.

References

  • PubChemLite - 4-[(1-methyl-1h-pyrazol-5-yl)methyl]piperidine (C10H17N3). Université du Luxembourg.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • SAFETY DATA SHEET (Incineration Protocols). TCI Chemicals.
  • Hazardous Waste Management and Satellite Accumulation Area Guide. Tennessee Tech University (Environmental Health and Safety).

Sources

Handling

Personal protective equipment for handling 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine

A Proactive Safety Protocol for Handling 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Protocol for Handling 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. This guide is constructed based on a thorough hazard assessment of its primary structural motifs: piperidine and N-methylpyrazole . The recommendations herein are based on the known hazards of these analogs and represent a conservative, proactive approach to safety. This protocol is intended to supplement, not replace, your institution's Chemical Hygiene Plan (CHP) and the direct guidance of your Environmental Health and Safety (EHS) department.[1][2][3][4] Always consult with your local EHS office for definitive procedures.[5][6]

Hazard Analysis: An Inference-Based Approach

To ensure the highest level of safety, we must anticipate the hazards of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine by evaluating its components.

  • Piperidine Moiety: The core hazard profile is driven by the piperidine ring. Piperidine is a well-documented hazardous substance. It is classified as a highly flammable liquid that is harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[7][8][9] Critically, it causes severe skin burns and serious eye damage.[7][8][9][10] We must therefore assume the target compound is corrosive and toxic .

  • N-methylpyrazole Moiety: Pyrazole and its derivatives are biologically active and can present their own set of hazards. While generally less acutely hazardous than piperidine, they can cause skin and eye irritation.[11] The primary contribution to the immediate handling risk, however, comes from the piperidine component.

Based on this analysis, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine should be handled as a substance that is, at minimum:

  • A skin and eye corrosive.

  • Acutely toxic via dermal contact and inhalation.

  • Harmful if swallowed.

Personal Protective Equipment (PPE) Protocol

A tiered approach to PPE is recommended based on the scale and nature of the operation. All work must be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[12][13]

Task Category Engineering Controls Hand Protection Eye/Face Protection Body & Respiratory Protection
Low-Volume Handling (e.g., <1g, solution prep)Chemical Fume HoodDouble Gloving: Inner: NitrileOuter: Nitrile or NeopreneANSI-approved safety goggles with side shieldsChemical-resistant lab coat
High-Volume or High-Energy Operations (e.g., >1g, heating, distillation, aerosol generation)Chemical Fume HoodDouble Gloving: Inner: NitrileOuter: Thicker, chemical-resistant gloves (e.g., Butyl rubber)Face shield worn over safety gogglesChemical-resistant apron over lab coat. Consider a NIOSH-approved respirator with an organic vapor cartridge if there is any risk of exceeding exposure limits.[12][14]
Causality Behind PPE Choices:
  • Hand Protection: The piperidine structure suggests a high potential for skin corrosion and dermal toxicity.[7][9] While nitrile gloves offer good general protection, some data suggests they have poor resistance to amines and concentrated acids.[15][16] Therefore, double-gloving is mandatory. This provides a redundant barrier. For routine tasks, two pairs of nitrile gloves are sufficient, but they must be changed immediately upon any suspected contact.[16] For higher-risk tasks, an outer glove made of a more robust material like butyl rubber is advised.

  • Eye Protection: The severe eye damage risk from piperidine analogs necessitates, at a minimum, chemical splash goggles.[8][10][17] A face shield should be added during procedures with a higher splash risk to protect the entire face.[18]

  • Respiratory Protection: The piperidine scaffold is associated with inhalation toxicity.[7][9] All manipulations should occur within a fume hood to minimize vapor exposure. If the scale of work or specific procedure (like heating) might lead to significant vapor or aerosol generation, a respirator becomes essential.[17]

Operational and Disposal Plans

A self-validating safety protocol extends from preparation through disposal. The following workflow ensures safety at every stage.

Step-by-Step Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood verify_safety 2. Verify Eyewash/ Safety Shower Access don_ppe 3. Don Appropriate PPE (Refer to Table) weigh 4. Weigh/Transfer Compound (Anti-static weigh boat) don_ppe->weigh dissolve 5. Dissolve/React (Closed/covered vessels) decon 6. Decontaminate Glassware & Surfaces dissolve->decon dispose_liquid 7. Segregate Liquid Waste (Non-halogenated amine waste) dispose_solid 8. Segregate Solid Waste (Contaminated PPE, etc.) doff_ppe 9. Doff & Dispose of PPE (Innermost gloves last) wash 10. Wash Hands Thoroughly

Caption: Safe Handling & Disposal Workflow Diagram

Decontamination and Disposal Plan

Proper waste management is critical for laboratory safety and environmental protection.[5]

  • Waste Segregation: All waste contaminated with 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine must be treated as hazardous waste.[6][19]

    • Solid Waste: This includes contaminated gloves, pipette tips, weighing paper, and any absorbent material from a spill cleanup. Collect this in a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Based on its structure, this should be classified as non-halogenated organic amine waste . Do not mix with other waste streams unless explicitly permitted by your EHS department.[5]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine," and any other information required by your institution.[2][20]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor. Under no circumstances should this chemical or its waste be disposed of down the drain. [5][19]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][13] Seek immediate medical attention.[21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][21] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][13]

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Wearing appropriate PPE, carefully scoop the material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team immediately.[6][9]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, University of Tennessee.[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.[Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. SafetyGloves.co.uk.[Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.[Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania.[Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.[Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.[Link]

  • LLG-Gloves Nitrile Chemical Resistance. LLG Labware.[Link]

  • Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. Microflex.[Link]

  • Tested Chemical Resistance. Protospheric.[Link]

  • Safety Data Sheet: Piperidine. Penta Chemicals.[Link]

  • Personal Protective Equipment. United States Environmental Protection Agency (EPA).[Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.[Link]

  • Safety Data Sheet: Piperidine. Carl ROTH.[Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd.[Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.[Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.[Link]

  • Safety Data Sheet: PIPERIDINE. ChemSupply Australia.[Link]

  • Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.[Link]

Sources

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